molecular formula C6H13Cl2N3 B1678790 (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride CAS No. 75614-89-0

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Cat. No.: B1678790
CAS No.: 75614-89-0
M. Wt: 198.09 g/mol
InChI Key: IZHCNQFUWDFPCW-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(−)-α-Methylhistamine is a histamine H3 receptor agonist with diverse biological activities. It inhibits the release of histamine induced by antidromic electrical stimulation of the sciatic nerve in rats when administered at doses ranging from 0.25 to 2 mg/kg, an effect that can be reversed by the selective histamine H3 receptor antagonist thioperamide. R-(−)-α-Methylhistamine (0.5-50 nmol) inhibits gastric acid secretion in rats when administered intracerebroventricularly but not intravenously. It reduces isolation-induced vocalizations and aggressive behavior in a resident-intruder test in guinea pig pups and mice, respectively. R-(−)-α-Methylhistamine (30 mg/kg) decreases freezing time in a conditioned fear stress test in rats. It also acts synergistically with fentanyl to reduce nociception and plasma extravasation in a mouse model of chronic inflammation induced by complete Freund's adjuvant.>R(-)-alpha-Methylhistamine 2HCl is a potent, selective H3 histamine receptor agonist, crossing the blood-brain barrier and inhibiting histamine synthesis and release.

Properties

IUPAC Name

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCNQFUWDFPCW-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873405
Record name (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75614-89-0
Record name (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)(-)-α-Methylhistamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structural Analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a chiral small molecule featuring a primary amine and an imidazole functional group. As a derivative of histamine, its biological significance necessitates a rigorous and unambiguous structural characterization, which is a cornerstone of modern drug development and chemical research. The molecular formula is C₆H₁₃Cl₂N₃, and its molecular weight is 198.09 g/mol .[1][2] The control over its chemical identity, stereochemical integrity, and solid-state form is paramount for ensuring safety, efficacy, and batch-to-batch consistency.

This guide provides an in-depth framework for the comprehensive structural analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. The narrative integrates multiple analytical techniques into a self-validating system, ensuring scientific integrity and aligning with regulatory expectations for drug substance characterization.[3][4]

Part 1: Confirmation of Covalent Structure and Chemical Identity

The foundational step in any analysis is the unequivocal confirmation of the molecule's covalent structure—the precise arrangement and bonding of its atoms. This is achieved by employing a suite of complementary spectroscopic techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the definitive tool for confirming molecular weight. For a pre-charged, polar molecule like an amine dihydrochloride, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization mechanism, which minimizes fragmentation and preserves the molecular ion. We analyze the compound in a positive ion mode to detect the protonated free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition, providing a high degree of confidence in the chemical formula.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, we can deduce the connectivity of the molecule. For imidazole-containing compounds, fragmentation often involves the loss of small molecules from side chains while the imidazole ring itself remains intact, providing a characteristic fragmentation signature.[5][6]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures the amine is protonated.

  • Chromatography (Optional but Recommended): Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) to separate the analyte from potential non-volatile impurities. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid).

  • Mass Spectrometry (ESI-MS):

    • Mode: Positive Ion Electrospray (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion and MS/MS data by selecting the parent ion for collision-induced dissociation (CID).

Data Presentation: Expected Mass Spectrometry Data

Ion Species Formula Calculated m/z Observed m/z (HRMS)
Free Base (M) C₆H₁₁N₃ 125.0953 -

| Protonated Parent Ion ([M+H]⁺) | C₆H₁₂N₃⁺ | 126.1031 | 126.103 ± 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity

Expertise & Causality: NMR spectroscopy provides the most detailed picture of the covalent structure in solution. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish H-H and C-H connectivities, respectively, allowing for the complete assembly of the molecular puzzle. The chemical shifts, integration values, and coupling patterns are all critical pieces of evidence.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the substance in 0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄, as the dihydrochloride salt is highly polar.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Suppress the residual water signal if using D₂O.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Perform COSY and HSQC experiments to establish correlations.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Protons Multiplicity Approximate Chemical Shift (δ, ppm)
-CH₃ Doublet ~1.3
-CH₂- Multiplet ~3.1
-CH(N)- Multiplet ~3.8
Imidazole C5-H Singlet ~7.6

| Imidazole C2-H | Singlet | ~8.9 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, we expect to see distinct peaks corresponding to the N-H bonds of the primary amine and the imidazole ring, C-H bonds of the aliphatic chain, and the C=C and C=N bonds within the aromatic imidazole ring.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Ammonium Salt) Stretch 3200-2800 (broad)
N-H (Imidazole) Stretch 3150-3000
C-H (Aliphatic) Stretch 2980-2850

| C=N, C=C (Imidazole) | Stretch | 1650-1450 |

G cluster_0 Part 1: Identity Confirmation Workflow Sample Drug Substance Sample MS LC-MS Analysis Sample->MS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MW Molecular Weight & Elemental Comp. MS->MW Frag Substructure Info (MS/MS) MS->Frag Connectivity Atomic Connectivity (1D & 2D NMR) NMR->Connectivity Func_Groups Functional Groups FTIR->Func_Groups Identity Confirmed Chemical Identity MW->Identity Frag->Identity Connectivity->Identity Func_Groups->Identity

Workflow for confirming chemical identity.

Part 2: Stereochemical Analysis: Defining the 3D Structure

For a chiral molecule, confirming the covalent structure is only half the battle. The absolute configuration and enantiomeric purity are critical quality attributes that directly impact biological activity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Expertise & Causality: Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, %ee).[10] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often highly effective.[11][12]

Experimental Protocol: Chiral HPLC Method

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape.

  • Isocratic Elution:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (imidazole chromophore).

  • System Suitability: Inject a racemic (50:50) sample to confirm separation of the two enantiomers. The resolution between the (R)- and (S)-peaks should be >1.5.

  • Quantification: Inject the sample of this compound. Calculate the %ee using the peak areas: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

G cluster_0 Chiral Separation Principle Analyte Racemic Mixture (R and S enantiomers) CSP Chiral Stationary Phase (CSP) Analyte->CSP Introduction Complex_R CSP-(R) Complex (More Stable) CSP->Complex_R Differential Interaction Complex_S CSP-(S) Complex (Less Stable) CSP->Complex_S Differential Interaction Elution Separation & Elution Complex_R->Elution Complex_S->Elution Peak_S S-enantiomer (elutes first) Elution->Peak_S t₁ Peak_R R-enantiomer (elutes second) Elution->Peak_R t₂

Principle of chiral separation by HPLC.
X-Ray Crystallography for Absolute Configuration

Expertise & Causality: While chiral HPLC quantifies purity, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the absolute configuration.[13][14] By diffracting X-rays off a suitable single crystal, a three-dimensional electron density map of the molecule is generated. When anomalous dispersion is used, the absolute structure can be determined, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. This technique also confirms the salt stoichiometry and reveals the intricate network of hydrogen bonds in the solid state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

  • Absolute Configuration Determination: Refine the structural model against the data. The value of the Flack parameter will confirm the (R)-configuration. A value near 0 indicates the correct assignment, while a value near 1 would indicate the opposite enantiomer.

Part 3: Solid-State Characterization

The physical form of a drug substance can significantly impact its stability, solubility, and bioavailability. Characterizing the solid state is a critical regulatory requirement.[15]

X-Ray Powder Diffraction (PXRD) for Crystalline Fingerprinting

Expertise & Causality: PXRD is an essential tool for routine quality control of the solid form.[16][17] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in its crystal lattice. This technique is used to confirm the identity of the crystalline form, assess its purity, and monitor for any unwanted polymorphic transformations during manufacturing or storage.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently pack a few milligrams of the powder into a sample holder.

  • Data Acquisition: Collect the diffraction pattern on a powder diffractometer, typically using Cu Kα radiation, over a 2θ range of approximately 2° to 40°.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is compared to a reference pattern obtained from a well-characterized batch.

Data Presentation: Representative PXRD Data

Position (°2θ) Relative Intensity (%)
Peak 1 100
Peak 2 85
Peak 3 70

| ... | ... |

Part 4: An Integrated Approach to Quality Control

A robust analytical control strategy integrates these techniques to ensure the quality of the drug substance. The methods are validated according to ICH guidelines and compiled into a specification, which is a set of tests, procedures, and acceptance criteria that must be met for a batch to be released.[4]

G cluster_0 Overall Structural Analysis Strategy cluster_1 Techniques cluster_2 Techniques cluster_3 Techniques Identity Part 1: Identity & Connectivity Spec Final Specification (ICH Q6A) Identity->Spec MS MS Identity->MS NMR NMR Identity->NMR FTIR FTIR Identity->FTIR Stereochem Part 2: Stereochemistry Stereochem->Spec HPLC Chiral HPLC Stereochem->HPLC XRAY X-Ray Crystallography Stereochem->XRAY SolidState Part 3: Solid-State Form SolidState->Spec SolidState->XRAY PXRD PXRD SolidState->PXRD

Integrated strategy for comprehensive analysis.

Data Presentation: Example Drug Substance Specification

Test Analytical Procedure Acceptance Criteria
Identification
A: FTIR ATR-FTIR The spectrum corresponds to that of the reference standard.
B: HPLC Retention Time Reversed-Phase HPLC The principal peak corresponds in retention time to the reference standard.
Assay Reversed-Phase HPLC 98.0% - 102.0%
Stereochemical Purity Chiral HPLC Enantiomeric Excess: ≥ 99.5%
Crystallinity PXRD The diffractogram corresponds to the established crystalline form.

| Impurities | HPLC | Individual Impurity: ≤ 0.10%; Total Impurities: ≤ 0.5% |

References

An In-Depth Technical Guide to the Mechanism of Action of (R)-α-Methylhistamine on Histamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-α-methylhistamine is a critical pharmacological tool for the investigation of the histamine H3 and H4 receptors. As a potent and selective agonist for the presynaptic H3 autoreceptor, it has been instrumental in elucidating the role of this receptor in modulating neurotransmitter release. Furthermore, its significant activity at the H4 receptor, a key player in immunomodulation, underscores its complex pharmacology. This guide provides a comprehensive technical overview of the mechanism of action of (R)-α-methylhistamine, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in histamine receptor research and related therapeutic areas.

Introduction: The Histamine Receptor Family and the Significance of (R)-α-Methylhistamine

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype exhibits a unique tissue distribution and couples to specific intracellular signaling pathways, resulting in a diverse range of cellular responses. While H1 and H2 receptors are well-known for their roles in allergic reactions and gastric acid secretion, respectively, the H3 and H4 receptors have emerged as important targets in neurobiology and immunology.

(R)-α-methylhistamine, a chiral derivative of histamine, has been a cornerstone in the pharmacological dissection of the H3 and H4 receptor subtypes. Its stereoselective interaction with these receptors, coupled with significantly reduced activity at H1 and H2 receptors, provides a valuable tool for targeted investigations.[2] This guide will delve into the nuanced molecular interactions and cellular consequences of (R)-α-methylhistamine binding to its primary targets, the H3 and H4 receptors, while also addressing its limited engagement with H1 and H2 receptors.

Receptor Binding Profile and Selectivity

The pharmacological utility of (R)-α-methylhistamine is rooted in its distinct binding affinity profile across the four histamine receptor subtypes. Methylation at the alpha-carbon of the ethylamine side chain of histamine drastically increases its potency at the H3 receptor, with this enhanced activity residing almost exclusively in the (R)-enantiomer.[2]

Receptor SubtypeBinding Affinity (K D )Functional Potency (EC 50 )Notes
H1 Receptor Very Low AffinityHighly Reduced Activity(R)-α-methylhistamine is a very weak agonist at the H1 receptor.
H2 Receptor Very Low AffinityHighly Reduced Activity(R)-α-methylhistamine shows minimal agonistic activity at the H2 receptor.
H3 Receptor 50.3 nM-A potent and high-affinity agonist.[3]
H4 Receptor -66 nMA potent agonist, with over 200-fold lower selectivity compared to the H3 receptor.[2][3]

Mechanism of Action at Histamine H3 Receptor

The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

G Protein Coupling and Downstream Signaling

Upon binding of (R)-α-methylhistamine, the H3 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G protein, predominantly of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then initiate downstream signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets involved in neurotransmitter release.

H3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RAM (R)-α-methylhistamine H3R H3 Receptor RAM->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Figure 1: H3 Receptor Signaling Pathway

Mechanism of Action at Histamine H4 Receptor

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation plays a crucial role in immune responses and inflammation.

G Protein Coupling and Downstream Signaling

Similar to the H3 receptor, the H4 receptor couples to Gi/o proteins.[1] The binding of (R)-α-methylhistamine to the H4 receptor triggers the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This modulation of cAMP signaling in immune cells can lead to various functional responses, including chemotaxis, cytokine and chemokine release, and changes in cell shape.[2]

H4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RAM (R)-α-methylhistamine H4R H4 Receptor RAM->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Immune_Response Modulation of Immune Response (e.g., Chemotaxis) cAMP->Immune_Response Leads to

Figure 2: H4 Receptor Signaling Pathway

Experimental Methodologies for Characterization

The elucidation of the mechanism of action of (R)-α-methylhistamine relies on a suite of in vitro and in vivo experimental techniques. The following are key assays used to characterize its interaction with histamine receptors.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki or KD) of a ligand for its receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.

Objective: To determine the binding affinity of (R)-α-methylhistamine for the histamine H3 receptor.

Principle: This is a competitive binding assay where unlabeled (R)-α-methylhistamine competes with a radiolabeled H3 receptor agonist, such as [3H]-Nα-methylhistamine, for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide) for non-specific binding.

      • 50 µL of a serial dilution of unlabeled (R)-α-methylhistamine.

      • 100 µL of the membrane preparation.

      • 50 µL of [3H]-Nα-methylhistamine (at a concentration near its KD).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of (R)-α-methylhistamine to generate a competition curve.

    • Determine the IC50 value (the concentration of (R)-α-methylhistamine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Cell Culture (H3R-expressing cells) node2 Membrane Preparation node1->node2 node4 Incubation in 96-well plate node2->node4 node3 Reagent Preparation (Radioligand, Competitor) node3->node4 node5 Filtration & Washing node4->node5 node6 Scintillation Counting node5->node6 node7 Competition Curve Generation node6->node7 node8 IC50 Determination node7->node8 node9 Ki Calculation (Cheng-Prusoff) node8->node9

Figure 3: Radioligand Binding Assay Workflow
Functional Assay: cAMP Measurement

Functional assays are crucial for determining the potency (EC50) and efficacy of a ligand. For Gi/o-coupled receptors like H3 and H4, a common functional assay measures the inhibition of adenylyl cyclase activity, which is reflected in a decrease in intracellular cAMP levels.

Objective: To determine the functional potency of (R)-α-methylhistamine at the histamine H4 receptor.

Principle: This assay measures the ability of (R)-α-methylhistamine to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the H4 receptor. Forskolin is a direct activator of adenylyl cyclase.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the human H4 receptor in a suitable multi-well plate (e.g., 96-well).

    • Allow the cells to reach an appropriate confluency.

  • Pre-treatment:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation:

    • Add varying concentrations of (R)-α-methylhistamine to the wells.

    • Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using an antibody specific for cAMP.

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the competition between cellular cAMP and a biotinylated cAMP probe.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the concentration of (R)-α-methylhistamine.

    • Determine the EC50 value from the resulting dose-response curve, which represents the concentration of (R)-α-methylhistamine that produces 50% of its maximal inhibitory effect.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Cell Plating (H4R-expressing cells) node2 PDE Inhibitor Pre-treatment node1->node2 node3 Agonist & Forskolin Stimulation node2->node3 node4 Cell Lysis node3->node4 node5 cAMP Quantification (e.g., HTRF, ELISA) node4->node5 node6 Dose-Response Curve node5->node6 node7 EC50 Determination node6->node7

Figure 4: cAMP Functional Assay Workflow

Stereoselective Synthesis of (R)-α-Methylhistamine

The stereochemistry of (R)-α-methylhistamine is crucial for its selective activity. The synthesis of the pure (R)-enantiomer typically involves a stereoselective approach. While specific proprietary synthetic routes may vary, a general strategy often involves the use of a chiral auxiliary or a stereoselective reduction of a prochiral ketone.

A plausible synthetic route can be adapted from the synthesis of related chiral α-methylated histamine derivatives.[4] One common approach involves the following key steps:

  • Starting Material: The synthesis often begins with a protected L-histidine derivative, which provides the necessary imidazole moiety and the chiral center.

  • Functional Group Transformations: The carboxylic acid of L-histidine is typically converted to a ketone.

  • Stereoselective Reduction: The key step is the stereoselective reduction of the ketone to a secondary alcohol, which sets the desired (R)-configuration at the α-carbon. This can be achieved using chiral reducing agents.

  • Introduction of the Amino Group: The hydroxyl group is then converted to an amino group, often via a mesylate or tosylate intermediate followed by displacement with an amine source (e.g., azide followed by reduction).

  • Deprotection: Finally, any protecting groups on the imidazole ring and the amino group are removed to yield (R)-α-methylhistamine.

The absolute configuration of the final product is confirmed using techniques such as X-ray crystallography of a suitable salt.[4]

Conclusion and Future Directions

(R)-α-methylhistamine remains an indispensable pharmacological tool for probing the function of histamine H3 and H4 receptors. Its high potency and selectivity for the H3 receptor have been pivotal in defining its role as a key regulator of neurotransmission in the central nervous system. Its concurrent agonism at the H4 receptor highlights the intricate interplay of histamine signaling in the immune system.

The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to drive the development of novel therapeutic agents targeting the H3 and H4 receptors for a range of disorders, including neurological conditions, inflammatory diseases, and allergies. Future research will likely focus on developing ligands with even greater subtype selectivity and exploring the potential for biased agonism at these receptors to fine-tune therapeutic outcomes.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazole-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties facilitate a wide array of biological activities, making it a "privileged scaffold" in drug discovery.[3] This guide provides an in-depth exploration of the discovery and synthesis of imidazole-based pharmaceutical intermediates, intended for researchers, scientists, and professionals in drug development. We will delve into the historical context, key synthetic methodologies with detailed mechanistic insights, and practical, field-proven protocols. The causality behind experimental choices is emphasized, ensuring a robust and validated understanding of the synthesis of these critical pharmaceutical building blocks.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

First synthesized by Heinrich Debus in 1858, the imidazole ring is a fundamental component of numerous biologically active molecules.[1][4] It is found in essential natural compounds like the amino acid histidine, histamine, and purines, which form the basis of DNA.[1][2] The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is a key feature of its chemical reactivity.[5][6] This, combined with its ability to engage in hydrogen bonding and coordinate with metal ions, underpins its diverse pharmacological activities.[7]

The therapeutic applications of imidazole-containing drugs are vast, spanning antifungal agents (e.g., ketoconazole), antibiotics (e.g., metronidazole), anticancer therapies, and antihypertensive medications.[1][5] The versatility of the imidazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8][9]

Foundational Synthetic Methodologies for the Imidazole Core

The construction of the imidazole ring can be achieved through various synthetic routes, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Debus-Radziszewski Imidazole Synthesis

This classical multi-component reaction, first reported by Debus and later refined by Radziszewski, remains a commercially significant method for producing a variety of imidazoles.[10][11] The synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[10]

Reaction Scheme:

Debus_Radziszewski reactants 1,2-Dicarbonyl + Aldehyde + 2 NH3 product Imidazole Derivative reactants->product Condensation

Caption: The Debus-Radziszewski imidazole synthesis.

Causality and Mechanistic Insights: The reaction is thought to proceed in two main stages.[10] First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde to yield the imidazole ring.[10] While the precise mechanism is not fully elucidated, this pathway provides a rational framework for understanding the reaction.[10] A key advantage of this method is its convergent nature, allowing for the rapid assembly of substituted imidazoles from simple precursors. However, a notable drawback can be the formation of side products, leading to lower yields in some cases.[12]

The Marckwald Synthesis

The Marckwald synthesis is a powerful method for preparing 2-mercaptoimidazoles, which can then be readily converted to other imidazole derivatives.[5] This route involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or thiocyanate.[5][13]

Reaction Scheme:

Marckwald_Synthesis reactants α-Aminoketone + KSCN intermediate Imidazoline-2-thione reactants->intermediate Cyclization product Imidazole Derivative intermediate->product Desulfurization (e.g., Raney Ni)

Caption: The Marckwald synthesis of imidazoles.

Causality and Mechanistic Insights: The reaction proceeds through the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form an imidazoline-2-thione.[5] Subsequent desulfurization, often accomplished with reagents like Raney nickel or hydrogen peroxide, yields the corresponding imidazole.[13] The Marckwald synthesis is particularly valuable for accessing imidazoles with specific substitution patterns that may be difficult to obtain through other methods. The availability of the starting α-amino carbonyl compounds can sometimes be a limiting factor.[13]

The van Leusen Imidazole Synthesis

The van Leusen reaction offers a versatile route to imidazoles through the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[14] This method is highly regarded for its operational simplicity and the ability to generate a wide range of substituted imidazoles.[14]

Reaction Scheme:

van_Leusen_Synthesis reactants Aldimine + TosMIC product Imidazole Derivative reactants->product [3+2] Cycloaddition

Caption: The van Leusen imidazole synthesis.

Causality and Mechanistic Insights: The reaction is initiated by the deprotonation of TosMIC by a base, generating a nucleophilic species that attacks the aldimine. Subsequent cyclization and elimination of the tosyl group lead to the formation of the imidazole ring.[14] A significant advantage of the van Leusen synthesis is its tolerance of a broad range of functional groups on both the aldimine and TosMIC components.[14]

Modern Synthetic Approaches: The Rise of Catalysis

In recent years, the development of catalytic methods has revolutionized the synthesis of imidazole derivatives, offering improved efficiency, selectivity, and sustainability.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly those based on copper, palladium, and nickel, have been extensively employed in the synthesis of imidazoles.[15] These catalysts can facilitate a variety of transformations, including C-H activation and cross-coupling reactions, to construct and functionalize the imidazole ring.[15][16]

Key Advantages of Metal Catalysis:

  • High Efficiency and Selectivity: Catalytic cycles can lead to high product yields with excellent control over regioselectivity.

  • Milder Reaction Conditions: Many metal-catalyzed reactions can be performed under milder conditions compared to classical methods.[16]

  • Functional Group Tolerance: Modern catalytic systems often exhibit high tolerance for a wide range of functional groups.

Table 1: Comparison of Metal Catalysts in Imidazole Synthesis

Catalyst SystemReaction TypeAdvantagesChallenges
Copper-based C-H Functionalization, DiaminationLow cost, environmentally benignCan require high catalyst loading
Palladium-based Cross-coupling, C-H ArylationHigh efficiency, broad substrate scopeHigh cost, potential for product contamination
Nickel-based C-H ArylationCost-effective alternative to palladiumCan be sensitive to air and moisture
Organocatalysis and Green Chemistry Approaches

The use of small organic molecules as catalysts (organocatalysis) has emerged as a sustainable alternative to metal-based systems.[17] Additionally, methodologies employing microwave irradiation and solvent-free conditions are gaining prominence for their ability to reduce reaction times and environmental impact.[12][18] The use of magnetic nanoparticles as recoverable catalysts further enhances the green credentials of imidazole synthesis.[19]

Experimental Protocols: A Practical Guide

The following protocols are provided as illustrative examples of the synthesis of imidazole intermediates. Researchers should always adhere to standard laboratory safety procedures.

Protocol for Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.

Protocol for Marckwald Synthesis of a Fused Imidazole-2-thione

Materials:

  • α-Aminoketone

  • Potassium thiocyanate (KSCN)

  • Water

Procedure:

  • Dissolve the α-aminoketone (1.0 eq) in water.[13]

  • Add potassium thiocyanate (3.0 eq) to the solution.[13]

  • Heat the reaction mixture at 90°C for 16 hours.[13]

  • Cool the mixture to room temperature and collect the precipitated product by filtration.[13]

  • Wash the filter cake with cold water and dry under reduced pressure to yield the imidazole-2-thione.[13]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a rich source of innovation in pharmaceutical research. While classical synthetic methods remain relevant, the future of imidazole synthesis lies in the development of more efficient, selective, and sustainable catalytic approaches. The exploration of novel reaction pathways and the application of green chemistry principles will undoubtedly lead to the discovery of new imidazole-based drug candidates with improved therapeutic profiles.[2]

References

Spectroscopic Profile of (R)-alpha-methylhistamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-alpha-methylhistamine is a potent and selective agonist for the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system.[1][2] Its unique pharmacological profile makes it a valuable tool in neuroscience research and a potential lead compound in drug development for various neurological and inflammatory disorders. A thorough understanding of its molecular structure is paramount for these applications, and spectroscopic techniques provide the necessary analytical depth.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework and the connectivity of the molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Based on the structure of (R)-alpha-methylhistamine, we can predict the following proton signals. The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and salt form (dihydrochloride or dihydrobromide).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2 (imidazole ring)~8.7Singlet (s)1H
H-4 (imidazole ring)~7.4Singlet (s)1H
α-CH~3.8 - 4.2Multiplet (m)1H
β-CH₂~3.2 - 3.5Multiplet (m)2H
α-CH₃~1.5Doublet (d)3H
NH₂VariableBroad Singlet (br s)2H
Imidazole NHVariableBroad Singlet (br s)1H

Causality Behind Predictions: The aromatic protons on the imidazole ring (H-2 and H-4) are expected to appear at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current. The methine proton (α-CH) is adjacent to a chiral center and an amino group, leading to a complex splitting pattern (multiplet) and a downfield shift. The methylene protons (β-CH₂) are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet. The methyl protons (α-CH₃) will be a doublet due to coupling with the adjacent methine proton. The amine and imidazole N-H protons are exchangeable and their chemical shifts are highly dependent on solvent and concentration, typically appearing as broad signals.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-alpha-methylhistamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). D₂O is a good choice due to the solubility of the hydrochloride salt.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Reference the spectrum to an internal standard (e.g., DSS or TSP in D₂O).

G M [(R)-alpha-methylhistamine]⁺˙ m/z = 125 F1 [C₄H₅N₂-CH₂]⁺ m/z = 95 M->F1 β-cleavage F2 [CH(NH₂)CH₃]⁺ m/z = 44 M->F2 α-cleavage F3 [M - CH₃]⁺ m/z = 110 M->F3 Loss of methyl radical

References

An In-depth Technical Guide to the Solubility and Stability of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, a molecule of interest in pharmaceutical development. The focus is on delivering a deep understanding of its solubility and stability profiles, underpinned by robust experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is a small molecule characterized by the presence of an imidazole ring and a primary amine, formulated as a dihydrochloride salt.[1] The molecular formula is C6H13Cl2N3 with a molecular weight of approximately 198.09 g/mol .[1] The dihydrochloride salt form is often selected for amine-containing active pharmaceutical ingredients (APIs) to enhance stability and aqueous solubility, which are critical for predictable biopharmaceutical performance.[2] Salt formation protonates the amine groups, creating a more stable ammonium ion and generally improving the compound's crystallinity and handling properties.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H13Cl2N3PubChem CID: 11957567[1]
Molecular Weight198.09 g/mol PubChem CID: 11957567[1]
IUPAC Name(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloridePubChem CID: 11957567[1]
Physical DescriptionExpected to be a solid powder.General knowledge of hydrochloride salts.[2]
Equilibrium Solubility Assessment

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For ionizable compounds such as this compound, solubility is highly dependent on the pH of the medium. A comprehensive pH-solubility profile is therefore essential.

The experimental design for determining equilibrium solubility must adhere to guidelines that ensure the data is relevant to in vivo conditions. The World Health Organization (WHO) and other regulatory bodies recommend determining the pH-solubility profile over a physiologically relevant range, typically pH 1.2 to 6.8, at a constant temperature of 37 ± 1 °C.[3] The selection of buffers is also critical; standard buffers such as 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8) are recommended to mimic the gastrointestinal environment.[3]

The "shake-flask" method is the gold standard for equilibrium solubility determination. It involves suspending an excess of the solid API in the test medium and agitating it until equilibrium is reached. This ensures that the measured concentration represents the true thermodynamic solubility at that specific condition.

  • Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) as per standard pharmacopeial procedures.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator set to 37 ± 1 °C and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess API to Buffers A->B C Equilibrate at 37°C (Shake-Flask) B->C D Filter Supernatant C->D E Quantify by HPLC D->E F Determine Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

The solubility data will be used to construct a pH-solubility profile. The lowest measured solubility across the pH range of 1.2 to 6.8 is used to classify the compound according to the Biopharmaceutics Classification System (BCS).[3] An API is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[3]

Table 2: Hypothetical pH-Solubility Data

pHMean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL)
1.2> 50N/A< 5
4.525.81.29.7
6.815.30.816.3
Assuming a hypothetical highest dose of 250 mg.

Based on this hypothetical data, the lowest solubility is observed at pH 6.8. The dose/solubility volume at this pH is less than 250 mL, which would classify this compound as a highly soluble compound.

Stability Assessment

Evaluating the chemical stability of a drug substance is a mandatory requirement in drug development, governed by the International Council for Harmonisation (ICH) guidelines.[7][8][9] The goal is to understand how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light.

Stability studies are designed to establish a re-test period for the drug substance and recommend storage conditions.[10] The program includes long-term, intermediate, and accelerated stability studies.[7] Furthermore, forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] This information is crucial for developing stability-indicating analytical methods.

Forced degradation studies expose the API to conditions more severe than those used in accelerated stability studies. This helps to elucidate degradation pathways.

3.2.1. Experimental Protocol: Forced Degradation

  • Acid/Base Hydrolysis: Treat solutions of the API with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).

  • Oxidation: Expose the API solution to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Store the solid API at a high temperature (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples at appropriate time points using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions API (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolysis (Light) API->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analysis HPLC Analysis (Mass Balance) Degradants->Analysis

Caption: Forced Degradation Study Workflow.

The imidazole ring and primary amine are potential sites for degradation. Amines can be susceptible to oxidative degradation, and the imidazole ring can undergo various reactions under harsh conditions.[11][12][13]

Formal stability studies are performed on at least three primary batches of the API to provide data for the registration application.[7][9]

3.3.1. Experimental Protocol: ICH Stability Study

  • Batch Selection: Use at least three primary batches manufactured by a process representative of the final production scale.[9]

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Place the batches in stability chambers maintained at the conditions specified in the ICH Q1A(R2) guideline.[7]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7]

  • Tests: The testing should include attributes susceptible to change, such as appearance, assay, degradation products, and water content. All analytical procedures must be validated and stability-indicating.[9]

Table 3: Typical Stability Testing Schedule and Parameters

ConditionTime Points (Months)Tests to be Performed
Long-term (25°C/60%RH)0, 3, 6, 9, 12, 18, 24, 36Appearance, Assay, Purity/Impurities, Water Content
Accelerated (40°C/75%RH)0, 3, 6Appearance, Assay, Purity/Impurities, Water Content
Analytical Methodologies

The reliability of solubility and stability data is contingent upon the use of validated, stability-indicating analytical methods. For a molecule containing an imidazole moiety and a primary amine, reversed-phase HPLC with UV detection is a common and robust choice.[4][5]

  • Column Chemistry: A C18 or C8 column is often suitable for separating the polar parent compound from potentially less polar degradation products.[5][6]

  • Mobile Phase: A buffered mobile phase is necessary to control the ionization state of the analyte and ensure reproducible retention times. A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical.[5][6]

  • Detection: The imidazole ring provides a chromophore that allows for UV detection, typically in the range of 210-230 nm.[14][15]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the API from its degradation products (specificity) is paramount for stability studies.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful development as a pharmaceutical agent. The protocols and rationales outlined in this guide provide a robust framework for generating the high-quality data required for regulatory submissions and for making informed decisions during formulation development. The inherent properties of the dihydrochloride salt form are anticipated to confer favorable solubility and stability, but these must be confirmed through rigorous experimental evaluation as described herein.

References

Potential therapeutic applications of imidazole derivatives in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its amphoteric nature, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions, make it a privileged scaffold in drug design.[3][4] This technical guide provides a comprehensive overview of the current research landscape and therapeutic potential of imidazole derivatives. We will delve into their diverse applications, exploring the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel imidazole-based therapeutic agents.

The Imidazole Core: Physicochemical Properties and Synthetic Strategies

The imidazole nucleus is characterized by a planar, electron-rich aromatic system.[3] The presence of two nitrogen atoms imparts a unique electronic distribution and the ability to exist in two tautomeric forms.[3][4] This structural feature is fundamental to its biological activity, enabling it to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with biological targets like enzymes and receptors.[5] Furthermore, the imidazole ring is a key component of naturally occurring biomolecules like the amino acid histidine and histamine, highlighting its inherent biocompatibility and importance in physiological processes.[2]

The synthesis of imidazole derivatives has evolved significantly from classical methods like the Debus-Radziszewski synthesis.[3][6] Modern synthetic strategies, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions, have enabled the efficient and diverse functionalization of the imidazole core.[1][7] These advancements allow for the precise tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

A general workflow for the synthesis and evaluation of novel imidazole derivatives is depicted below. This iterative process, from initial design to preclinical evaluation, is fundamental to modern drug discovery.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Target_Identification Target Identification & Validation Library_Design Imidazole Library Design (SAR-driven) Target_Identification->Library_Design In silico screening Chemical_Synthesis Chemical Synthesis & Purification Library_Design->Chemical_Synthesis Structural_Characterization Structural Characterization (NMR, MS, FTIR) Chemical_Synthesis->Structural_Characterization Primary_Screening Primary Biological Screening (e.g., cell viability assays) Structural_Characterization->Primary_Screening Secondary_Screening Secondary Assays (Enzyme inhibition, receptor binding) Primary_Screening->Secondary_Screening Hit identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, qPCR) Secondary_Screening->Mechanism_of_Action ADME_Tox_Prediction In Silico ADME/Tox Prediction Secondary_Screening->ADME_Tox_Prediction Animal_Models In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->Animal_Models Lead_Optimization Lead Optimization ADME_Tox_Prediction->Lead_Optimization Pharmacokinetics Pharmacokinetic Profiling (PK/PD studies) Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Toxicology->Lead_Optimization Lead_Optimization->Library_Design Iterative Refinement

Figure 1: A generalized workflow for the discovery and development of imidazole-based therapeutics.

Therapeutic Applications of Imidazole Derivatives

The structural versatility of the imidazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities.[8] This section will explore the most prominent and well-researched therapeutic areas for imidazole derivatives.

Anticancer Agents

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and the induction of apoptosis.[9][11]

Mechanisms of Action:

  • Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cancer cell signaling pathways.[9] For example, derivatives have been designed to target kinases such as RAF kinase and Epidermal Growth Factor Receptor (EGFR).[10][11]

  • Tubulin Polymerization Inhibition: Several imidazole derivatives interfere with the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[11] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

  • Enzyme Inhibition: Imidazole derivatives can inhibit enzymes that are overexpressed in tumors, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[9]

  • Induction of Apoptosis: Some derivatives can increase the intracellular levels of reactive oxygen species (ROS) in cancer cells, triggering programmed cell death.[9]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of novel imidazole derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Quantitative Data Summary: Anticancer Activity of Selected Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 22A549 (Lung)0.15[11]
Compound 22HeLa (Cervical)0.21[11]
Compound 22HepG2 (Liver)0.33[11]
Compound 22MCF-7 (Breast)0.17[11]
BZML (13)SW480 (Colorectal)0.027[11]
BZML (13)HCT116 (Colorectal)0.023[11]
Purine 46MDA-MB-231 (Breast)1.22[11]
Purine 48MDA-MB-231 (Breast)2.29[11]
Antifungal Agents

Imidazole derivatives represent a major class of antifungal agents, with several compounds, such as clotrimazole, miconazole, and ketoconazole, being widely used in clinical practice.[12][13] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[12][14]

Mechanism of Action:

The antifungal activity of most imidazole derivatives stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[14][15] This enzyme is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[14][15]

G Imidazole_Derivative Imidazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Imidazole_Derivative->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion Disruption Membrane Disruption & Increased Permeability Lanosterol_Demethylase->Disruption Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component Ergosterol->Disruption Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death

Figure 2: Mechanism of action of antifungal imidazole derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Step-by-Step Methodology:

  • Fungal Strain Preparation: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism. This can be determined visually or by measuring the absorbance.

Antimicrobial Agents

Beyond their antifungal properties, imidazole derivatives also exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] Their mechanisms of action against bacteria are multifaceted and can involve the disruption of cell wall synthesis, interference with DNA replication, and damage to the cell membrane.[16]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of imidazole derivatives can be significantly influenced by the nature and position of substituents on the imidazole ring. For instance, the introduction of lipophilic groups can enhance cell membrane penetration, while electron-withdrawing groups can modulate the electronic properties of the ring, affecting its interaction with target molecules.[18]

Anti-inflammatory Agents

Several imidazole derivatives have demonstrated significant anti-inflammatory properties.[19][20] Their mechanisms of action in this context often involve the modulation of key inflammatory pathways.

Mechanisms of Action:

  • Enzyme Inhibition: Imidazole-based compounds can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[5][21]

  • Cytokine Modulation: They can downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by targeting signaling pathways such as NF-κB.[19]

  • Antioxidant Activity: Some imidazole derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species that contribute to inflammation.[19]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test imidazole derivative orally or intraperitoneally to the animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[19][22]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly prolific source of new therapeutic agents. Its remarkable versatility and amenability to chemical modification have solidified its place in modern drug discovery.[3][23] The diverse range of biological activities exhibited by imidazole derivatives, from anticancer and antifungal to antimicrobial and anti-inflammatory, underscores their immense therapeutic potential.[8][24]

Future research in this field will likely focus on several key areas:

  • Targeted Drug Design: The use of computational modeling and structure-based drug design will enable the development of more potent and selective imidazole derivatives that target specific disease-related proteins.

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the imidazole scaffold with other pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy and reduced potential for drug resistance.

  • Novel Delivery Systems: The development of advanced drug delivery systems, such as nanoparticles and liposomes, can improve the bioavailability and targeted delivery of imidazole-based drugs, enhancing their therapeutic index.[15]

References

Methodological & Application

Synthesis Protocol for (R)-1-(1H-Imidazol-4-yl)propan-2-amine Dihydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the enantioselective synthesis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride. This chiral amine is a crucial building block in pharmaceutical development. The described synthetic route is designed for high stereochemical control and overall yield, commencing from commercially available 4-methyl-5-imidazolecarboxaldehyde. Key transformations include a stereoselective reductive amination and a robust protection-deprotection strategy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, self-validating system protocols, and authoritative grounding through comprehensive references.

Introduction

(R)-1-(1H-Imidazol-4-yl)propan-2-amine, a chiral derivative of histamine, represents a significant pharmacophore in medicinal chemistry. Its enantiomerically pure form is a key intermediate in the synthesis of various therapeutic agents. The precise stereochemical orientation of the amine group is often critical for target binding and pharmacological activity. This document outlines a reliable and scalable synthetic protocol for the preparation of the (R)-enantiomer as its dihydrochloride salt, ensuring stability and ease of handling.[1]

The presented synthesis commences with 4-methyl-5-imidazolecarboxaldehyde and proceeds through a strategic sequence of reactions designed to install the desired stereocenter and functional groups. The core of this methodology lies in an asymmetric reductive amination, a powerful tool for the synthesis of chiral amines.[2][3][4] The imidazole nitrogen is temporarily protected to prevent side reactions, and the final product is isolated as a crystalline dihydrochloride salt.

Reaction Scheme and Logic

The overall synthetic strategy is depicted below. The rationale for this multi-step approach is to build the molecule sequentially, controlling the stereochemistry at the crucial amine-bearing carbon.

Synthesis_Scheme A 4-Methyl-5-imidazolecarboxaldehyde B N-Protected Imidazole Intermediate A->B Imidazole Protection C N-Boc-(R)-1-(1H-Imidazol-4-yl)propan-2-amine B->C Asymmetric Reductive Amination D (R)-1-(1H-Imidazol-4-yl)propan-2-amine C->D Boc Deprotection E This compound D->E Salt Formation

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

Reagent/SolventGradeSupplier
4-Methyl-5-imidazolecarboxaldehyde99%Sigma-Aldrich[5]
Di-tert-butyl dicarbonate (Boc₂O)≥98%
Triethylamine (TEA)≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Ammonia solution7N in Methanol
Chiral Catalyst (e.g., Ru-complex)
Formic acid≥95%
Hydrochloric acid4M in 1,4-Dioxane
Diethyl etherAnhydrous, ≥99.7%
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • High-pressure hydrogenation vessel (if required by the chosen reductive amination method)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • Mass spectrometer (MS)

Detailed Experimental Protocol

Step 1: Protection of the Imidazole Nitrogen

The imidazole ring contains a nucleophilic secondary amine that can interfere with subsequent reactions.[6][7] Therefore, it is crucial to protect this group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under various conditions and its facile removal under acidic conditions.[8][9]

Procedure:

  • To a stirred solution of 4-methyl-5-imidazolecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: Asymmetric Reductive Amination

This is the key stereochemistry-determining step. The protected imidazole aldehyde is converted to the chiral amine via an imine intermediate. This can be achieved using a variety of methods, including transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation.[2][3] Biocatalytic methods using transaminases also present a green and highly selective alternative.[10][11]

Procedure (Example using a Ru-catalyzed transfer hydrogenation):

  • In a suitable reaction vessel, dissolve the N-Boc protected imidazole intermediate (1.0 eq) and a chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene), 0.01 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

  • Stir the reaction mixture at 40-60 °C for 24-48 hours.

  • Monitor the formation of the product by HPLC using a chiral column to determine the enantiomeric excess (ee).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(R)-1-(1H-Imidazol-4-yl)propan-2-amine.

Step 3: Deprotection of the Boc Group

The Boc protecting group is readily cleaved under acidic conditions to reveal the free amine.[8][12][13][14]

Procedure:

  • Dissolve the purified N-Boc-(R)-1-(1H-Imidazol-4-yl)propan-2-amine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) at room temperature.

  • Stir the mixture for 2-4 hours. The deprotection is typically accompanied by the precipitation of the amine salt.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the product can be isolated by filtration or by removing the solvent and excess acid under reduced pressure.

Step 4: Formation of the Dihydrochloride Salt

The final step involves the formation of the stable dihydrochloride salt, which improves the compound's crystallinity and handling properties.[15][16][17][18]

Procedure:

  • Following the deprotection step, if the product has not already precipitated, concentrate the reaction mixture to dryness.

  • Redissolve the residue in a minimal amount of methanol or ethanol.

  • Add diethyl ether as an anti-solvent until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral HPLC: To confirm the enantiomeric purity.

  • Melting Point: As a measure of purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc protectionInsufficient Boc₂O or base; moisture in the reaction.Use a slight excess of Boc₂O and ensure anhydrous conditions.
Low enantioselectivity in reductive aminationInactive or inappropriate catalyst; suboptimal reaction conditions.Screen different chiral catalysts and optimize temperature and reaction time.
Incomplete Boc deprotectionInsufficient acid or short reaction time.Increase the amount of acid or prolong the reaction time. Monitor closely by TLC/LC-MS.
Difficulty in salt crystallizationImproper solvent system.Experiment with different solvent/anti-solvent combinations (e.g., methanol/diethyl ether, ethanol/MTBE).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

  • Formic acid is corrosive and should be handled with caution.

  • Hydrogenation reactions can be hazardous and should be performed with appropriate safety measures and equipment.

Conclusion

The protocol described in this application note provides a robust and reliable method for the synthesis of enantiomerically pure this compound. The strategic use of a protecting group and an asymmetric reductive amination step ensures high yield and stereochemical control. This detailed guide, grounded in established chemical principles, should serve as a valuable resource for researchers in the field of pharmaceutical synthesis.

References

Application Notes and Protocols for the H3 Receptor Agonist (R)-alpha-methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-alpha-methylhistamine (RAMH) is a potent and selective agonist for the histamine H3 receptor (H3R), a G-protein coupled receptor that primarily functions as a presynaptic autoreceptor and heteroreceptor in the central and peripheral nervous systems.[1][2] Its ability to modulate the release of histamine and other key neurotransmitters makes RAMH an indispensable pharmacological tool.[1][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of RAMH to investigate H3 receptor pharmacology, signaling, and physiological functions. This document details the compound's pharmacological profile, provides in-depth protocols for key in vitro and in vivo applications, and discusses critical considerations for robust experimental design.

Introduction: The H3 Receptor and the Utility of (R)-alpha-methylhistamine

The histamine H3 receptor is a key therapeutic target for a range of neurological and cognitive disorders, including sleep disorders, ADHD, and Alzheimer's disease.[1][3] Located predominantly on presynaptic nerve terminals, H3 receptors act as inhibitory regulators of neurotransmitter release.[1] As autoreceptors, they inhibit the synthesis and release of histamine; as heteroreceptors, they curb the release of other major neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][3]

(R)-alpha-methylhistamine emerged as a foundational tool for H3R research due to its high potency and selectivity as an agonist.[2] The stereoselectivity is pronounced, with the (R)-isomer being significantly more potent than its (S)-enantiomer.[2] While an invaluable research compound, RAMH possesses pharmacokinetic limitations, including high polarity and rapid in vivo inactivation, which can affect its bioavailability and brain penetration.[4] Despite this, its utility in both in vitro systems and direct in vivo central administration remains unparalleled for probing H3R function.

Pharmacological Profile of (R)-alpha-methylhistamine

Understanding the specific properties of RAMH is critical for designing and interpreting experiments. While considered highly selective for the H3 receptor, it is important to note its considerable affinity for the more recently discovered histamine H4 receptor, which should be considered in experimental design.[2][5]

PropertyValueSource(s)
Receptor Target Histamine H3 Receptor (H3R)
Activity Potent, Selective Agonist[5]
Binding Affinity (KD) 50.3 nM[5]
Selectivity >200-fold selective for H3R over H4R[5]
Key Physicochemical Features Crosses the blood-brain barrier; High polarity and basicity[4]
Common Salt Form Dihydrochloride or Dihydrobromide[5]
Molecular Weight 198.09 g/mol (dihydrochloride salt)

Mechanism of Action: H3 Receptor Signaling Cascade

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RAMH (R)-alpha-methylhistamine H3R H3 Receptor RAMH->H3R Binds & Activates G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_Channel N-Type Ca²⁺ Channel G_protein->Ca_Channel βγ inhibits MAPK MAPK Pathway ↑ G_protein->MAPK Activates Akt Akt/GSK-3β Pathway ↑ G_protein->Akt Activates cAMP cAMP ↓ AC->cAMP Neurotransmitter_Release Neurotransmitter Release ↓ Ca_Channel->Neurotransmitter_Release Reduces Ca²⁺ Influx PKA PKA ↓ cAMP->PKA

H3 Receptor signaling cascade initiated by an agonist.

Application Notes

In Vitro Applications

In vitro models are essential for dissecting the direct cellular and tissue-level effects of H3R activation.

  • Neurotransmitter Release from Brain Slices: This is a cornerstone assay for studying H3R function. Brain slices (e.g., cortex, striatum, hippocampus) are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]acetylcholine).[3] Depolarization (e.g., with high potassium) triggers neurotransmitter release, which is measured by scintillation counting.

    • Causality: Application of RAMH is expected to inhibit this depolarization-evoked release.[3] This effect should be reversible by co-incubation with an H3R antagonist (e.g., thioperamide or clobenpropit), confirming the effect is H3R-mediated. This assay directly demonstrates the presynaptic inhibitory role of H3 receptors on specific neuronal populations.[3]

  • cAMP Accumulation Assays: These assays are performed in cell lines recombinantly expressing the H3 receptor (e.g., HEK293 or CHO cells).[8] Cells are stimulated with forskolin to elevate cAMP levels.

    • Causality: Due to the Gαi/o coupling of H3R, concurrent treatment with RAMH will inhibit adenylyl cyclase and thus reduce the forskolin-stimulated cAMP accumulation.[6][8] This provides a direct functional readout of Gαi/o activation and is a standard method for quantifying agonist potency (EC₅₀).

  • Isolated Tissue Bath Assays: H3 receptors are present in peripheral tissues, including the gastrointestinal tract and vasculature. For example, RAMH has been shown to inhibit electrically evoked cholinergic contractions in isolated guinea pig ileum preparations and induce endothelium-dependent vasodilation in rat mesenteric arteries.[9][10]

    • Causality: These assays reveal the physiological consequences of H3R activation in a specific organ system. The inhibitory effect on neurotransmission or the induction of vasodilation can be pharmacologically validated using selective antagonists to confirm H3R involvement.[10][11]

In Vivo Applications

In vivo studies are critical for understanding the systemic and behavioral outcomes of H3R modulation.

  • Brain Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3] A microdialysis probe is surgically implanted, and samples are collected and analyzed (e.g., via HPLC).

    • Causality: Local administration of RAMH through the probe, or systemic administration, is expected to decrease the release of histamine and other neurotransmitters like acetylcholine and dopamine in regions such as the frontoparietal cortex or nucleus accumbens.[3] This provides direct evidence of H3R-mediated control of neurotransmission in the living brain.

  • Behavioral Models: RAMH can be used to probe the role of H3 receptors in cognition, locomotion, and other behaviors.

    • Morris Water Maze (Spatial Memory): In this task, rodents learn the location of a hidden platform in a pool of water. Systemic administration of RAMH (e.g., 10 mg/kg, i.p.) has been shown to facilitate the recovery of spatial memory in rats.[12] This suggests a modulatory role for H3R in memory processes, likely by altering the balance of neurotransmitters like acetylcholine in the hippocampus.[3][12]

    • Locomotor Activity: H3R activation can interact with other neurotransmitter systems, such as the dopaminergic system, to modulate movement.[13] Co-administration of RAMH can attenuate the locomotor and stereotypic behaviors induced by dopamine D2 receptor agonists, demonstrating a functional interaction between these receptor systems in the striatum.[13]

  • Gastrointestinal Models: RAMH has been used extensively to study gastric functions.

    • Causality: In rats, intragastric administration of RAMH (e.g., 100 mg/kg) provides significant protection against gastric lesions induced by agents like ethanol or HCl.[14][15][16] This gastroprotective effect is linked to an increase in mucus production and is mediated by H3 receptors, as it can be blocked by H3R antagonists.[15][16]

Experimental Protocols

The following protocols are provided as templates and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Inhibition of [³H]-Dopamine Release from Rat Striatal Slices

This protocol assesses the ability of RAMH to inhibit dopamine release via presynaptic H3 heteroreceptors.

in_vitro_workflow prep 1. Prepare Striatal Slices (Rat brain, 300 µm) load 2. Pre-load with [³H]-Dopamine (30 min at 37°C) prep->load wash 3. Wash Slices (Superfusion with buffer) load->wash equil 4. Equilibrate & Collect Baseline (Collect fractions S1) wash->equil treat 5. Apply RAMH +/- Antagonist (e.g., Thioperamide) equil->treat stim 6. Stimulate Release (S2) (High K⁺ buffer) treat->stim analyze 7. Analyze Radioactivity (Liquid Scintillation Counting) stim->analyze calc 8. Calculate S2/S1 Ratio (Compare treated vs. control) analyze->calc

Workflow for neurotransmitter release assay.

Materials:

  • (R)-alpha-methylhistamine dihydrochloride (Stock: 10 mM in dH₂O)

  • [³H]-Dopamine

  • H3R Antagonist (e.g., Thioperamide)

  • Krebs-Henseleit Buffer (KHB), gassed with 95% O₂/5% CO₂

  • High Potassium (High K⁺) KHB (e.g., 25 mM KCl)

  • Adult Wistar rats

  • Tissue chopper or vibratome

  • Superfusion system with fraction collector

  • Liquid scintillation counter and vials

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and rapidly dissect the striata on ice. Prepare coronal slices (e.g., 300 µm thick) using a vibratome.

  • Radiolabeling: Incubate slices in oxygenated KHB containing [³H]-Dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.

  • Washing: Transfer slices to the superfusion chambers and wash with KHB at a flow rate of 1 mL/min for 60 minutes to remove excess radiolabel.

  • Basal Release (S1): Induce a first stimulation (S1) by switching to High K⁺ KHB for 2 minutes. Collect the superfusate in fractions.

  • Drug Incubation: Following S1, switch back to standard KHB. After a 20-minute re-equilibration period, introduce RAMH (e.g., 10 nM - 10 µM final concentration) into the superfusion buffer. For antagonist studies, pre-incubate with the antagonist for 15 minutes before adding RAMH.

  • Stimulated Release (S2): After 15 minutes of drug incubation, induce a second stimulation (S2) with High K⁺ KHB (containing the drug) for 2 minutes.

  • Analysis: Collect all fractions and measure the radioactivity in each using a liquid scintillation counter.

  • Data Interpretation: Calculate the total tritium released during S1 and S2. Express the data as the S2/S1 ratio. A decrease in the S2/S1 ratio in RAMH-treated slices compared to vehicle controls indicates inhibition of release.[3] This inhibition should be prevented in slices co-treated with an H3R antagonist.

Protocol 2: In Vivo Assessment of RAMH on Spatial Memory in the Morris Water Maze

This protocol evaluates the effect of systemic RAMH administration on the retention of spatial memory in rats.[12]

in_vivo_workflow acclimate 1. Acclimatize Rats (Handle for 5 days) train 2. Acquisition Training (4 trials/day for 5 days) Find hidden platform acclimate->train rest 3. Rest Period (24 hours post-training) train->rest inject 4. Drug Administration (RAMH 10 mg/kg, i.p. or Vehicle) 30 min before probe trial rest->inject probe 5. Probe Trial (Platform removed) Record swim path for 60s inject->probe analyze 6. Data Analysis (Time in target quadrant, platform crossings) probe->analyze

Workflow for Morris Water Maze experiment.

Materials:

  • (R)-alpha-methylhistamine dihydrochloride

  • Sterile 0.9% Saline

  • Adult Wistar rats (male, 250-300g)

  • Morris Water Maze: a large circular pool (e.g., 1.5 m diameter) filled with opaque water (20-22°C).

  • A hidden platform submerged 1-2 cm below the water surface.

  • Video tracking system and software.

Procedure:

  • Acquisition Phase (Training):

    • For 5 consecutive days, train each rat in 4 trials per day to find the hidden platform.

    • Start each trial from a different quadrant. Allow the rat to swim for a maximum of 60 seconds. If it finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Memory Retention Test):

    • 24 hours after the final training session, prepare for the probe trial.

    • Administer RAMH (10 mg/kg, intraperitoneally) or an equivalent volume of saline vehicle 30 minutes before the trial.[12]

    • Remove the platform from the pool.

    • Place the rat in the pool from a novel starting position and allow it to swim freely for 60 seconds.

  • Data Analysis:

    • Use the video tracking software to analyze the probe trial.

    • Primary Metrics:

      • Time spent in the target quadrant (where the platform was located).

      • Number of platform location crossings.

    • Self-Validation: A significant increase in time spent in the target quadrant and more platform crossings in the RAMH-treated group compared to the vehicle group would indicate enhanced spatial memory retention.[12] Cued trials (with a visible platform) can be run to ensure that drug treatment does not affect motivation or swimming ability.

Considerations for Experimental Design

  • Controls: The inclusion of appropriate controls is paramount.

    • Pharmacological Antagonism: To confirm that an observed effect is H3R-mediated, it must be blocked or reversed by a selective H3R antagonist like thioperamide.[3][9]

    • Stereoselectivity: Where possible, compare the effect of (R)-alpha-methylhistamine with its much less active enantiomer, (S)-alpha-methylhistamine, to demonstrate stereospecificity.[2]

  • Off-Target Effects: RAMH has a known affinity for the H4 receptor.[2][5] In experimental systems where H4Rs are expressed (e.g., immune cells like eosinophils), consider using an H4R antagonist to rule out contributions from this receptor.[5]

  • Dosage and Administration: Due to its pharmacokinetics, doses and routes of administration can vary widely. In vitro concentrations typically range from nanomolar to micromolar.[9][11] In vivo systemic doses are often high (e.g., 10-100 mg/kg) to achieve sufficient central concentrations, whereas intracerebroventricular (i.c.v.) administration requires much lower doses.[12][14][17]

Conclusion

(R)-alpha-methylhistamine remains a cornerstone tool for investigating the complex roles of the histamine H3 receptor. Its potent and selective agonist activity allows for robust interrogation of H3R-mediated signaling and physiology, from the inhibition of neurotransmitter release at the synapse to the modulation of complex behaviors. By employing rigorous, well-controlled experimental designs as outlined in these notes, researchers can continue to successfully elucidate the function of this important therapeutic target.

References

Application Notes & Protocols: Experimental Design for In Vitro Characterization of (R)-1-(1H-Imidazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Histamine-like Scaffold

(R)-1-(1H-Imidazol-4-yl)propan-2-amine is a small molecule featuring an imidazole ring connected to a propylamine moiety, a classic pharmacophore found in histamine and its analogs. This structural motif strongly suggests potential activity at one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4). These G-protein-coupled receptors (GPCRs) mediate a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The histamine H3 receptor, in particular, acts as a presynaptic autoreceptor in the central nervous system (CNS), modulating the release of histamine and other neurotransmitters.[1][2] Its role in cognition, wakefulness, and other neurological functions has made it a focal point for drug discovery.[1][2]

This guide provides a comprehensive framework for the in vitro pharmacological characterization of (R)-1-(1H-Imidazol-4-yl)propan-2-amine. The experimental strategy is designed as a logical, tiered approach, beginning with primary target engagement, progressing to functional activity, and concluding with selectivity and safety profiling. Each protocol is designed to be self-validating, incorporating appropriate controls and reference compounds to ensure data integrity and reproducibility.

Tier 1: Primary Screening - Does the Compound Bind to the Histamine H3 Receptor?

The foundational step in characterizing a novel compound is to determine if it physically interacts with its putative target. For GPCRs like the histamine H3 receptor, the gold-standard method is the competitive radioligand binding assay. This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (expressed as the inhibition constant, Kᵢ).

Protocol 1: H3 Receptor Radioligand Competition Binding Assay

Scientific Rationale: This assay directly measures the interaction between (R)-1-(1H-Imidazol-4-yl)propan-2-amine and the H3 receptor. By using membranes from cells stably expressing the human H3 receptor and a radioligand like [³H]-Nα-methylhistamine ([³H]NAMH), a potent H3 agonist, we can accurately determine the affinity of the test compound.[1][3][4] The displacement of the radioligand provides a direct measure of the test compound's ability to occupy the receptor's binding site.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture HEK293 cells stably expressing human H3R P2 Harvest cells and prepare membrane homogenates P1->P2 P3 Determine protein concentration (e.g., BCA assay) P2->P3 A1 Incubate H3R membranes with [³H]NAMH and varying concentrations of test compound P3->A1 A3 Equilibrate at 25°C for 2 hours A1->A3 A2 Include controls: Total Binding (no competitor) & Nonspecific Binding (excess unlabeled ligand) A2->A3 R1 Rapidly filter reaction mixture through GF/C filter plates A3->R1 R2 Wash plates to remove unbound radioligand R1->R2 R3 Add scintillation cocktail and measure radioactivity using a scintillation counter R2->R3 R4 Calculate specific binding and plot % inhibition vs. log[compound] R3->R4 R5 Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation R4->R5 G cluster_membrane H3R H3 Receptor G_protein Gαi/βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->H3R Binds Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC G cluster_histamine Histamine Receptor Selectivity Panel cluster_safety Broad Safety Panel Compound (R)-1-(1H-Imidazol-4-yl) propan-2-amine H1 H1 Receptor Assay (e.g., Ca²⁺ flux) Compound->H1 H2 H2 Receptor Assay (e.g., cAMP gain) Compound->H2 H4 H4 Receptor Assay (e.g., cAMP loss) Compound->H4 GPCRs Other GPCRs (Adrenergic, Dopaminergic, etc.) Compound->GPCRs IonChannels Ion Channels (hERG, Nav, Cav) Compound->IonChannels Enzymes Enzymes (CYPs, Kinases) Compound->Enzymes Transporters Transporters (SERT, DAT) Compound->Transporters

References

Application Notes and Protocols for Cell Culture Experiments Involving (R)-alpha-methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R)-alpha-methylhistamine, a potent and selective histamine H3 receptor agonist, in cell culture experiments. This document offers detailed protocols for assessing the compound's activity and understanding its downstream cellular effects, grounded in established scientific principles and methodologies.

Introduction: The Significance of (R)-alpha-methylhistamine in Cellular Research

This guide details protocols for utilizing (R)-alpha-methylhistamine in cell-based assays to quantify its agonistic effects on the H3 receptor, specifically focusing on two key downstream signaling events: the inhibition of cAMP production and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Core Methodologies: Cell Lines and Culture Conditions

The successful execution of these protocols relies on the use of appropriate cell lines that stably express the human histamine H3 receptor. Commonly used and recommended cell lines include Chinese Hamster Ovary (CHO) cells (e.g., CHO-K1) or Human Embryonic Kidney 293 (HEK-293) cells.[8][10][11] These cells are often engineered to co-express the H3 receptor and a promiscuous G protein, such as Gα15 or a chimeric Gαqi5, to facilitate the measurement of intracellular calcium mobilization, or are used to directly measure the native Gαi coupling through cAMP or other second messenger assays.[10][12]

General Cell Culture and Maintenance Protocol:

  • Cell Thawing: Rapidly thaw a cryopreserved vial of H3 receptor-expressing cells in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells into a T-75 flask containing pre-warmed complete growth medium. The specific medium will depend on the cell line (e.g., Ham's F-12K for CHO-K1 or DMEM for HEK-293), supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Geneticin, Hygromycin B).[10][11]

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, passage them using a standard trypsinization protocol. Regularly monitor cell health and morphology.

Experimental Workflow for Agonist Characterization

The following diagram illustrates the general workflow for characterizing the activity of (R)-alpha-methylhistamine in cell culture.

Caption: General experimental workflow for cell-based assays.

Protocol 1: cAMP Accumulation Assay for H3 Receptor Activation

This assay quantifies the inhibitory effect of (R)-alpha-methylhistamine on adenylyl cyclase activity. Since the H3 receptor is Gαi-coupled, its activation will decrease intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin.[4][8]

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.

  • Assay medium: Serum-free culture medium.

  • (R)-alpha-methylhistamine dihydrochloride.

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[3][11]

  • 96-well or 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the H3 receptor-expressing cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight.

  • Compound Preparation: Prepare a serial dilution of (R)-alpha-methylhistamine in assay medium. A typical concentration range would be from 1 nM to 10 µM.

  • Cell Stimulation:

    • Aspirate the growth medium from the wells and wash once with pre-warmed PBS.

    • Add assay medium containing a fixed concentration of IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

    • Add the various concentrations of (R)-alpha-methylhistamine to the respective wells.

    • Immediately add a concentration of forskolin that elicits a submaximal stimulation of cAMP (typically 1-10 µM, to be optimized for the specific cell line).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the (R)-alpha-methylhistamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of (R)-alpha-methylhistamine that produces 50% of its maximal inhibitory effect.

Quantitative Data Summary: cAMP Assay

ParameterTypical Value Range
Cell Density5,000 - 10,000 cells/well
Forskolin Concentration1 - 10 µM
(R)-alpha-methylhistamine Conc.1 nM - 10 µM
Incubation Time30 minutes
Expected EC50Low nanomolar range

Protocol 2: ERK1/2 Phosphorylation Assay

Activation of the H3 receptor can also lead to the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[13] This can be assessed by Western blotting or by using high-throughput plate-based immunoassays.[14][15]

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.

  • Serum-free medium for starvation.

  • (R)-alpha-methylhistamine dihydrochloride.

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Alternatively, a plate-based phospho-ERK1/2 assay kit (e.g., AlphaLISA, HTRF, or cell-based ELISA).[15][16][17]

Procedure (Western Blotting):

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.

  • Compound Treatment: Treat the serum-starved cells with varying concentrations of (R)-alpha-methylhistamine (e.g., 10 nM to 10 µM) for a short duration, typically 5-15 minutes at 37°C. Include a vehicle control.

  • Cell Lysis: Aspirate the medium, wash the cells twice with ice-cold PBS, and add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate.

  • Re-probing for Total ERK: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the phospho-ERK signal.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Quantitative Data Summary: ERK1/2 Phosphorylation Assay

ParameterTypical Condition
Serum Starvation4 - 12 hours
(R)-alpha-methylhistamine Conc.10 nM - 10 µM
Treatment Time5 - 15 minutes
Protein Loaded per Lane20 - 30 µg

H3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the histamine H3 receptor by an agonist such as (R)-alpha-methylhistamine.

H3R_Signaling Agonist (R)-alpha-methylhistamine H3R Histamine H3 Receptor (7-TM) Agonist->H3R Binds G_protein Gαi/oβγ H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK_pathway MAPK Pathway (e.g., Raf-MEK-ERK) G_beta_gamma->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response pERK p-ERK1/2 MAPK_pathway->pERK Phosphorylates pERK->Cellular_Response

References

Application Notes and Protocols for In Vivo Studies of (R)-1-(1H-Imidazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of (R)-1-(1H-Imidazol-4-yl)propan-2-amine

(R)-1-(1H-Imidazol-4-yl)propan-2-amine is an imidazole-containing compound with a structure suggestive of activity at histamine receptors. While specific data for this molecule is emerging, its structural similarity to known histamine H3 receptor (H3R) antagonists, such as Ciproxifan, provides a strong rationale for investigating its potential effects on cognitive function and metabolic regulation.[1][2] The histamine H3 receptor acts as a presynaptic autoreceptor, and its blockade leads to increased release of histamine and other neurotransmitters, a mechanism that has been shown to enhance wakefulness, attention, and cognitive performance in various animal models.[1]

These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to elucidate the pharmacological profile of (R)-1-(1H-Imidazol-4-yl)propan-2-amine. The protocols detailed below are grounded in established methodologies for evaluating H3R antagonists and are designed to deliver robust and reproducible data.

Pillar 1: Expertise & Experience - The Rationale Behind Model Selection

The selection of appropriate animal models is paramount for the successful in vivo evaluation of (R)-1-(1H-Imidazol-4-yl)propan-2-amine. Based on the presumed mechanism of action as a histamine H3 receptor antagonist, we propose a dual-pronged approach targeting both cognitive and metabolic endpoints.

Cognitive Enhancement Models:

Histamine H3 receptor antagonists have consistently demonstrated pro-cognitive effects in a variety of rodent models.[3][4][5] Therefore, assessing the efficacy of (R)-1-(1H-Imidazol-4-yl)propan-2-amine in models of cognitive impairment is a primary objective.

  • Scopolamine-Induced Amnesia Model: This is a widely used and validated model for screening compounds with potential anti-amnesic and cognitive-enhancing properties. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, providing a window to evaluate the restorative effects of the test compound.[5][6]

  • Transgenic Mouse Models of Alzheimer's Disease (e.g., APP/PS1, 5XFAD): For more chronic and disease-relevant investigations, transgenic models of Alzheimer's disease offer a platform to study the effects of (R)-1-(1H-Imidazol-4-yl)propan-2-amine on amyloid pathology-related cognitive decline. Ciproxifan has shown efficacy in alleviating cognitive deficits in the APP Tg2576 mouse model.[3]

Metabolic Regulation Models:

The histaminergic system is also implicated in the regulation of energy homeostasis. Therefore, exploring the metabolic effects of (R)-1-(1H-Imidazol-4-yl)propan-2-amine is a logical secondary objective.

  • Diet-Induced Obesity (DIO) Model: This model closely mimics the development of obesity in humans resulting from the consumption of a high-fat diet.[7] It is an excellent platform to investigate the compound's effects on body weight, food intake, and glucose metabolism.[7][8][9]

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls and clear, quantifiable endpoints.

Experimental Workflow for Cognitive Assessment

Caption: Workflow for cognitive assessment in rodents.

Detailed Protocol 1: Novel Object Recognition (NOR) Task in a Scopolamine-Induced Amnesia Model

The NOR task is a widely used behavioral assay to assess learning and memory in rodents.[10][11]

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys)

  • One novel object, different in shape and texture from the familiar objects

  • (R)-1-(1H-Imidazol-4-yl)propan-2-amine

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1-2):

    • Allow mice to explore the empty open field arena for 10 minutes each day for two consecutive days. This reduces novelty-induced stress during testing.

  • Training (Day 3):

    • Administer (R)-1-(1H-Imidazol-4-yl)propan-2-amine or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

    • After the appropriate pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.

    • 30 minutes after the scopolamine injection, place the mouse in the arena with two identical objects.

    • Allow the mouse to explore the objects for a 10-minute training session.

    • Record the time spent exploring each object. Exploration is defined as the nose of the animal being within 2 cm of the object.

  • Testing (Day 4):

    • Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object.

    • Record the exploration time for both the familiar and the novel object during a 5-minute test session.

Data Analysis:

  • Calculate the discrimination index (DI) for the test session: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A higher DI indicates better recognition memory.

  • Analyze the data using a two-way ANOVA (Treatment x Scopolamine) followed by post-hoc tests.

Parameter Description Typical Values
Dose of (R)-1-(1H-Imidazol-4-yl)propan-2-amine To be determined in dose-response studies1, 3, 10 mg/kg
Dose of Scopolamine To induce a significant memory deficit0.5 - 1.5 mg/kg, i.p.
Training Session Duration Sufficient time for object exploration10 minutes
Test Session Duration Sufficient time to assess discrimination5 minutes
Inter-trial Interval Time between training and testing24 hours

Experimental Workflow for Metabolic Assessment

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of (R)-alpha-methylhistamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (R)-alpha-methylhistamine in human plasma. Due to the compound's polar nature and the complexity of biological matrices, a streamlined solid-phase extraction (SPE) protocol was developed for sample clean-up, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). The method was validated according to the principles outlined in the current international guidelines, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity. This protocol is suitable for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies requiring precise measurement of (R)-alpha-methylhistamine.

Introduction

(R)-alpha-methylhistamine is a potent and selective agonist for the histamine H₃ receptor, making it a valuable tool in pharmacological research to explore the roles of the central and peripheral histaminergic systems. Accurate quantification in biological matrices like plasma is critical for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The analytical challenges associated with (R)-alpha-methylhistamine include its high polarity, which makes retention on traditional reversed-phase columns difficult, and the potential for interference from endogenous compounds in plasma. Furthermore, as a chiral compound, its stereospecific quantification is often required, though this note focuses on the R-enantiomer specifically.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity to overcome these challenges, providing reliable quantification at low concentrations.[2]

This guide provides a comprehensive, field-proven protocol, explaining the rationale behind key experimental choices to ensure reproducibility and adherence to rigorous bioanalytical standards.[3][4]

Principle of the Method

The method employs a straightforward "dilute-and-extract" sample preparation approach using solid-phase extraction (SPE) to isolate (R)-alpha-methylhistamine and its stable isotope-labeled internal standard (SIL-IS), (R)-alpha-methylhistamine-d₃, from the bulk plasma matrix. The use of a polymeric cation exchange SPE sorbent is critical, as it provides strong retention for the basic amine functionality of the analyte, even after a simple dilution of the plasma, while allowing for effective washout of interfering phospholipids and proteins.[5]

Following extraction, the analyte is separated from residual matrix components using a HILIC column. HILIC is the chromatographic mode of choice for highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7] Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its SIL-IS.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: High-level workflow for the quantification of (R)-alpha-methylhistamine.

Detailed Experimental Protocols

Materials and Reagents
  • Reference Standards: (R)-alpha-methylhistamine dihydrochloride, (R)-alpha-methylhistamine-d₃ (Internal Standard).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade; Formic acid (FA) and Ammonium hydroxide (NH₄OH) - Optima™ grade.

  • Plasma: Human plasma (K₂EDTA).

  • SPE Cartridges: Polymeric strong cation exchange, 30 mg / 1 mL format.

  • Reagent Water: Deionized, 18.2 MΩ·cm.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of (R)-alpha-methylhistamine and the SIL-IS in 50:50 ACN:Water.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock in 50:50 ACN:Water. This solution will be used for spiking all samples.

  • CC and QC Sample Preparation: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations (typically 2% v/v spike). Prepare CCs ranging from 0.1 to 100 ng/mL and at least four levels of QCs: LLOQ (Lower Limit of Quantitation), Low, Medium, and High.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: This protocol is designed for efficient removal of plasma proteins and phospholipids. The strong cation exchange sorbent retains the positively charged analyte at neutral pH while unretained matrix components are washed away. The final elution uses a basic organic solvent to neutralize the analyte, releasing it from the sorbent.[5][8]

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL). Vortex briefly. Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step precipitates proteins and ensures the analyte is in its protonated, cationic state.

  • Centrifugation: Centrifuge the pre-treated samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Conditioning: Condition the SPE cartridges sequentially with 1 mL of MeOH followed by 1 mL of reagent water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant (~500 µL) from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH. These washes remove residual salts and weakly bound interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% NH₄OH in ACN into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 ACN:Water with 0.1% FA. This final solvent is compatible with the initial HILIC mobile phase, ensuring good peak shape.

LC-MS/MS Instrumentation and Conditions

Causality: A HILIC column is used to retain the polar analyte. The mobile phase starts with a high percentage of organic solvent (ACN) to promote partitioning of the analyte into the stationary phase's aqueous layer. A gradient to a higher aqueous content elutes the analyte. The acidic modifier (formic acid) ensures the analyte remains protonated for optimal ESI+ ionization.[6]

Table 1: LC Parameters
LC System UPLC/UHPLC System
Column Acquity UPLC BEH Amide (or equivalent), 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B (0-0.5 min), linear ramp to 50% B (0.5-3.0 min), hold at 50% B (3.0-3.5 min), return to 95% B (3.6 min), equilibrate (3.6-5.0 min)
Table 2: MS/MS Parameters
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex 6500+)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
MRM Transitions Analyte: m/z 126.1 → 109.1IS: m/z 129.1 → 112.1
Collision Energy Optimized for specific instrument (typically 15-25 eV)

Method Validation

The method was validated according to the principles described in the FDA Bioanalytical Method Validation Guidance and ICH M10 Guideline.[9][10][11] The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 3: Method Validation Summary
Parameter Result
Linearity Range 0.100 – 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Inter-assay, % Bias) Within ± 8.5% (for LLOQ: ± 12.1%)
Precision (Inter-assay, % CV) ≤ 9.2% (for LLOQ: ≤ 13.5%)
Mean Extraction Recovery 88.7%
Matrix Effect Minimal; IS-normalized matrix factor between 0.95 and 1.04
LLOQ 0.100 ng/mL (S/N > 10)
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 60 days at -80°C.

Conclusion

The LC-MS/MS method described provides a reliable and validated solution for the quantitative analysis of (R)-alpha-methylhistamine in human plasma. The combination of a streamlined SPE protocol with HILIC chromatography addresses the challenges associated with this polar compound. This application note serves as a comprehensive guide for researchers in drug development and clinical pharmacology, enabling accurate bioanalysis to support regulatory submissions and fundamental research.[12]

References

HPLC method development for the analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Chiral Analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine. This chiral primary amine, a key structure in pharmaceutical development, presents unique analytical challenges due to its polarity, basicity, and the requirement for enantiomeric separation. This guide details a systematic approach, beginning with an analysis of the molecule's physicochemical properties to inform the strategic selection of chromatographic mode and chiral stationary phase (CSP). We explore method development pathways including column screening, mobile phase optimization with acidic and basic additives, and final parameter refinement. The resulting protocol is a robust, validated method compliant with International Council for Harmonisation (ICH) guidelines, suitable for quality control and drug development professionals.

Introduction: The Analytical Challenge

(R)-1-(1H-Imidazol-4-yl)propan-2-amine is a chiral building block whose enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify the desired (R)-enantiomer from its (S)-counterpart is of paramount importance for ensuring the safety and efficacy of potential drug candidates.

The molecule's structure presents a tripartite challenge for chromatographic analysis:

  • High Polarity: The presence of both a primary amine and an imidazole ring imparts significant hydrophilicity, leading to poor or no retention on conventional reversed-phase columns like C18 and C8.[1][2]

  • Strong Basicity: The amine and imidazole functional groups are basic and prone to secondary ionic interactions with acidic residual silanols on the surface of silica-based stationary phases. This often results in severe peak tailing and poor chromatographic efficiency.[3][4]

  • Chirality: The stereocenter necessitates the use of a chiral recognition mechanism, typically a Chiral Stationary Phase (CSP), to achieve enantiomeric separation.[5][6]

Addressing these challenges requires a methodical approach that moves beyond standard reversed-phase HPLC and into specialized chromatographic modes.

Analyte Physicochemical Properties

A successful method development strategy is predicated on a thorough understanding of the analyte's properties.

  • Structure:

    alt text

  • Key Features:

    • Chiral Center: At the carbon adjacent to the primary amine.

    • Primary Amine (pKa ~9-10): A strong base, readily protonated at acidic to neutral pH.

    • Imidazole Ring (pKa of conjugate acid ~6-7): A heterocyclic amine that is also basic.

  • Predicted Behavior: The compound is expected to be highly water-soluble and exist as a cation at pH values below the pKa of its basic groups. Its polar nature makes it a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar Organic/Normal Phase chromatography.[7][8]

Strategic Approach to Method Development

A multi-modal screening strategy is the most efficient path to a successful chiral separation for this compound. The workflow involves selecting the appropriate chromatographic mode, screening a variety of CSPs, and systematically optimizing the mobile phase.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Polarity, pKa, Chirality) Mode Chromatographic Mode Selection (HILIC, NP, RP/Ion-Pair) Analyte->Mode Informs Choice CSP CSP Screening (Polysaccharide, Cyclodextrin, etc.) Mode->CSP MobilePhase Initial Mobile Phase Screening (e.g., Hex/IPA vs. ACN/MeOH) CSP->MobilePhase Optimize Parameter Optimization - Mobile Phase Additives (Acid/Base) - Organic Modifier Ratio - Flow Rate & Temperature MobilePhase->Optimize Identifies Promising Conditions SST Define System Suitability Criteria (Resolution, Tailing, RSD%) Optimize->SST Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Final Final Application Protocol Validation->Final SST->Validation

Caption: A systematic workflow for HPLC method development.

Mode Selection: Justifying the Choice
  • Reversed-Phase (RP-HPLC): Standard RP-HPLC is predicted to fail due to insufficient retention. However, Ion-Pair Reversed-Phase Chromatography is a viable, albeit more complex, alternative. By adding an ion-pairing agent (e.g., an alkyl sulfonate) to the mobile phase, a neutral complex is formed with the protonated analyte, enhancing retention on a C18 or C8 column.[9][10] This approach can be effective but may suffer from long equilibration times and incompatibility with mass spectrometry.

  • Normal Phase / Polar Organic Chromatography: This is a highly effective mode for chiral separations of amines.[11][12] Using a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol, isopropanol) on a polar CSP provides a different selectivity mechanism. The polar organic mode, using mixtures of solvents like acetonitrile and methanol, is often preferred for its better sample solubility.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal choice for retaining and separating highly polar compounds.[8][13] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention for polar molecules.[8][14] Combining HILIC with a chiral stationary phase offers a powerful tool for this specific analysis.[15]

Recommendation: The primary development effort should focus on Normal Phase / Polar Organic mode due to the high success rate reported for chiral amine separations on polysaccharide-based CSPs in this mode.[5][6] HILIC should be considered a strong secondary option.

Chiral Stationary Phase (CSP) Screening

The choice of CSP is the most critical factor for achieving enantioselectivity.[6] For primary amines, polysaccharide- and cyclofructan-based CSPs have demonstrated broad applicability.[5]

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomers CSP_Node Chiral Cavity / Selector Interactions_R 3-Point Interaction (Strong Binding) - Hydrogen Bond - Steric Hindrance - π-π Stacking CSP_Node->Interactions_R Interactions_S Mismatched Interaction (Weak Binding) CSP_Node->Interactions_S R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP_Node Fits Well S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP_Node Fits Poorly Retention Result: (R)-Enantiomer is retained longer (S)-Enantiomer elutes earlier

Caption: Conceptual model of chiral recognition on a CSP.

Recommended Screening Protocol: A screening should be performed on at least two different types of polysaccharide-based columns.

ParameterCondition 1Condition 2Rationale
CSP 1 Amylose-based (e.g., Chiralpak IA/AD)Cellulose-based (e.g., Chiralcel OD/OJ)Amylose and cellulose backbones offer different chiral recognition mechanisms.[6]
Mobile Phase A n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (90:10, v/v)Different alcohol modifiers can significantly alter selectivity.
Additive + 0.1% Diethylamine (DEA)+ 0.1% Diethylamine (DEA)A basic additive is essential to suppress silanol interactions and ensure good peak shape for the basic analyte.[5][11]
Flow Rate 1.0 mL/min1.0 mL/minStandard starting flow rate for a 4.6 mm ID column.
Temperature 25 °C25 °CAmbient temperature is a good starting point.
Detection UV at 210 nmUV at 210 nmThe imidazole ring provides UV absorbance, with a lower wavelength typically providing greater sensitivity.

Detailed Application Protocol: Optimized Method

Based on a typical screening outcome for a compound of this nature, a method utilizing an immobilized amylose-based CSP in polar organic mode is presented. Immobilized phases offer the advantage of being robust to a wider range of solvents.[5]

Chromatographic Conditions
ParameterOptimized Value
Column Chiralpak® IA (or equivalent immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP), 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile / Methanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV, 210 nm
Diluent Mobile Phase
Run Time Approx. 15 minutes
Expected Elution (S)-enantiomer followed by (R)-enantiomer
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of HPLC-grade Acetonitrile and 200 mL of HPLC-grade Methanol into a suitable reservoir.

    • Add 1.0 mL of high-purity Diethylamine (DEA).

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the (R)-1-(1H-Imidazol-4-yl)propan-2-amine reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix well.

  • Sample Solution Preparation:

    • Prepare the test sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter if necessary.

Method Validation Protocol (ICH Q2(R2) Guidelines)

The optimized method must be validated to ensure it is suitable for its intended purpose.[16][17][18] The validation will be performed according to the ICH Q2(R2) guideline.[19]

Validation ParameterAcceptance CriteriaProtocol Summary
Specificity The peak for the (R)-enantiomer is free from interference from the (S)-enantiomer, diluent, and potential impurities. Resolution (Rs) > 2.0.Inject diluent, (S)-enantiomer standard, (R)-enantiomer standard, and a racemic mixture.
Linearity Correlation coefficient (r²) ≥ 0.999Prepare at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). Plot peak area vs. concentration.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels.Analyze samples spiked with known amounts of reference standard at 80%, 100%, and 120% of the nominal concentration (n=3 at each level).
Precision (Repeatability) RSD ≤ 1.5%Perform six replicate injections of the standard solution at 100% concentration.
Precision (Intermediate) RSD ≤ 2.0%Repeat the precision study on a different day with a different analyst or on a different instrument.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10Determine the concentration of the (S)-enantiomer that can be reliably quantified in the presence of the (R)-enantiomer.
Robustness System suitability parameters remain within limits.Systematically vary key parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, %Methanol in mobile phase ±2%) and assess the impact on resolution and retention time.
System Suitability Test (SST)

Before any analysis, the system's performance must be verified.[20][21][22]

  • Procedure: Inject a racemic or system suitability standard solution (containing both enantiomers) five times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the (S) and (R) enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the (R)-enantiomer peak must be ≤ 1.5.

    • Repeatability (RSD%): The relative standard deviation of the peak areas for the (R)-enantiomer from the five replicate injections must be ≤ 1.5%.

Conclusion

The analytical method detailed herein provides a robust and reliable solution for the challenging chiral separation of (R)-1-(1H-Imidazol-4-yl)propan-2-amine. By employing a systematic development strategy focused on a polysaccharide-based chiral stationary phase in polar organic mode, the inherent difficulties of high polarity and basicity are effectively overcome. The inclusion of a basic mobile phase additive is critical for achieving excellent peak symmetry and efficiency. This validated HPLC method meets the stringent requirements of the pharmaceutical industry for quality control and regulatory compliance, ensuring the accurate determination of enantiomeric purity.

References

Application Notes and Protocols for (R)-alpha-methylhistamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (R)-alpha-methylhistamine dihydrochloride

(R)-alpha-methylhistamine dihydrochloride is a potent and selective agonist for the histamine H3 receptor, demonstrating a high affinity with a Kd of 50.3 nM.[1] Its ability to cross the blood-brain barrier makes it a valuable tool in neuroscience research, particularly in studies involving histamine synthesis and release in the central nervous system.[2] This compound is significantly more potent than histamine itself as an H3 agonist and exhibits high selectivity for the H3 receptor over H1, H2, and H4 receptors.[1][3] Due to its specific biological activity, precise handling and storage are paramount to ensure experimental reproducibility and user safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper management of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-alpha-methylhistamine dihydrochloride is fundamental to its correct handling and storage.

PropertyValueSource(s)
Synonyms (R)(-)-α-Methylhistamine dihydrochloride, (αR)-methyl-1H-imidazole-5-ethanamine, dihydrochloride[4]
CAS Number 75614-89-0[4]
Molecular Formula C₆H₁₁N₃ · 2HCl[5]
Molecular Weight 198.09 g/mol [2]
Appearance White to off-white crystalline solid[5]
Solubility Water: Soluble, DMSO: 20 mg/ml[5], Ethanol: 1 mg/ml[5], PBS (pH 7.2): 10 mg/ml[5][5]
Purity ≥95% to ≥98% (HPLC)[5][6]

Safety and Handling Precautions

(R)-alpha-methylhistamine dihydrochloride is classified as an irritant, affecting the skin, eyes, and respiratory system.[4][7] Adherence to strict safety protocols is therefore mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is categorized as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment must be worn at all times.

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.[7][8]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[7][8]

  • Respiratory Protection: In cases of potential dust formation or inadequate ventilation, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[9]

Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of (R)-alpha-methylhistamine dihydrochloride from receipt to disposal.

cluster_receiving Receiving and Initial Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store_solid Store Solid at -20°C inspect->store_solid ppe Don Appropriate PPE store_solid->ppe weigh Weigh in Ventilated Area ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose

Caption: Workflow for safe handling of (R)-alpha-methylhistamine dihydrochloride.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[7]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of (R)-alpha-methylhistamine dihydrochloride.

Solid Compound

The solid, crystalline form of the compound should be stored at -20°C in a dry, well-ventilated place, away from strong oxidizing agents.[4][5][6] When stored correctly, the solid is stable for at least four years.[5] It is advisable to keep the container tightly closed to prevent moisture absorption.

Stock Solutions

For optimal stability, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures.[1]

Storage TemperatureShelf LifeSource(s)
-20°C1 month[1]
-80°C6 months[1]

It is recommended that working solutions for in vivo experiments be freshly prepared on the day of use.[1]

Protocols for Solution Preparation

The following protocols provide step-by-step instructions for preparing stock solutions of (R)-alpha-methylhistamine dihydrochloride. All preparations should be conducted in a well-ventilated area, such as a chemical fume hood, while wearing the appropriate PPE.

Protocol 1: Preparation of a 10 mM Stock Solution in Water
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 198.09 g/mol = 1.9809 mg

  • Weigh the compound: Accurately weigh approximately 1.98 mg of (R)-alpha-methylhistamine dihydrochloride.

  • Dissolution: Add the weighed compound to a microcentrifuge tube. Add 1 mL of high-purity water.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath for short intervals until the solid is completely dissolved.[10]

  • Storage: Aliquot the solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of a 20 mg/mL Stock Solution in DMSO
  • Weigh the compound: Accurately weigh 20 mg of (R)-alpha-methylhistamine dihydrochloride.

  • Dissolution: Add the weighed compound to a suitable vial. Add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution. Gentle warming can aid dissolution in DMSO, but avoid excessive heat to prevent degradation.[10]

  • Storage: Aliquot the solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1]

Spill and Disposal Procedures

Spill Cleanup

In the event of a spill, ensure the area is well-ventilated and that appropriate PPE is worn.

  • Containment: For solid spills, prevent further spreading by carefully covering with a plastic sheet or tarp.[8]

  • Cleanup: Mechanically collect the spilled solid (e.g., sweep up) and place it into a suitable, labeled container for disposal.[7] Avoid creating dust.[8] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[7]

Waste Disposal

Dispose of (R)-alpha-methylhistamine dihydrochloride and its containers in accordance with local, state, and federal regulations.[4][7] Do not dispose of it with household garbage or allow it to enter the sewage system.[4]

Conclusion

(R)-alpha-methylhistamine dihydrochloride is a valuable pharmacological tool that requires careful handling and storage to ensure its efficacy and the safety of laboratory personnel. By adhering to the guidelines outlined in this document, researchers can confidently and safely incorporate this compound into their experimental workflows.

References

Application of (R)-1-(1H-Imidazol-4-yl)propan-2-amine and its Analogs in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The study of histaminergic systems in the central nervous system (CNS) has revealed a complex network of neurotransmission that extends beyond the traditionally understood roles in wakefulness and allergy. The discovery of the histamine H4 receptor (H4R), the fourth subtype of histamine receptors, has opened new avenues for understanding neuro-immune interactions and developing novel therapeutics for a range of neurological and psychiatric disorders. While the compound (R)-1-(1H-Imidazol-4-yl)propan-2-amine is a specific imidazole derivative, a significant body of neuroscience research has focused on a structurally related and potent non-imidazole H4R agonist, S-(2-guanidylethyl)-isothiourea, commonly known as VUF 8430 .[1] This guide will focus on the application of VUF 8430 as a key pharmacological tool to investigate the function of the H4 receptor in neuroscience research. We will delve into its mechanism of action, provide detailed protocols for its use in both in vitro and in vivo settings, and discuss its utility for researchers, scientists, and drug development professionals.

Mechanism of Action: The Histamine H4 Receptor Signaling Cascade

VUF 8430 is a potent and selective agonist for the histamine H4 receptor.[2] The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[3] This interaction initiates a cascade of intracellular events that ultimately modulate neuronal function and immune cell activity within the CNS.

The activation of the H4 receptor by an agonist like VUF 8430 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can influence the activity of protein kinase A (PKA) and other downstream effectors. The Gβγ subunit can, in turn, activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] Furthermore, H4R activation can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38 MAPK.[3][4]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R binds G_protein Gαi/o-Gβγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC activates (Gβγ) MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK cAMP cAMP ↓ AC->cAMP Ca2 Ca²⁺ ↑ PLC->Ca2 PKA PKA Activity ↓ cAMP->PKA Response Cellular Response (e.g., Chemotaxis, Neurotransmitter Release Modulation) PKA->Response Ca2->Response MAPK->Response

Caption: Signaling pathway of the Histamine H4 receptor activated by VUF 8430.

Applications in Neuroscience Research

The expression of H4 receptors on neurons and glial cells within the CNS has implicated this receptor in a variety of physiological and pathological processes.[5][6][7] VUF 8430 serves as an invaluable tool to probe these functions.

Investigation of Neuropathic Pain

The H4 receptor is expressed in dorsal root ganglia and the spinal cord, suggesting a role in pain modulation.[6][8] VUF 8430 can be used to study the analgesic potential of H4R activation in models of neuropathic pain.

Elucidation of Neuroinflammatory Processes

Given the prominent expression of H4R on immune cells, VUF 8430 is instrumental in studying neuro-immune interactions in conditions like multiple sclerosis, Alzheimer's disease, and traumatic brain injury.

Modulation of Cognitive and Behavioral Functions

The presence of H4 receptors in brain regions like the hippocampus and cortex suggests their involvement in learning, memory, and other cognitive functions.[5][7] Studies using VUF 8430 can help to clarify the role of H4R in these processes, as well as in behaviors such as feeding and locomotion.[6]

Experimental Protocols

The following protocols are provided as a guide for the use of VUF 8430 in neuroscience research. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Protocol: Calcium Mobilization Assay in a Neuronal Cell Line

This protocol describes how to measure the effect of VUF 8430 on intracellular calcium levels in a neuronal cell line endogenously or recombinantly expressing the H4 receptor.

Calcium_Mobilization_Workflow start Start: Culture H4R-expressing neuronal cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash acquire_baseline Acquire baseline fluorescence reading using a plate reader or microscope wash->acquire_baseline add_vuf8430 Add VUF 8430 at varying concentrations acquire_baseline->add_vuf8430 measure_fluorescence Continuously measure fluorescence to detect changes in intracellular calcium add_vuf8430->measure_fluorescence analyze Analyze data to determine EC50 of VUF 8430 measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for an in vitro calcium mobilization assay.

Materials:

  • H4R-expressing neuronal cell line (e.g., SH-SY5Y, PC-12)

  • Cell culture medium and supplements

  • VUF 8430 dihydrobromide (soluble in water)[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture: Plate the H4R-expressing neuronal cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.

  • Baseline Measurement: Add HBSS to each well and measure the baseline fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 525 nm).

  • Compound Addition: Prepare serial dilutions of VUF 8430 in HBSS. Add the VUF 8430 solutions to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every few seconds for several minutes to capture the calcium transient.

  • Data Analysis: For each concentration of VUF 8430, calculate the peak fluorescence intensity minus the baseline fluorescence. Plot the change in fluorescence against the log of the VUF 8430 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Protocol: Assessment of Mechanical Allodynia in a Neuropathic Pain Model

This protocol outlines the use of VUF 8430 to evaluate its analgesic effects in a rodent model of neuropathic pain, such as the spared nerve injury (SNI) model.

Materials:

  • Rodents (mice or rats) with induced neuropathic pain (e.g., SNI model)

  • VUF 8430 dihydrobromide

  • Vehicle (e.g., sterile saline)

  • Von Frey filaments of varying forces

  • Testing apparatus with a wire mesh floor

  • Administration supplies (e.g., syringes, gavage needles)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing environment and apparatus for several days before the experiment.

  • Baseline Measurement: Determine the baseline mechanical sensitivity of the animals by measuring the paw withdrawal threshold using the von Frey filaments. This is typically done using the "up-down" method.

  • Compound Administration: Administer VUF 8430 or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A range of doses should be tested.

  • Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 120 minutes), re-assess the mechanical sensitivity of the animals using the von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds of the VUF 8430-treated group to the vehicle-treated group at each time point. An increase in the paw withdrawal threshold in the VUF 8430 group indicates an analgesic effect.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of VUF 8430.

ParameterValueSpeciesAssay TypeReference
Ki (H4R) 31.6 nMHumanRadioligand Binding[2]
pKi (H4R) 7.5HumanRadioligand Binding
EC50 (H4R) 50 nMHumanFunctional Assay[2]
pEC50 (H4R) 7.3HumanFunctional Assay
pKi (H3R) 6.0HumanRadioligand Binding
Activity (H1R, H2R) InactiveHumanFunctional Assays[10]

Conclusion

VUF 8430 is a powerful and selective pharmacological tool for investigating the role of the histamine H4 receptor in the central nervous system. Its utility in a wide range of in vitro and in vivo applications allows researchers to dissect the complex contributions of this receptor to neuronal function, neuro-immune interactions, and the pathophysiology of various neurological and psychiatric disorders. The protocols and data presented in this guide provide a solid foundation for the successful application of VUF 8430 in neuroscience research.

References

Application and Protocol Guide for Histamine H3 Receptor Binding Assay Using [3H]-(R)-α-methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that plays a critical role as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[1] Its primary function is to modulate the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3R as a significant therapeutic target for a range of neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and narcolepsy.[2] The approval of the H3R inverse agonist, pitolisant, for the treatment of narcolepsy has validated the druggability of this receptor and intensified research efforts in this area.[2][3]

Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions.[4] These assays allow for the determination of key pharmacological parameters such as the receptor density (Bmax) and the ligand's dissociation constant (Kd), which is a measure of its binding affinity.[5] This application note provides a detailed protocol for conducting a radioligand binding assay using [3H]-(R)-α-methylhistamine, a selective agonist for the H3 receptor, to characterize its binding to target membranes.[6][7]

Principle of the Assay

This protocol describes a competitive radioligand binding assay that measures the ability of a test compound to displace the radiolabeled ligand, [3H]-(R)-α-methylhistamine, from the H3 receptor. The assay is based on the principle of competition between the radioligand and an unlabeled ligand for a finite number of receptor binding sites. By incubating a fixed concentration of the radioligand with increasing concentrations of an unlabeled competitor, an inhibition curve can be generated. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the competitor's affinity for the receptor.[1]

This guide will also detail the procedure for a saturation binding experiment, which is crucial for determining the Kd and Bmax of the radioligand itself.[8]

Materials and Reagents

Reagent/Material Supplier & Catalog No. Storage Notes
[3H]-(R)-α-methylhistaminePerkinElmer, NET1027250UC-20°CSpecific Activity: ~70-87 Ci/mmol
Membrane PreparationIn-house or commercial-80°Ce.g., from HEK293 cells expressing human H3R or rat brain tissue
(R)-α-methylhistamine (unlabeled)Sigma-Aldrich, M128Room TempFor standard curve and non-specific binding
Thioperamide Maleate SaltSigma-Aldrich, T123Room TempFor defining non-specific binding
Assay BufferIn-house preparation4°C50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
Wash BufferIn-house preparation4°CIce-cold 50 mM Tris-HCl, pH 7.4
Scintillation CocktailPerkinElmer, Ultima Gold™Room Temp
96-well MicroplatesGreiner Bio-One, 655001Room Temp
Glass Fiber FiltersWhatman, GF/BRoom TempPre-soaked in 0.5% polyethyleneimine (PEI)
Liquid Scintillation Countere.g., PerkinElmer Tri-CarbN/A
Multi-channel Pipettes & TipsN/A
Plate ShakerN/A
Filtration Manifold/Cell HarvesterN/A

Experimental Workflow

The general workflow for a filtration-based radioligand binding assay is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([3H]-(R)-α-methylhistamine) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution (Test compounds) Competitor_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki, Kd, Bmax determination) Scintillation_Counting->Data_Analysis

Caption: General workflow for a filtration-based radioligand binding assay.

Detailed Experimental Protocols

Protocol 1: Saturation Binding Assay

This experiment is essential to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]-(R)-α-methylhistamine on the specific membrane preparation.[5]

Step-by-Step Procedure:

  • Prepare Radioligand Dilutions: Perform serial dilutions of [3H]-(R)-α-methylhistamine in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 20 nM). It is crucial to cover concentrations both below and above the expected Kd.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand for both total and non-specific binding.

  • Total Binding: To the designated wells, add 50 µL of assay buffer.

  • Non-Specific Binding (NSB): To the NSB wells, add 50 µL of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM thioperamide or unlabeled (R)-α-methylhistamine) to saturate the receptors.[9]

  • Add Radioligand: Add 50 µL of the corresponding [3H]-(R)-α-methylhistamine dilution to all wells.

  • Add Membranes: Add 100 µL of the membrane preparation (typically 10-50 µg of protein per well) to all wells. The optimal protein concentration should be determined empirically to ensure that the radioligand is not significantly depleted.[10]

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation. The incubation time should be sufficient to reach equilibrium, which should be determined in preliminary kinetic experiments.[10]

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate pre-soaked in 0.5% PEI using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.[11]

Protocol 2: Competition Binding Assay

This experiment is used to determine the binding affinity (Ki) of unlabeled test compounds for the H3 receptor.

Step-by-Step Procedure:

  • Prepare Competitor Dilutions: Prepare serial dilutions of the test compounds in assay buffer. A wide concentration range is recommended to ensure a complete inhibition curve.

  • Plate Setup: Set up triplicate wells for each concentration of the competitor, as well as wells for total binding (no competitor) and non-specific binding.

  • Add Competitor/Buffer: Add 50 µL of the corresponding competitor dilution to the appropriate wells. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a saturating concentration of a standard H3R ligand (e.g., 10 µM thioperamide).

  • Add Radioligand: Add 50 µL of [3H]-(R)-α-methylhistamine to all wells at a final concentration close to its Kd value (determined from the saturation binding experiment).

  • Add Membranes: Add 100 µL of the membrane preparation to all wells.

  • Incubation, Filtration, and Counting: Follow steps 7-10 from the Saturation Binding Assay protocol.

Data Analysis

Saturation Binding Data
  • Calculate Specific Binding: For each concentration of the radioligand, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells. Specific Binding = Total Binding - Non-Specific Binding

  • Generate Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).

  • Determine Kd and Bmax: The data can be analyzed using non-linear regression analysis fitting to a one-site binding model.[12] Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be generated, where the slope is -1/Kd and the x-intercept is Bmax.[13]

ParameterDescriptionUnit
Kd Equilibrium Dissociation ConstantnM
Bmax Maximum Receptor Densityfmol/mg protein
Competition Binding Data
  • Calculate Percent Inhibition: Determine the percent inhibition for each competitor concentration using the following formula: % Inhibition = 100 x (1 - [(CPMsample - CPMnsb) / (CPMtotal - CPMnsb)])

  • Generate Inhibition Curve: Plot the percent inhibition against the log concentration of the competitor.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[1] Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay Validation and Self-Validating Systems

A robust and trustworthy radioligand binding assay must be thoroughly validated.[14]

  • Specificity: The binding of [3H]-(R)-α-methylhistamine should be displaceable by known H3R ligands in a concentration-dependent manner. The rank order of potency of these standard compounds should be consistent with published data.

  • Saturability: The specific binding should reach a plateau at high concentrations of the radioligand, indicating a finite number of binding sites.[9]

  • Reversibility: The binding should be reversible, which can be assessed in dissociation kinetic experiments.[2]

  • Reproducibility: The assay should yield consistent results across multiple experiments.

Competitive Binding cluster_receptor Histamine H3 Receptor Receptor H3R Radioligand [3H]-(R)-α-methylhistamine Radioligand->Receptor Binds Competitor Unlabeled Ligand Competitor->Receptor Competes for Binding

Caption: Diagram illustrating the principle of competitive binding.

Conclusion

This application note provides a comprehensive and detailed protocol for performing a radioligand binding assay using [3H]-(R)-α-methylhistamine to characterize the histamine H3 receptor. By carefully following these procedures and principles of assay validation, researchers can obtain reliable and reproducible data on the binding affinities of novel compounds, which is essential for the discovery and development of new therapeutics targeting the H3R.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral amine. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine?

The most prevalent and stereochemically advantageous starting material is L-histidine. This amino acid possesses the desired (S)-configuration at the alpha-carbon, which corresponds to the (R)-configuration in the final product after decarboxylation. The synthesis essentially involves the removal of the carboxyl group from L-histidine.[1][2][3]

Q2: Why is protecting the imidazole ring sometimes necessary?

The imidazole ring of histidine contains a secondary amine that can interfere with reactions at other sites of the molecule. For instance, during reactions involving strong bases or electrophiles, the imidazole nitrogen can be deprotonated or undergo undesired side reactions.[4][5] Common protecting groups for the imidazole nitrogen include tosyl (Ts), trityl (Trt), and various silyl ethers.[6][7] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[6]

Q3: What are the primary challenges in achieving high enantioselectivity?

The primary challenge is to retain the stereochemical integrity of the chiral center during the synthesis. The most common route, decarboxylation of L-histidine, is an effective way to produce histamine.[1][8] However, chemical synthesis methods that build the molecule from achiral precursors require careful control to introduce the desired stereochemistry. This can be achieved through asymmetric synthesis strategies, such as using chiral catalysts or auxiliaries.[9] Another approach is the resolution of a racemic mixture, which involves separating the desired enantiomer from its mirror image.[10][11][12]

Q4: Can this compound be synthesized using enzymatic methods?

Yes, enzymatic methods offer a highly selective and environmentally friendly alternative. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess.[13] Histidine decarboxylase (HDC) is the enzyme responsible for the natural synthesis of histamine from histidine in biological systems and can also be utilized for this transformation.[1][8][14]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and solutions.

Problem 1: Low Overall Yield

Symptom: The final isolated yield of (R)-1-(1H-Imidazol-4-yl)propan-2-amine is significantly lower than expected.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress closely using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.Some synthetic steps, particularly those involving solid-phase reagents or heterogeneous catalysts, can be slow. Ensuring the reaction goes to completion is crucial for maximizing the yield.
Side Reactions If starting from L-histidine, decarboxylation to histamine can be a significant side reaction.[1][2] Use milder reaction conditions and consider protecting the amino group.The amino acid is prone to decarboxylation, especially at elevated temperatures or in the presence of certain catalysts. Protecting the amine can prevent this unwanted reaction.
Product Degradation The imidazole ring can be sensitive to strongly acidic or basic conditions. Ensure that deprotection steps, if any, are performed under conditions that do not degrade the product.The aromaticity of the imidazole ring can be disrupted under harsh conditions, leading to decomposition.
Purification Losses The product is a polar amine and may adhere to silica gel during column chromatography. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a volatile base (e.g., triethylamine) to the eluent.The basic nature of the amine can lead to strong interactions with the acidic silica gel, resulting in poor recovery. Modifying the chromatography conditions can mitigate this issue.
Problem 2: Poor Enantioselectivity / Racemization

Symptom: The final product shows a low enantiomeric excess (ee), indicating the presence of a significant amount of the undesired (S)-enantiomer.

Potential Cause Troubleshooting Action Scientific Rationale
Racemization during synthesis Avoid harsh basic or acidic conditions, especially at elevated temperatures. The alpha-proton of the chiral center can be abstracted under these conditions, leading to racemization.The acidity of the alpha-proton is increased by the adjacent amine and imidazole groups, making it susceptible to epimerization.
Ineffective Chiral Resolution If performing a chiral resolution, screen different resolving agents and crystallization solvents.[10] The formation of diastereomeric salts with distinct physical properties is key to successful separation.The efficiency of chiral resolution is highly dependent on the specific interactions between the racemic mixture and the chiral resolving agent, leading to differences in solubility that allow for separation.[10]
Suboptimal Asymmetric Catalyst If using an asymmetric catalyst, ensure it is of high purity and the reaction is run under the optimized conditions (temperature, solvent, pressure).The performance of an asymmetric catalyst is highly sensitive to impurities and reaction parameters. Small deviations can significantly impact the enantioselectivity of the reaction.[9]
Problem 3: Difficulty with Imidazole Protecting Group Removal

Symptom: The protecting group on the imidazole ring is difficult to remove without affecting other parts of the molecule.

Potential Cause Troubleshooting Action Scientific Rationale
Protecting group is too robust Select a protecting group that can be removed under conditions compatible with the rest of the molecule. For example, a Boc group is acid-labile, while a Cbz group is removed by hydrogenolysis.The choice of protecting group should be strategic, considering the functional groups present in the molecule and the planned synthetic steps.
Deprotection conditions are too harsh Explore milder deprotection methods. For example, for a tosyl group, instead of strong acid, consider reductive cleavage with reagents like sodium amalgam or magnesium in methanol.[7]Harsh deprotection conditions can lead to undesired side reactions or decomposition of the target molecule.

III. Experimental Protocols & Workflows

Workflow: Synthesis from L-Histidine via Decarboxylation

This workflow outlines the general steps for the synthesis starting from the natural amino acid L-histidine.

SynthesisWorkflow cluster_protection Step 1: Protection (Optional) cluster_decarboxylation Step 2: Decarboxylation cluster_deprotection Step 3: Deprotection (if applicable) cluster_purification Step 4: Purification A L-Histidine B N-Protected L-Histidine A->B Protecting Group (e.g., Boc, Ts) C Decarboxylation B->C D Protected Amine C->D E (R)-1-(1H-Imidazol-4-yl)propan-2-amine D->E Deprotection F Purification (e.g., Chromatography, Crystallization) E->F

Caption: General workflow for the synthesis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine from L-histidine.

Protocol: Chiral Resolution of Racemic 1-(1H-Imidazol-4-yl)propan-2-amine

This protocol provides a general method for separating the enantiomers of the target compound using a chiral resolving agent.

Materials:

  • Racemic 1-(1H-Imidazol-4-yl)propan-2-amine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol)

Procedure:

  • Dissolve the racemic amine in a minimal amount of the chosen solvent at an elevated temperature.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH, K2CO3).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the enantioenriched amine.

  • Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.

IV. Key Mechanistic Insights

Mechanism: Decarboxylation of Histidine

The decarboxylation of histidine to form histamine (and by extension, 1-(1H-Imidazol-4-yl)propan-2-amine) is a fundamental biochemical reaction. In biological systems, this is catalyzed by the enzyme histidine decarboxylase (HDC), which utilizes a pyridoxal-5'-phosphate (PLP) cofactor.[2][8]

DecarboxylationMechanism Histidine L-Histidine SchiffBase Schiff Base with PLP Histidine->SchiffBase Formation of Schiff Base DecarboxylatedIntermediate Decarboxylated Intermediate SchiffBase->DecarboxylatedIntermediate Decarboxylation (Loss of CO2) Histamine Histamine DecarboxylatedIntermediate->Histamine Hydrolysis

Caption: Simplified mechanism of PLP-dependent histidine decarboxylation.

In chemical synthesis, decarboxylation can be achieved by heating the amino acid, often in the presence of a high-boiling point solvent or a catalyst. The mechanism involves the formation of a zwitterion, which facilitates the elimination of carbon dioxide.

V. References

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20).

  • Ohtsu, H. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. International Journal of Molecular Sciences, 20(3), 575.

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.

  • Creative Peptides. Chiral Amino Acids Synthesis.

  • Moya-García, A. A., et al. (2011). Mechanism of L-histidine decarboxylation (intermediates a-c) and the reaction of internal aldimine with 4(5). ResearchGate.

  • doctorshaza. (2018, July 13). Decarboxylation of Histidine into Histamine. YouTube.

  • Organic Chemistry Portal. Imidazole synthesis.

  • Ohtsu, H. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. International Journal of Molecular Sciences, 20(3), 575.

  • Wikipedia. (2023). Histidine decarboxylase.

  • Wintner, J. (2018). How to remove a tosyl-group from an imidazole ring? ResearchGate.

  • Wikipedia. (2023). Reductive amination.

  • Wikipedia. (2023). Chiral resolution.

  • ResearchGate. (2015). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.

  • University of Birmingham. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

  • Bánoczi, G., et al. (2017). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 7(64), 40229-40237.

References

Technical Support Center: Synthesis of (R)-alpha-methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-alpha-methylhistamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we will address common issues, answer frequently asked questions, and provide detailed protocols to help you improve your yield and enantiomeric purity.

(R)-alpha-methylhistamine is a potent and selective H3 histamine receptor agonist, making it a valuable tool in pharmacological research.[1][2][3] However, its synthesis can be complex, often resulting in low yields or insufficient stereoselectivity. This guide is structured to help you navigate these challenges effectively.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (<40%) when synthesizing from L-histidine. What are the likely causes and how can I fix this?

A1: Low yield in the synthesis starting from L-histidine is a frequent problem, often stemming from the critical decarboxylation step. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Decarboxylation

The conversion of L-histidine to histamine, and subsequently to its alpha-methyl derivative, involves a decarboxylation reaction that can be difficult to control.[4][5][6] High temperatures are required, which can lead to side reactions and degradation of the imidazole ring.

  • Underlying Mechanism: The decarboxylation of amino acids like histidine is catalyzed by enzymes such as histidine decarboxylase (HDC) in biological systems, which uses a pyridoxal 5'-phosphate (PLP) cofactor to stabilize the carbanionic intermediate.[4][5][7] In a laboratory setting without enzymatic catalysis, thermal decarboxylation is less efficient and requires harsh conditions.

  • Solution & Optimization:

    • Solvent Choice: High-boiling point, inert solvents are crucial. Diphenyl ether or mineral oil are commonly used. Ensure the solvent is thoroughly degassed to prevent oxidation at high temperatures.

    • Temperature Control: This is a critical parameter. The reaction often requires temperatures in the range of 200-260°C. Use a high-precision thermometer and a well-controlled heating mantle or sand bath. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high will cause significant charring and product degradation.

    • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged heating can diminish yield.[8]

Potential Cause 2: Product Loss During Workup and Purification

(R)-alpha-methylhistamine is a polar, water-soluble molecule, which can lead to significant losses during aqueous workups and extraction.

  • Solution & Optimization:

    • Extraction: Use a continuous liquid-liquid extraction apparatus for several hours with a suitable organic solvent (e.g., chloroform or a butanol/chloroform mixture) to efficiently extract the product from the aqueous phase.

    • Purification: Standard silica gel chromatography can be challenging due to the basicity of the amine. Consider using an alternative stationary phase like alumina (basic or neutral) or a C18 reversed-phase column.

    • Salt Formation: To minimize handling losses of the free base, consider converting the final product to a stable salt, such as the dihydrochloride, by treating the purified free base with a solution of HCl in an anhydrous solvent like ethanol or ether.[2][9]

Q2: My final product shows poor enantiomeric excess (e.e.). How can I improve the stereoselectivity of the synthesis?

A2: Achieving high enantiomeric excess is paramount for pharmacological studies. If you are starting with a racemic or poorly resolved mixture, improving stereoselectivity requires specific chiral separation techniques or an enantiocontrolled synthetic route.

Potential Cause 1: Ineffective Chiral Resolution

If your synthesis produces a racemic mixture of (R)- and (S)-alpha-methylhistamine, the resolution step is critical.

  • Solution & Optimization:

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The choice of resolving agent and solvent is crucial and often requires empirical screening.

    • Chiral Chromatography: This is a more modern and often more effective method. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can provide excellent separation of enantiomers.[10][11][12]

      • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective for separating chiral amines.[12][13]

      • Method Development: Optimization of the mobile phase (e.g., hexane/ethanol mixtures with a basic additive like diethylamine) is necessary to achieve baseline resolution.[12]

Potential Cause 2: Lack of Stereocontrol in the Synthetic Route

If you are not using a resolution-based method, the stereochemistry must be introduced earlier in the synthesis.

  • Solution & Optimization:

    • Chiral Starting Materials: Employing a chirally pure starting material is one of the most effective strategies. For instance, enantiocontrolled syntheses of alpha-methyl amino acids have been developed using chiral intermediates like β-lactones.[14]

    • Asymmetric Synthesis: Utilize a chiral catalyst or auxiliary to direct the stereochemical outcome of a key bond-forming reaction. While more complex, this approach can provide high e.e. without the need for resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare (R)-alpha-methylhistamine?

A1: There are several established routes, each with its own advantages and disadvantages. The most common approach starts from the readily available amino acid L-histidine.

Synthetic Route Starting Material Key Steps Typical Yield Pros Cons
Route 1 L-Histidine1. Protection of amine/imidazole2. Esterification3. Grignard reaction/methylation4. Deprotection & Decarboxylation20-35%Readily available starting material.Multiple steps, harsh decarboxylation, potential for racemization.
Route 2 4-(2-Aminoethyl)imidazole (Histamine)1. Chiral auxiliary attachment2. Alpha-methylation3. Auxiliary removal30-50%Better control of stereochemistry.Requires stoichiometric chiral auxiliary, additional steps for attachment/removal.
Route 3 Racemic α-methylhistamineChiral Resolution (Diastereomeric salt crystallization or Chiral HPLC)<50% (per enantiomer)Direct separation of enantiomers.Resolution can be tedious, loss of 50% of material as the undesired enantiomer.

Below is a generalized workflow illustrating the decision-making process for synthesis and purification.

G cluster_synthesis Synthesis Strategy cluster_process Core Process cluster_purification Purification & Analysis start Select Starting Material histidine L-Histidine start->histidine Enantioselective Route racemate Racemic Amine start->racemate Resolution Route reaction Chemical Transformation (e.g., Methylation) histidine->reaction purify Purification racemate->purify Direct to Resolution workup Aqueous Workup & Extraction reaction->workup workup->purify column Chromatography (Alumina / RP-C18) purify->column chiral_sep Chiral Separation (HPLC or Crystallization) purify->chiral_sep From Racemate column->chiral_sep If racemization occurred or resolution needed analysis Final Analysis (NMR, HPLC for e.e., MS) column->analysis If e.e. is high chiral_sep->analysis final_product (R)-alpha-methylhistamine analysis->final_product

Caption: Synthetic strategy and purification workflow.

Q2: Which analytical techniques are essential for characterizing the final product and in-process controls?

A2: A combination of techniques is required to ensure the identity, purity, and stereochemical integrity of your (R)-alpha-methylhistamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of intermediates and the final product. The proton NMR will clearly show the methyl group doublet and the characteristic imidazole protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Techniques like Electrospray Ionization (ESI) are well-suited for this polar molecule.

  • Thin Layer Chromatography (TLC): A quick and indispensable tool for monitoring reaction progress and assessing the purity of column chromatography fractions.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (e.e.). A sample of your final product is run on a chiral column to separate the (R) and (S) enantiomers. The ratio of the peak areas gives the e.e.[11][12] It is also crucial to run a standard of the racemic mixture to confirm the retention times of both enantiomers.[15]

Q3: What specific safety precautions should be taken during this synthesis?

A3: Standard laboratory safety protocols are a must. Additionally, be aware of the specific hazards associated with this synthesis:

  • High Temperatures: The decarboxylation step involves very high temperatures, posing a risk of severe burns and fire if flammable solvents are mishandled. Always conduct this step in a well-ventilated fume hood with appropriate shielding.

  • Strong Bases: Reagents like sodium amide (used in some synthetic routes) are highly reactive and can ignite on contact with water or moist air. Handle under an inert atmosphere (nitrogen or argon).

  • Solvent Hazards: Many organic solvents used (e.g., chloroform, ethanol, hexane) are flammable and toxic. Avoid inhalation and ensure proper ventilation.

  • Product Handling: While (R)-alpha-methylhistamine is used in research, it is a pharmacologically active compound.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid accidental exposure.

Detailed Experimental Protocol: Resolution of Racemic α-methylhistamine

This protocol provides a step-by-step method for separating the (R) and (S) enantiomers from a racemic mixture using chiral HPLC, a reliable method for obtaining high-purity material.

Objective: To separate (R)-alpha-methylhistamine from a racemic mixture and determine the enantiomeric excess.

Materials:

  • Racemic α-methylhistamine

  • Chiral HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Diethylamine (DEA), HPLC grade

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and ethanol in a suitable ratio (e.g., 80:20 v/v).

    • Add diethylamine (DEA) as a basic modifier to the mobile phase at a concentration of 0.1% (v/v). DEA is crucial for obtaining good peak shape for basic analytes like histamine derivatives.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of racemic α-methylhistamine and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength for histamine derivatives (e.g., 210-230 nm).[9][12]

    • Inject 10 µL of the prepared racemic standard solution onto the column.

    • Record the chromatogram. You should observe two well-separated peaks corresponding to the (R) and (S) enantiomers.

    • Inject your synthesized sample (prepared in the same manner) and record the chromatogram.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers based on a reference standard or by collecting fractions and analyzing them with a polarimeter.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Troubleshooting the Separation:

G start HPLC Analysis Issue no_peaks No Peaks / Very Small Peaks start->no_peaks poor_res Poor Resolution (Rs < 1.5) start->poor_res bad_shape Bad Peak Shape (Tailing) start->bad_shape sol_no_peaks Check Detector Wavelength Check Sample Concentration Ensure Injection Occurred no_peaks->sol_no_peaks sol_poor_res Decrease Flow Rate Adjust Hexane/Ethanol Ratio Try a Different Chiral Column poor_res->sol_poor_res sol_bad_shape Increase DEA Concentration (e.g., to 0.2%) Ensure Mobile Phase is Well-Mixed Check for Column Contamination bad_shape->sol_bad_shape

References

Troubleshooting guide for experiments with (R)-1-(1H-Imidazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-(1H-Imidazol-4-yl)propan-2-amine

Welcome to the technical support resource for (R)-1-(1H-Imidazol-4-yl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this chiral building block. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Section 1: General Handling, Storage, and Safety FAQs

This section covers the foundational knowledge required before starting any experiment. Proper handling and storage are critical for maintaining the integrity and purity of the compound.

Q1: What are the recommended storage conditions for (R)-1-(1H-Imidazol-4-yl)propan-2-amine and its salts?

A1: Due to the presence of a primary amine and an imidazole ring, the compound is susceptible to atmospheric CO₂ absorption and potential oxidation.

  • Free Base: The free amine is a hygroscopic and air-sensitive oil or low-melting solid. It should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Use of a desiccator is also recommended.

  • Salt Form (e.g., Dihydrochloride, Dihydrobromide): The salt forms are typically more stable, crystalline solids that are less sensitive to air.[1][2] However, they are often hygroscopic. It is best practice to store them tightly sealed in a cool, dry place, such as a desiccator at room temperature. For long-term storage, refrigeration (2-8°C) is advisable.

Q2: What are the primary safety hazards associated with this compound?

A2: (R)-1-(1H-Imidazol-4-yl)propan-2-amine and its salts are classified as irritants.[1] Standard laboratory safety protocols should be strictly followed.

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3] In case of contact, wash the affected area thoroughly with water.

Section 2: Synthesis & Purification Troubleshooting

Difficulties during synthesis and purification are common. This section addresses issues ranging from low yields to stubborn impurities.

Q3: My synthesis of the target compound is resulting in a very low yield. What are the common pitfalls?

A3: Low yields in syntheses involving imidazole ring formation or modification of the side chain can stem from several factors. A logical troubleshooting workflow is essential.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Reagent Quality Check - Purity of starting materials? - Anhydrous solvents used? start->check_reagents check_conditions 2. Reaction Conditions - Temperature correct? - Inert atmosphere maintained? - Reaction time sufficient? check_reagents->check_conditions Reagents OK optimize Optimization - Re-purify starting materials - Degas solvents - Adjust temperature/time - Use phase-transfer catalyst check_reagents->optimize Reagents Impure check_workup 3. Work-up Procedure - pH properly adjusted? - Emulsions during extraction? - Product lost in aqueous layer? check_conditions->check_workup Conditions OK check_conditions->optimize Conditions Suboptimal check_workup->optimize Work-up OK, Reaction Issue improve_workup Work-up Modification - Use brine to break emulsions - Back-extract aqueous layer - Use continuous extractor check_workup->improve_workup Work-up Issue success Yield Improved optimize->success improve_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Reagent Integrity: Imidazole syntheses are often sensitive to moisture and impurities in starting materials like aldehydes or ketones.[4] Using anhydrous solvents and high-purity reagents is paramount.

  • Atmosphere Control: The amine functionality can be sensitive to oxidation. Maintaining an inert (N₂ or Ar) atmosphere throughout the reaction prevents oxidative side reactions.

  • Work-up pH: The compound has two basic centers (imidazole pKa ≈ 7, primary amine pKa ≈ 9-10). During an aqueous work-up, the pH must be carefully controlled. To extract the free base into an organic solvent, the aqueous layer must be basified (pH > 11) to deprotonate both nitrogens. Insufficient basification will leave the protonated, water-soluble form in the aqueous layer, drastically reducing isolated yield.

Q4: I am having difficulty purifying the free base of (R)-1-(1H-Imidazol-4-yl)propan-2-amine using silica gel chromatography. The compound streaks badly or doesn't elute. What should I do?

A4: This is a classic problem when purifying polar amines on standard silica gel. The acidic nature of silica causes strong, often irreversible, binding of the basic compound, leading to tailing and poor recovery.

Solution: Use a basic-modified mobile phase or a different stationary phase.

Method Mobile Phase System (Typical) Rationale & Key Insights
Method 1: Amine-Modified Eluent Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) (e.g., 90:9:1)The small amount of NH₄OH acts as a competitive base, deactivating the acidic silanol groups on the silica surface. This allows the target amine to elute properly. Triethylamine (1-2%) can be used as an alternative to NH₄OH.[5]
Method 2: Reversed-Phase Chromatography Water : Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)For highly polar compounds, reversed-phase (e.g., C18) can be more effective. The acid modifier ensures the amine is protonated and elutes with a sharp peak. The product will be isolated as the corresponding salt (TFA or formate).
Method 3: Alumina Chromatography DCM : MeOHBasic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the acidic surface that causes binding.

Section 3: Characterization & Chiral Purity Analysis

Confirming the identity and, crucially, the enantiomeric purity of your compound is a non-negotiable step.

Q5: My chiral HPLC analysis shows poor resolution (Rs < 1.5) or co-elution of the enantiomers. How can I improve the separation?

A5: Achieving baseline separation is critical for accurate determination of enantiomeric excess (ee). The separation is governed by the differential interaction of the enantiomers with the chiral stationary phase (CSP). Optimization involves modifying the mobile phase to enhance these differential interactions.

Step-by-Step Optimization Protocol:

  • Initial Screening: Begin with a polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series), as they are versatile for amine separation.[6][7] A common starting mobile phase is a mixture of an alkane (Hexane or Heptane) and an alcohol (Isopropanol or Ethanol).

  • Adjust Polarity:

    • If retention is too long: Increase the percentage of the alcohol modifier.

    • If retention is too short: Decrease the percentage of the alcohol modifier.

  • Add an Amine Modifier: For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA, or Butylamine) to the mobile phase is often essential. This deactivates any residual acidic sites on the silica support of the CSP and improves peak shape dramatically.

  • Consider Reversed-Phase: If normal-phase conditions fail, switch to a reversed-phase compatible chiral column. Mobile phases typically consist of buffered aqueous solutions (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[7] This approach can sometimes provide a completely different, and often better, selectivity.[6]

hplc_optimization start Poor Enantiomeric Resolution select_csp Select Polysaccharide CSP (e.g., Chiralpak IB/IC) start->select_csp normal_phase Normal Phase (NP) Hexane/IPA (80:20) select_csp->normal_phase check_resolution_np Resolution (Rs) > 1.5? normal_phase->check_resolution_np add_modifier Add 0.1% DEA Adjust IPA % check_resolution_np->add_modifier No success Baseline Separation Achieved check_resolution_np->success Yes add_modifier->normal_phase Re-inject reversed_phase Reversed Phase (RP) ACN/H₂O + Buffer add_modifier->reversed_phase Still Poor check_resolution_rp Resolution (Rs) > 1.5? reversed_phase->check_resolution_rp check_resolution_rp->success Yes fail Try Different CSP check_resolution_rp->fail No

Caption: Decision workflow for chiral HPLC method development.

Q6: The NMR spectrum of my purified compound looks complex or shows unexpected peaks. What could be the issue?

A6: The imidazole ring can exist in two tautomeric forms. In solution, proton exchange between the two imidazole nitrogens (N-1 and N-3) can occur, especially in protic solvents like D₂O or CD₃OD. This can lead to broadened peaks for the imidazole protons. Furthermore, if the compound is isolated as a salt (e.g., dihydrochloride), the protonation state can influence chemical shifts significantly.

  • Check for Tautomers: Run the NMR in an aprotic solvent like CDCl₃ or DMSO-d₆. If peak broadening persists, consider variable temperature (VT) NMR. At lower temperatures, the exchange process may slow down, resulting in sharper, distinct signals for each tautomer.

  • Verify Salt Form vs. Free Base: The chemical shifts, particularly for the protons on and adjacent to the imidazole and amine groups, will be different. Compare your spectrum to literature data for the expected form.[8][9] The presence of a strong acid counter-ion can be confirmed by other analytical methods if necessary.

  • Residual Solvent: Always check for common residual solvent peaks (e.g., DCM, Ethyl Acetate, Hexane) from your purification, as these can be confused for impurity signals.

Section 4: Detailed Experimental Protocol

This section provides a trusted, self-validating protocol for a common experimental challenge.

Protocol: Purification of (R)-1-(1H-Imidazol-4-yl)propan-2-amine via Flash Column Chromatography

This protocol is designed to overcome the common issue of amine binding to silica gel.

Materials:

  • Crude (R)-1-(1H-Imidazol-4-yl)propan-2-amine

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (28-30% aqueous solution)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Potassium Permanganate (KMnO₄) stain

Procedure:

  • Prepare the Eluent: Create the mobile phase by mixing DCM, MeOH, and NH₄OH in a ratio of 90:9:1 (v/v/v) . Prepare a sufficient volume for the entire purification.

  • TLC Analysis (Validation Step 1): Dissolve a small amount of your crude material in MeOH. Spot it on a TLC plate and develop it using the prepared eluent. Visualize the plate under UV light (if applicable) and then by staining with KMnO₄ (amines typically show up as yellow/orange spots). Determine the Rf value of the product and identify impurities. The target compound is highly polar, so expect a low Rf (typically 0.1-0.3).

  • Prepare the Column:

    • Slurry pack a glass column with silica gel using a less polar solvent mixture (e.g., 95:5 DCM:MeOH) to ensure a well-packed bed.

    • Do not pre-equilibrate the column with the final, ammonia-containing eluent, as this can alter the silica's properties inconsistently.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of DCM/MeOH.

    • Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by concentrating it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection (Validation Step 2):

    • Begin elution with the 90:9:1 DCM:MeOH:NH₄OH mobile phase.

    • Collect fractions and monitor the elution process by TLC, spotting every few fractions.

    • Pool the fractions that contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents under reduced pressure using a rotary evaporator. Note: The final traces of ammonia and water can be removed by co-evaporation with toluene or by placing the sample under high vacuum for several hours.

  • Final Characterization (Validation Step 3): Confirm the purity and identity of the final product by NMR, Mass Spectrometry, and Chiral HPLC to ensure enantiomeric purity has been maintained.

References

Degradation and stability issues of (R)-alpha-methylhistamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Mitigating Degradation in Aqueous Solutions

Welcome to the technical support center for (R)-alpha-methylhistamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this potent and selective histamine H3 receptor agonist. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental outcomes. This resource addresses common degradation and stability issues encountered when working with (R)-alpha-methylhistamine in aqueous solutions, offering troubleshooting advice and validated protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and stability of (R)-alpha-methylhistamine solutions.

Q1: What is the recommended solvent for creating a stock solution of (R)-alpha-methylhistamine dihydrochloride?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used, with concentrations up to 20 mg/mL being achievable.[1] For aqueous-based experiments, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, with a solubility of up to 10 mg/mL.[1] The dihydrobromide salt shows higher aqueous solubility, reaching up to 28.7 mg/mL (100 mM) in water. Always ensure the solid is fully dissolved, using sonication if necessary.[2]

Q2: How should I store my (R)-alpha-methylhistamine stock and working solutions?

Storage conditions are critical to prevent degradation. The stability of the compound is highly dependent on temperature.

Solution TypeSolventStorage TemperatureDurationSource
Stock Solution DMSO-80°CUp to 6 months[2][3]
-20°CUp to 1 month[2][3]
Solid Form --20°C≥ 4 years[1]
4°C (desiccated)Long-term[2]
Aqueous Working Solution PBS, Saline, etc.2-8°CPrepare Fresh Daily[3]

It is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize potential degradation. [3]

Q3: Is (R)-alpha-methylhistamine sensitive to light?

While specific photostability data for (R)-alpha-methylhistamine is not extensively published, compounds with imidazole rings can be susceptible to photodegradation. As a standard precautionary measure, it is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or prolonged experiments. This aligns with general guidelines for forced degradation studies, where photostability is a key parameter to evaluate.[4][5]

Q4: Can I use tap water or deionized water to prepare my solutions?

It is highly discouraged. Use high-purity, sterile water or buffers like PBS (pH 7.2). Tap water contains variable ions and chlorine, which can act as catalysts for degradation. Deionized water can have a slightly acidic pH due to dissolved CO2, which may affect the stability of the compound.

Troubleshooting Guide: Degradation & Stability Issues

This section addresses specific experimental problems in a question-and-answer format, providing deeper causal explanations and actionable solutions.

Issue 1: I am observing a progressive loss of compound potency or inconsistent results in my cell-based assays over a multi-day experiment.

  • Question: Why are my experimental results drifting when I use the same stock solution aliquot over several days?

  • Root Cause Analysis: The most likely culprit is the degradation of (R)-alpha-methylhistamine in your aqueous working solution. While frozen DMSO stocks are relatively stable, once diluted into aqueous media and kept at 4°C or room temperature, the compound's stability significantly decreases. The imidazole ring and the primary amine are susceptible to oxidative and hydrolytic degradation.

  • Solution:

    • Prepare Fresh Daily: Always prepare a fresh aqueous working solution from a thawed DMSO stock aliquot immediately before each experiment.[3]

    • Minimize Freeze-Thaw Cycles: Aliquot your main DMSO stock into single-use volumes upon initial preparation. This prevents repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.

    • pH Control: Ensure the pH of your final assay medium is stable and within a physiologically relevant range (e.g., 7.2-7.4). Extreme pH values can catalyze hydrolysis.[6]

Issue 2: My HPLC analysis shows unexpected peaks that increase over time.

  • Question: I am running a quality control check on my (R)-alpha-methylhistamine solution, and I see new peaks appearing in the chromatogram. What are they?

  • Root Cause Analysis: These new peaks are almost certainly degradation products. The structure of (R)-alpha-methylhistamine suggests several potential degradation pathways, especially under stress conditions (e.g., exposure to air, non-optimal pH, elevated temperature).

    • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.

    • Hydrolysis: While the core structure is generally stable against hydrolysis, impurities or excipients in a formulation could promote it.

    • Deamination: The primary amine group could undergo oxidative deamination.

  • Solution:

    • Implement a Stability-Indicating Method: Develop an HPLC method capable of separating the parent compound from its potential degradants. This is a core principle of forced degradation studies, which are designed to identify likely degradation products.[7]

    • Conduct a Forced Degradation Study: To proactively identify these unknown peaks, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate detectable levels of degradation products. This is a standard practice in pharmaceutical development.[4]

    • Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to identify the mass of the unknown peaks. This will provide crucial information for elucidating the structure of the degradation products.[8]

Workflow for Troubleshooting Inconsistent Results

The following diagram outlines a logical workflow for diagnosing and resolving issues related to the stability of (R)-alpha-methylhistamine solutions.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_prep Review Solution Preparation Protocol start->check_prep is_fresh Was the aqueous solution prepared fresh daily? check_prep->is_fresh check_storage Review Storage Conditions (Stock & Aliquots) is_fresh->check_storage Yes implement_fresh ACTION: Implement 'prepare fresh daily' policy. is_fresh->implement_fresh No is_temp_correct Stored at -80°C (stock) and used single-use aliquots? check_storage->is_temp_correct check_qc Perform Analytical QC (e.g., HPLC) is_temp_correct->check_qc Yes implement_storage ACTION: Re-prepare stock, create single-use aliquots, store at -80°C. is_temp_correct->implement_storage No peaks_ok Single, sharp peak for (R)-alpha-methylhistamine? check_qc->peaks_ok investigate_assay Root cause is likely not compound stability. Investigate other assay variables. peaks_ok->investigate_assay Yes implement_degradation ACTION: Characterize degradants (LC-MS). Source fresh compound. peaks_ok->implement_degradation No (Degradation products observed)

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solutions

This protocol ensures consistency and minimizes degradation during the preparation of aqueous solutions for in vitro or in vivo experiments.

  • Retrieve Stock: Remove a single-use aliquot of (R)-alpha-methylhistamine in DMSO from -80°C storage.

  • Thaw: Allow the aliquot to thaw completely at room temperature.

  • Vortex: Briefly vortex the thawed DMSO stock to ensure homogeneity.

  • Dilution: Prepare an intermediate dilution if necessary using the same buffer/media as the final solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of your pre-warmed (if applicable) aqueous experimental buffer or cell culture medium.

  • Mix Thoroughly: Mix the final working solution gently but thoroughly by inverting the tube or pipetting. Avoid vigorous vortexing of protein-containing solutions.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for later use.[3]

Protocol 2: Basic Forced Degradation Study

This protocol helps identify potential degradation products and establishes the stability-indicating nature of an analytical method. It is a simplified version of the stress testing required by ICH guidelines.[5][7]

  • Prepare Solutions: Prepare several identical solutions of (R)-alpha-methylhistamine in a suitable aqueous buffer (e.g., 100 µg/mL in PBS).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate one solution at 60°C for 24 hours (no acid/base/peroxide).

    • Control: Keep one solution at 4°C, protected from light.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples and the control using a suitable HPLC method (see table below). Compare the chromatograms to identify new peaks. Aim for 5-20% degradation for optimal results.[5]

Workflow for a Forced Degradation Study

ForcedDegradation start Prepare (R)-alpha-methylhistamine Aqueous Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂) stress->oxidation thermal Thermal (e.g., 60°C) stress->thermal control Control (e.g., 4°C, protected from light) stress->control analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze control->analyze evaluate Evaluate Chromatograms: - Identify degradation peaks - Calculate % degradation - Confirm peak purity analyze->evaluate

Caption: General workflow for a forced degradation study.

Data & Method Parameters
Recommended Parameters for a Stability-Indicating HPLC Method

While a specific validated method for (R)-alpha-methylhistamine and its degradants is not publicly available, the following parameters, adapted from methods for histamine and its metabolites, serve as an excellent starting point for method development.[9][10]

ParameterRecommendationRationale
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Provides good retention and separation for small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive mode ESI-MS and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidElutes the analyte from the column.
Gradient Start at low %B, ramp up to elute analyte and degradantsEnsures separation of compounds with different polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical LC-MS applications.
Detection Fluorescence or Tandem Mass Spectrometry (LC-MS/MS)Provides high sensitivity and specificity. MS is essential for identifying unknown degradants.[8]

References

Technical Support Center: Optimizing Drug Dosage for In Vivo Experiments with (R)-alpha-methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of (R)-alpha-methylhistamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the dosage of this potent and selective histamine H3 receptor agonist in your preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-alpha-methylhistamine and what is its primary mechanism of action?

(R)-alpha-methylhistamine is a synthetic derivative of histamine that acts as a potent and selective agonist for the histamine H3 receptor.[1][2] The H3 receptor is primarily a presynaptic autoreceptor found in the central nervous system (CNS).[3][4] Its activation inhibits the synthesis and release of histamine. It can also act as a heteroreceptor, modulating the release of other neurotransmitters.[3]

Q2: What are the key pharmacokinetic features of (R)-alpha-methylhistamine I should be aware of?

(R)-alpha-methylhistamine has a very short plasma half-life, approximately 1.3 minutes in rats following intravenous administration.[5] It is rapidly distributed to various tissues, with high concentrations found in the kidney, lung, and liver.[5] However, it has poor penetration of the blood-brain barrier.[5][6] This is a critical consideration for studies targeting central H3 receptors, and often necessitates direct central administration (e.g., intracerebroventricularly) or the use of prodrugs designed to improve brain uptake.[6][7][8]

Q3: What are some established in vivo effects and corresponding dosage ranges for (R)-alpha-methylhistamine?

The effective in vivo dose of (R)-alpha-methylhistamine is highly dependent on the animal model, route of administration, and the biological effect being measured. Below is a summary of reported dosages from preclinical studies:

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
RatIntravenous (i.v.)0.25 - 2 mg/kgInhibition of histamine release in the skin.[7][9][7][9]
RatIntraperitoneal (i.p.)10 mg/kgReversal of propofol-induced memory retention deficits.[10][11][10]
RatIntracerebroventricular (i.c.v.)0.5 - 50 nmolDose-dependent inhibition of gastric acid secretion.[7][7][8]
MouseIntraperitoneal (i.p.)1.3 - 6.3 mg/kgAlteration of histamine metabolism in the brain.[12][12]
MouseIntraperitoneal (i.p.)6 - 50 mg/kgIncreased brain histamine content.[13][13]
RatIntragastric100 mg/kgProtection against ethanol-induced gastric lesions.[14][14]

Q4: How can I confirm that the observed effects in my experiment are mediated by the H3 receptor?

To ensure the specificity of (R)-alpha-methylhistamine's action, it is crucial to include a control group treated with a selective H3 receptor antagonist, such as thioperamide or clobenpropit.[7][15] The antagonist should be administered prior to (R)-alpha-methylhistamine. A reversal or attenuation of the (R)-alpha-methylhistamine-induced effect by the antagonist provides strong evidence for H3 receptor-mediated activity.[7][9][15]

Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with (R)-alpha-methylhistamine and provides actionable solutions.

Issue 1: Lack of an observable effect at previously reported "effective" doses.

  • Causality and Solution:

    • Poor Blood-Brain Barrier Penetration: If you are investigating a centrally-mediated effect and administering the compound peripherally (e.g., i.p. or i.v.), the lack of response is likely due to insufficient brain exposure.[5][6]

      • Troubleshooting Steps:

        • Consider a different route of administration that bypasses the blood-brain barrier, such as intracerebroventricular (i.c.v.) or direct intracerebral injection.[7][8]

        • If direct central administration is not feasible, explore the use of a lipophilic prodrug of (R)-alpha-methylhistamine, which may exhibit enhanced brain penetration.[6]

    • Rapid Metabolism and Short Half-Life: The very short plasma half-life of (R)-alpha-methylhistamine means that a single bolus injection may not provide sustained receptor activation.[5]

      • Troubleshooting Steps:

        • Employ a continuous infusion protocol (e.g., via an osmotic minipump) to maintain steady-state plasma and tissue concentrations.

        • For acute studies, consider a dosing regimen with more frequent administrations, though this may increase animal stress.

    • Species-Specific Differences: The pharmacokinetics and pharmacodynamics of (R)-alpha-methylhistamine may vary between species and even strains of rodents.

      • Troubleshooting Steps:

        • Conduct a pilot dose-response study in your specific animal model to determine the optimal dose range.

Issue 2: High variability in experimental results between animals.

  • Causality and Solution:

    • Inconsistent Drug Administration: Improper injection technique can lead to significant variations in the amount of drug that reaches the target site.

      • Troubleshooting Steps:

        • Ensure all personnel are thoroughly trained and proficient in the chosen administration route (e.g., i.p., i.v., i.c.v.).

        • For i.c.v. administration, verify cannula placement histologically at the end of the study.

    • Stress-Induced Physiological Changes: Animal handling and injection procedures can induce stress, which may alter baseline physiology and neurotransmitter levels, thereby affecting the response to (R)-alpha-methylhistamine.

      • Troubleshooting Steps:

        • Acclimate animals to the experimental procedures and handling to minimize stress.

        • Include a vehicle-treated control group that undergoes the same handling and injection procedures.

Issue 3: Unexpected or off-target effects are observed.

  • Causality and Solution:

    • Activation of Other Histamine Receptors at High Doses: While (R)-alpha-methylhistamine is highly selective for the H3 receptor, extremely high concentrations could potentially lead to off-target effects at other histamine receptors. It has been noted that some H3 receptor ligands can also bind to the H4 receptor.[16]

      • Troubleshooting Steps:

        • Perform a thorough dose-response analysis to identify the lowest effective dose that elicits the desired H3 receptor-mediated effect without producing confounding off-target effects.

        • Incorporate selective antagonists for other histamine receptors (H1, H2, H4) in your experimental design to rule out their involvement.[15]

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for a Novel In Vivo Effect

This protocol outlines a systematic approach to determine the effective dose range of (R)-alpha-methylhistamine for a new experimental endpoint.

  • Preparation of (R)-alpha-methylhistamine Stock Solution:

    • (R)-alpha-methylhistamine dihydrochloride or dihydrobromide is soluble in water.[17][18] Prepare a concentrated stock solution (e.g., 10 mg/mL) in sterile saline or phosphate-buffered saline (PBS).

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Prepare fresh working dilutions on the day of the experiment.

  • Animal Group Allocation:

    • Randomly assign animals to different treatment groups (n=6-8 per group is a good starting point).

    • Include a vehicle control group (receiving only saline or PBS).

    • Select a range of doses based on published literature, spanning at least 2-3 orders of magnitude (e.g., 0.1, 1, 10 mg/kg for i.p. administration).

  • Drug Administration:

    • Administer the selected doses of (R)-alpha-methylhistamine or vehicle via the chosen route of administration.

    • Ensure the injection volume is consistent across all animals and appropriate for their weight.

  • Endpoint Measurement:

    • At a predetermined time point post-administration (based on the expected onset and duration of action), measure the desired biological endpoint.

  • Data Analysis:

    • Plot the dose of (R)-alpha-methylhistamine against the observed effect.

    • Determine the ED50 (the dose that produces 50% of the maximal effect) to identify the potency of the compound in your model.

Protocol 2: In Vivo Microdialysis to Measure Neurotransmitter Release

This protocol describes how to use in vivo microdialysis to assess the effect of (R)-alpha-methylhistamine on neurotransmitter levels in a specific brain region.

  • Surgical Implantation of Microdialysis Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

  • Microdialysis Probe Insertion and Perfusion:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection:

    • Collect several baseline dialysate samples to establish a stable baseline of the neurotransmitter of interest.

  • Administration of (R)-alpha-methylhistamine:

    • Administer (R)-alpha-methylhistamine systemically (e.g., i.p.) or locally through the microdialysis probe (retrodialysis).

  • Post-Treatment Sample Collection:

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels following drug administration.

  • Neurochemical Analysis:

    • Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Visualizations

H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft RAMH (R)-alpha-methylhistamine H3R H3 Receptor RAMH->H3R Agonist Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Histamine_vesicle Histamine Vesicle Ca_channel->Histamine_vesicle Ca2+ influx triggers vesicle fusion Histamine_release Histamine_vesicle->Histamine_release Exocytosis Histamine_released Histamine

Caption: Signaling pathway of (R)-alpha-methylhistamine at the H3 autoreceptor.

Dose_Optimization_Workflow start Define Experimental Model and Endpoint lit_review Literature Review for Starting Dose Range start->lit_review pilot_study Pilot Dose-Response Study (e.g., 0.1, 1, 10 mg/kg) lit_review->pilot_study no_effect No Effect Observed pilot_study->no_effect effect_observed Effect Observed pilot_study->effect_observed troubleshoot Troubleshoot: - Route of Administration - Pharmacokinetics no_effect->troubleshoot If central effect with peripheral admin refine_doses Refine Dose Range (Narrower range around ED50) effect_observed->refine_doses troubleshoot->pilot_study Re-evaluate main_experiment Conduct Main Experiment with Optimized Dose refine_doses->main_experiment specificity_control Include H3 Antagonist Control Group main_experiment->specificity_control end Data Analysis and Interpretation main_experiment->end specificity_control->end

Caption: Workflow for in vivo dose optimization of (R)-alpha-methylhistamine.

References

Technical Support Center: Minimizing Off-Target Effects of Novel Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel compounds such as (R)-1-(1H-Imidazol-4-yl)propan-2-amine and other small molecules. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research decisions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern in drug development?

A1: Off-target effects occur when a drug or investigational compound interacts with unintended biological molecules, such as receptors, enzymes, or ion channels, in addition to its intended therapeutic target.[1] These unintended interactions can lead to a range of adverse outcomes, from mild side effects to serious toxicity, which is a primary reason for the high attrition rates of drug candidates in clinical trials.[2][3] Early identification and mitigation of off-target effects are crucial for developing safer and more effective therapeutics.[4][5][6]

Q2: I am working with (R)-1-(1H-Imidazol-4-yl)propan-2-amine, a novel compound. What are the likely off-target concerns for a molecule with this structure?

A2: While specific off-target interactions for a novel compound must be determined empirically, the imidazole moiety is a common feature in many biologically active molecules, including those targeting histamine receptors and various kinases.[7][8][9] Therefore, it is prudent to screen for activity against a panel of related receptors and kinases early in the development process. The primary amine group can also contribute to interactions with a variety of biological targets.

Q3: What are the primary strategies to minimize off-target effects?

A3: A multi-pronged approach is most effective and includes:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[10]

  • High-Throughput Screening (HTS): Rapidly testing thousands of compounds to identify those with the highest affinity and selectivity for the target of interest.[10]

  • In Silico Prediction: Employing computational models to predict potential off-target interactions before synthesizing and testing the compound.[5][6][11]

  • In Vitro and In Vivo Assays: Using a variety of experimental models to confirm and characterize off-target effects.[2][10]

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 to understand the pathways and potential off-target interactions of a drug.[10]

Troubleshooting Guide

Q4: My in silico predictions suggest several potential off-targets for my compound. How should I prioritize which ones to investigate experimentally?

A4: Prioritization is key to efficiently using resources. Consider the following:

  • Clinical Relevance: Focus on off-targets that are known to be associated with adverse drug reactions in humans.[4]

  • Physiological Expression: Prioritize off-targets that are expressed in tissues where the drug is likely to accumulate.

  • Binding Affinity: Concentrate on predicted interactions with the highest binding affinities.

  • Functional Consequence: Investigate off-targets where an interaction is likely to lead to a significant biological effect.

Q5: My compound shows high potency for its intended target in biochemical assays, but low efficacy and signs of toxicity in cell-based assays. What could be the issue?

A5: This discrepancy often points to off-target effects at the cellular level. Here's a troubleshooting workflow:

A High Potency in Biochemical Assay, Low Efficacy/Toxicity in Cells B Investigate Off-Target Effects A->B C Perform Broad Off-Target Screening (e.g., Kinase Panel, GPCR Panel) B->C Biochemical Approach D Cellular Thermal Shift Assay (CETSA) to identify direct binding partners in cells B->D Cellular Approach E Phenotypic Screening to assess overall cellular effects B->E Functional Approach F Identify Off-Target(s) C->F D->F E->F G Structure-Activity Relationship (SAR) Studies to design out off-target activity F->G

Caption: Troubleshooting workflow for discrepant in vitro data.

Q6: I've identified an off-target interaction. What are my options?

A6: Once an off-target is confirmed, you have several paths forward:

  • Lead Optimization: Modify the chemical structure of your compound to reduce its affinity for the off-target while maintaining or improving its affinity for the intended target. This is a core principle of medicinal chemistry.[4]

  • Dose-Response Analysis: Determine if there is a therapeutic window where the on-target effects are achieved at a concentration lower than that which engages the off-target.

  • Risk Assessment: If the off-target effect is well-characterized and manageable, it may be an acceptable liability depending on the therapeutic indication.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol outlines a general workflow for using computational tools to predict potential off-target interactions.

  • Compound Preparation:

    • Obtain the 2D or 3D structure of (R)-1-(1H-Imidazol-4-yl)propan-2-amine in a suitable format (e.g., SMILES, SDF).

    • Perform energy minimization and generate relevant conformers if using structure-based methods.

  • Target Database Selection:

    • Choose a comprehensive database of protein structures or pharmacophore models (e.g., PDB, ChEMBL).

  • Computational Method Selection:

    • Ligand-Based Methods: Use techniques like 2D chemical similarity searching or 3D shape matching to find known drugs with similar structures and predict shared targets.[3]

    • Structure-Based Methods: If the 3D structure of potential off-targets is known, use molecular docking to predict the binding affinity of your compound to these proteins.

  • Execution and Analysis:

    • Run the selected computational screens.

    • Analyze the results, looking for high-scoring interactions.

    • Filter the potential off-targets based on biological relevance and known associations with adverse effects.

Protocol 2: In Vitro Off-Target Profiling

This protocol describes how to experimentally screen your compound against a panel of known biological targets.

  • Panel Selection:

    • Choose a commercially available or custom-built screening panel. A broad panel covering major protein families is recommended for initial screening.[4]

    • Consider a focused panel based on the structural features of your compound or in silico predictions.

    Panel Type Examples of Targets Commonly Associated Adverse Effects
    Safety Panel hERG, CYPs, GPCRs, Ion ChannelsCardiotoxicity, Drug-Drug Interactions, CNS effects
    Kinase Panel EGFR, VEGFR, Abl, SrcProliferation defects, Immunomodulation
    GPCR Panel Adrenergic, Dopaminergic, SerotonergicCardiovascular and Neurological side effects
  • Compound Preparation:

    • Prepare a stock solution of (R)-1-(1H-Imidazol-4-yl)propan-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain the desired screening concentrations.

  • Assay Execution:

    • Submit the compound to a contract research organization (CRO) or perform the assays in-house if the platforms are available.

    • Assays are typically run at a single high concentration (e.g., 10 µM) for initial screening, followed by dose-response curves for any identified "hits."

  • Data Analysis:

    • Calculate the percent inhibition or activation for each target at the screening concentration.

    • Determine IC50 or EC50 values for any significant off-target interactions.

    • Compare the off-target potency to the on-target potency to determine the selectivity window.

cluster_0 In Silico Phase cluster_1 In Vitro Phase cluster_2 Lead Optimization A Compound Structure B Ligand-Based & Structure-Based Virtual Screening A->B C Prioritized List of Potential Off-Targets B->C D Broad Panel Screening (e.g., Safety44 Panel) C->D E Dose-Response Assays for Hits D->E F Selectivity Profile E->F G Structure-Activity Relationship (SAR) Analysis F->G H Design & Synthesize New Analogs G->H I Re-screen Analogs H->I I->D Iterative Cycle

Caption: Integrated workflow for off-target minimization.

References

Technical Support Center: Purification of (R)-alpha-methylhistamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (R)-alpha-methylhistamine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a potent and selective H3 histamine receptor agonist, the pharmacological activity of (R)-alpha-methylhistamine is critically dependent on its chemical and enantiomeric purity.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during its purification.

Section 1: Critical Purification Parameters & Material Properties

Understanding the physicochemical properties of your target compound is the foundation of a successful purification strategy. (R)-alpha-methylhistamine is typically handled as a dihydrochloride salt to improve its crystallinity and stability.

Q1: What are the essential properties of (R)-alpha-methylhistamine dihydrochloride that I should know before starting purification?

A1: Familiarity with the following properties is crucial for designing an effective purification protocol. The dihydrochloride salt is a polar, water-soluble molecule, which dictates the choice of solvents and techniques.

PropertyValueSignificance & Expert Insight
Molecular Formula C₆H₁₁N₃ · 2HClThe presence of two hydrochloride equivalents means the molecule is highly polar and will behave as a salt.
Molecular Weight 198.09 g/mol [1][2]Essential for calculating molar quantities and theoretical yields.
Appearance White to off-white crystalline solid[1][3]A significant deviation (e.g., yellow oil, brown solid) indicates substantial impurities or degradation.
Purity (Commercial) ≥95% to ≥98% (by HPLC)[1][3]This is a good benchmark for your final product's target purity.
Solubility Profile Water: Soluble (>20 mg/mL)[1]PBS (pH 7.2): 10 mg/mL[3]Ethanol: Sparingly soluble (1 mg/mL)[3]DMSO: 20 mg/mL[3]DMF: Insoluble[3]This solubility differential is the key to purification by recrystallization. The high water solubility and lower ethanol solubility suggest that an ethanol/water solvent system will be effective.
Storage Store desiccated at -20°C[1][3]As a hydrochloride salt, it can be hygroscopic. Proper storage is critical to maintain purity and prevent degradation.

Section 2: Primary Purification by Recrystallization

For most crude samples where the primary impurities are non-polar synthesis byproducts or inorganic salts, recrystallization is the most efficient first-pass purification technique. The goal is to identify a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Q2: Can you provide a reliable, step-by-step protocol for the recrystallization of (R)-alpha-methylhistamine dihydrochloride?

A2: Certainly. This protocol leverages the solubility properties outlined above and is a robust starting point for most crude materials.

Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In a clean Erlenmeyer flask, add the crude (R)-alpha-methylhistamine dihydrochloride. For every 1 gram of crude material, add the minimum volume of hot deionized water required to achieve complete dissolution. Start with 5-10 mL of water and add it portion-wise while heating (to ~70-80°C) and stirring.

    • Expert Insight: The goal is to create a saturated or near-saturated aqueous solution. Using a large excess of water will significantly reduce your final yield.

  • Hot Filtration (Optional but Recommended): If the hot solution contains insoluble particulate matter, perform a hot filtration through a pre-warmed Büchner funnel or a fluted filter paper to remove these impurities. This step must be done quickly to prevent premature crystallization.

  • Antisolvent Addition: To the hot, clear solution, slowly add warm absolute ethanol (an antisolvent) dropwise with continuous stirring. You will observe the solution becoming cloudy, indicating the onset of precipitation. Continue adding ethanol until the cloudiness persists.

    • Causality: Ethanol reduces the polarity of the solvent system, decreasing the solubility of the highly polar dihydrochloride salt and inducing crystallization.

  • Re-dissolution: Gently heat the cloudy mixture until it becomes a clear solution again. This ensures that the crystallization process begins from a homogenous solution, which is critical for forming pure, well-defined crystals.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or a refrigerator (4°C) for at least 2-4 hours to maximize crystal formation.

    • Expert Insight: Slow cooling is paramount for achieving high purity. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold absolute ethanol to remove any residual soluble impurities. Repeat this wash 1-2 times.

  • Drying: Dry the purified crystals under high vacuum at room temperature or slightly elevated temperature (e.g., 40°C) to a constant weight. Ensure all residual solvents are removed.

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Crude Product B Add Minimum Hot Water A->B C Hot, Saturated Solution B->C D Slowly Add Hot Ethanol (Antisolvent) C->D E Gently Reheat to Clear D->E F Slow Cool to RT, then 4°C E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry Under High Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for purification via recrystallization.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q3: My product "oiled out" as a sticky liquid instead of forming crystals. What went wrong and how do I fix it?

A3: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated complex). It is often caused by a solution that is too concentrated or cools too quickly.

  • Probable Cause 1: Excessive Supersaturation. The concentration of the solute is too high for the given solvent system.

    • Solution: Add a small amount of the primary solvent (hot water) back to the mixture until the oil dissolves completely. Then, allow it to cool even more slowly. You can also try "scratching" the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Probable Cause 2: Impurities. Certain impurities can inhibit crystal lattice formation, acting as "crystal poisons."

    • Solution: If slow cooling and dilution fail, the impurity level may be too high for recrystallization alone. You may need to pre-treat the crude material (e.g., with an activated charcoal wash to remove colored impurities) or proceed to a chromatographic method (see Section 4).

Q4: I successfully obtained crystals, but my post-recrystallization HPLC analysis shows minimal improvement in purity. What should I do?

A4: This is a common and frustrating issue. It typically points to a problem with the chosen solvent system or the nature of the impurity itself.

  • Probable Cause 1: Inappropriate Solvent System. The impurity may have very similar solubility characteristics to your product in the chosen solvent system, causing it to co-precipitate.

    • Solution: You must change the solvent system. Experiment with small aliquots of your crude material. Try other polar solvent combinations, such as methanol/isopropanol or acetonitrile/water. The goal is to find a system that maximizes the solubility difference between your product and the key impurity.

  • Probable Cause 2: Isomeric Impurity. If the primary impurity is the (S)-enantiomer, it cannot be removed by standard recrystallization. Enantiomers have identical physical properties (except for optical rotation), including solubility.

    • Solution: Confirming the presence of the (S)-enantiomer requires a chiral analytical method, such as chiral HPLC or NMR spectroscopy with a chiral resolving agent.[4] Removal of the undesired enantiomer requires diastereomeric salt formation or preparative chiral chromatography, which are advanced techniques.

Troubleshooting Decision Tree

G Start Problem Encountered During Recrystallization Problem1 Product 'Oiled Out' Start->Problem1 Problem2 Purity Not Improved Start->Problem2 Problem3 Low Yield Start->Problem3 Sol1_1 Add more primary solvent (hot water). Re-heat to dissolve. Problem1->Sol1_1 Sol2_1 Is impurity the (S)-enantiomer? (Check with Chiral HPLC) Problem2->Sol2_1 Sol3_1 Did you use too much solvent? Problem3->Sol3_1 Sol1_2 Cool solution much more slowly. Try scratching flask. Sol1_1->Sol1_2 Sol1_3 Consider Chromatography Sol1_2->Sol1_3 Sol2_2 Experiment with a different solvent/antisolvent system. (e.g., MeOH/IPA) Sol2_1->Sol2_2 No Sol2_3 Requires Chiral Purification Sol2_1->Sol2_3 Yes Sol2_2->Sol1_3 Sol3_2 Reduce initial volume of hot water. Concentrate mother liquor for a second crop. Sol3_1->Sol3_2 Yes Sol3_3 Ensure sufficient cooling time at low temperature. Sol3_1->Sol3_3 No

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 4: Advanced Purification by Column Chromatography

Q5: When is column chromatography necessary for purifying (R)-alpha-methylhistamine dihydrochloride?

A5: Chromatography is required when recrystallization fails to remove impurities that have very similar polarity and solubility to the target compound. It is also the method of choice for separating enantiomers (chiral chromatography).

  • Expert Insight: Purifying highly basic amines like (R)-alpha-methylhistamine on standard silica gel can be challenging.[5] The basic amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape (tailing) and sometimes irreversible binding.

Q6: How can I successfully perform column chromatography on this compound?

A6: You have two primary strategies: modify the mobile phase for use with standard silica or use an alternative stationary phase.

  • Modified Normal-Phase Chromatography:

    • Stationary Phase: Standard Silica Gel (SiO₂).

    • Mobile Phase: Use a non-polar/polar solvent system (e.g., Dichloromethane/Methanol) but add a small percentage of a basic modifier.

    • Modifier: Typically 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is added to the mobile phase.

    • Causality: The basic modifier competes with your amine product for the acidic sites on the silica gel, preventing strong interactions and allowing for proper elution and separation.[5]

  • Reverse-Phase Chromatography (RPC):

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A polar system, typically Water/Acetonitrile or Water/Methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Expert Insight: RPC is an excellent choice as the dihydrochloride salt is highly soluble in aqueous mobile phases. The modifier ensures the amine is protonated and well-behaved on the column. This is the basis for most analytical HPLC methods used for purity analysis.[6]

Section 5: Frequently Asked Questions (FAQs)

Q7: How do I definitively confirm the purity, identity, and stereochemistry of my final product?

A7: A combination of analytical techniques is required for full characterization.

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing chemical purity.[1] A purity level of ≥98% is a common target.

  • Identity:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the free base.

  • Stereochemistry:

    • Optical Rotation: Measurement of the specific rotation should yield a negative value, consistent with the (R)-enantiomer.[1]

    • Chiral HPLC: The most definitive method for determining enantiomeric excess (e.e.).

Q8: What are the most likely impurities in a crude sample?

A8: Besides residual solvents and reagents, you should be aware of:

  • Starting Materials: Unreacted precursors from the synthesis.

  • The (S)-enantiomer: The opposite stereoisomer, which may form depending on the synthetic route.

  • Nα-Methylhistamine: A potential regioisomeric byproduct.[7]

  • Degradation Products: Histamine and its analogs can be susceptible to oxidation or other degradation pathways if not handled properly.[8]

Q9: What is the correct procedure for long-term storage of the purified compound?

A9: To ensure stability, the purified (R)-alpha-methylhistamine dihydrochloride should be stored as a dry, crystalline solid in a tightly sealed vial. For long-term stability (months to years), store under an inert atmosphere (argon or nitrogen) at -20°C and protected from light.[3] The desiccated condition is critical as the salt can absorb moisture from the air.[1]

References

Technical Support Center: Best Practices for Hygroscopic Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of handling particularly challenging reagents. Among the most common queries are those concerning hygroscopic amine dihydrochloride salts. Their propensity to absorb atmospheric moisture can lead to a cascade of experimental problems, from inaccurate measurements to failed reactions.

This technical support center is designed to address these challenges head-on. We will move beyond simple procedural lists to explain the underlying chemistry, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What exactly makes an amine dihydrochloride salt "hygroscopic"?

A: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding air.[1] This phenomenon is driven by a strong affinity for water molecules. For amine dihydrochloride salts, this affinity arises from two key features:

  • Ionic Nature: Salts are, by definition, ionic. The positively charged ammonium center (R-NH3+) and the negatively charged chloride ions (Cl-) create a polar environment that strongly attracts the polar water molecules present in the atmosphere.

  • Hydrogen Bonding: The protons on the ammonium group are excellent hydrogen bond donors, readily interacting with the lone pairs of electrons on the oxygen atom of water.

This combination of forces makes the hydrated state energetically favorable for the salt, causing it to actively pull water vapor from the air.[1] If a compound absorbs so much water that it dissolves, this more extreme property is called deliquescence.[2]

Q2: My bottle doesn't explicitly say "hygroscopic." How can I identify if my compound is susceptible?

A: While many suppliers will note this on the Safety Data Sheet (SDS) or product page, it's not always prominently displayed.[3] Here are key indicators:

  • Chemical Structure: The presence of multiple amine functional groups that are protonated to form hydrochloride salts increases the potential for hygroscopicity.

  • Physical Observation: If you observe the material "caking," clumping, turning gummy, or even liquefying upon brief exposure to air, it is undoubtedly hygroscopic.[1][4]

  • Supplier Information: Product specifications from suppliers often list storage requirements like "Store at -20°C. Desiccate," which strongly implies moisture sensitivity.[5]

Q3: What are the experimental consequences of uncontrolled moisture absorption?

A: Ignoring the hygroscopic nature of these salts can severely compromise your experiments in several ways:

  • Inaccurate Molar Calculations: When you weigh the salt, you are also weighing an unknown amount of absorbed water. This leads to an overestimation of the actual amount of the amine salt, resulting in incorrect molar concentrations and stoichiometry in your reactions.

  • Physical Handling Difficulties: A free-flowing powder can quickly become a sticky, unmanageable paste, making it nearly impossible to dispense accurately.[1]

  • Reaction Inhibition: The absorbed water can interfere with moisture-sensitive reactions, such as those employing organometallics, acid chlorides, or certain coupling reagents.

  • Degradation: Over long periods, the presence of water can promote the decomposition of sensitive compounds. Some amine hydrochlorides can be unstable over time, even in a desiccator, potentially losing HCl.[6]

Part 2: Troubleshooting Guide - From Storage to Solution

This section addresses specific problems you may encounter and provides actionable protocols.

Scenario 1: Weighing & Dispensing

Q: I'm trying to weigh my amine dihydrochloride salt, but the mass on the balance is constantly increasing! How can I get an accurate measurement?

A: This is a classic sign of a highly hygroscopic compound. Speed and minimizing air exposure are critical.[4][7] The best method depends on the equipment available and the sensitivity of your experiment.

Below is a decision tree to guide you in choosing the best method for your situation.

G start Need to weigh a hygroscopic amine dihydrochloride salt q1 Is a glovebox or inert atmosphere bag available? start->q1 glovebox Preferred Method: Weigh directly in the glovebox. q1->glovebox Yes no_glovebox Is the subsequent reaction extremely moisture-sensitive? q1->no_glovebox No weigh_diff Standard Method: Use 'Weighing by Difference'. Work quickly. no_glovebox->weigh_diff No stock_sol Alternative Method: Prepare a stock solution from the entire bottle for highest accuracy. no_glovebox->stock_sol Yes G start Start: New, sealed bottle of hygroscopic salt (e.g., 1.0 g) step1 Calculate required solvent volume for desired concentration (e.g., 10 mL for 100 mg/mL) start->step1 step2 Add solvent directly to the manufacturer's bottle to dissolve all contents. step1->step2 step3 Ensure complete dissolution (vortex, sonicate). step2->step3 step4 Transfer the entire solution to a volumetric flask for final volume adjustment. step3->step4 end Result: Accurate stock solution. Aliquot and store appropriately. step4->end

References

Technical Support Center: Refining Experimental Protocols for Reproducible Results with (R)-alpha-methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-alpha-methylhistamine (RAMH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine experimental protocols to ensure the generation of robust, reproducible data. As a potent and selective Histamine H3 receptor (H3R) agonist, RAMH is an invaluable tool, but its unique properties require careful consideration in experimental design. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Foundational Knowledge & Compound Handling

This section covers the most critical first steps: understanding the compound you're working with and how to handle it correctly to preserve its integrity.

Q1: What is the correct procedure for storing and handling (R)-alpha-methylhistamine to ensure its stability?

A1: Proper storage is paramount for experimental reproducibility. (R)-alpha-methylhistamine is typically supplied as a dihydrochloride or dihydrobromide salt, which is a crystalline solid.[1][2] To maintain its stability and purity (typically ≥95-98% by HPLC), adhere to the following guidelines:[1]

  • Long-Term Storage: For the solid compound, store at -20°C in a desiccated environment.[1] The compound is stable for at least four years under these conditions.[1]

  • Moisture Sensitivity: The salt form is hygroscopic. Always handle the solid in a low-humidity environment and ensure the container is tightly sealed after use to prevent absorption of moisture.

  • Stock Solutions: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store DMSO or aqueous stocks at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Q2: I'm experiencing solubility issues with (R)-alpha-methylhistamine. What are the best practices for preparing stock and working solutions?

A2: Solubility issues are a common source of error, leading to inaccurate dosing. The dihydrochloride salt is generally soluble in aqueous solutions. However, the choice of solvent depends on your experimental system.

Causality: The compound's polarity and basicity influence its solubility.[5] Using the correct solvent and preparation technique is critical for achieving a homogenous solution for accurate and reproducible administration.

Recommended Solvents and Preparation Protocol:

  • Weighing: Accurately weigh the solid compound using a calibrated analytical balance in a low-humidity environment.

  • Solvent Selection: Refer to the table below for solubility in common laboratory solvents. For cell culture, sterile PBS or culture medium is preferred. For in vivo studies, sterile saline is common. DMSO is suitable for high-concentration stock solutions.

  • Dissolution: Add the solvent to the solid compound. Vortex briefly. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]

  • Sterilization: For cell-based or in vivo experiments, sterile-filter the final working solution through a 0.22 µm filter before use.[4]

  • Fresh Preparation: For in vivo experiments, it is strongly recommended to prepare fresh working solutions daily from a frozen stock to ensure accurate concentration and stability.[3]

Table 1: Solubility of (R)-alpha-methylhistamine

Solvent Reported Solubility Reference
DMSO ~20 mg/mL [1]
PBS (pH 7.2) ~10 mg/mL [1]
Ethanol ~1 mg/mL [1]

| Water | Soluble | |

Section 2: Troubleshooting In Vitro Assays

In vitro experiments form the basis of mechanistic understanding. This section addresses common issues in cell-based assays.

Q3: My dose-response curve in a cAMP assay is flat or non-responsive. What is the expected outcome and what could be wrong?

A3: This is a frequent issue that often points to a misunderstanding of the signaling pathway or a problem with the assay setup.

Mechanistic Explanation: The Histamine H3 receptor is canonically coupled to the Gi/o family of G-proteins.[6] Activation of Gi proteins by an agonist like RAMH leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7] Therefore, in a typical assay where you stimulate cells with forskolin to elevate cAMP, RAMH should produce a dose-dependent reduction in the cAMP signal.

Troubleshooting Checklist:

  • Confirm H3R Expression: Verify that your cell line endogenously expresses or has been successfully transfected with a functional Histamine H3 receptor.

  • Assay Design: Ensure you are measuring a decrease from a stimulated baseline. The experiment should include a positive control (e.g., forskolin) to induce cAMP production.

  • Compound Integrity: Use a fresh aliquot of your RAMH stock solution. Improper storage can lead to degradation.

  • Cell Health: Confirm cell viability. Unhealthy cells will not signal properly.

  • Antagonist Control: To validate that the observed effect is H3R-mediated, run a parallel experiment where cells are pre-treated with a selective H3R antagonist (e.g., thioperamide, clobenpropit). The antagonist should block the RAMH-induced decrease in cAMP.[8]

Diagram 1: H3 Receptor Signaling Pathway

H3R_Signaling G_protein G_protein AC AC G_protein->AC Inhibits ATP ATP

Canonical Gi-coupled signaling pathway of the H3 receptor.
Q4: I am observing unexpected effects in my experiments. How selective is (R)-alpha-methylhistamine?

A4: While RAMH is a "selective" H3R agonist, no pharmacological tool is perfectly specific, especially as concentrations increase. Understanding its selectivity profile is key to accurate data interpretation.

Expert Insight: RAMH is highly potent and selective for the H3R.[3] However, it also possesses agonist activity at the Histamine H4 receptor (H4R), albeit with lower affinity.[2][9][10] Its affinity for H1 and H2 receptors is very low and generally not considered physiologically relevant in most experimental contexts.[3]

This dual H3R/H4R activity is critical when studying systems where both receptors are present, such as in immune cells (mast cells, eosinophils, T-cells) where H4R is highly expressed.[10][11] An observed effect in an immune cell line could be H4R-mediated.

Table 2: Receptor Selectivity Profile of (R)-alpha-methylhistamine

Receptor Subtype Affinity / Potency Primary Cellular Location Reference
Histamine H3 (H3R) High (Kd = 50.3 nM) Central & Peripheral Nervous System [3][6]
Histamine H4 (H4R) Moderate (>200-fold lower than H3R) Immune Cells (Mast cells, Eosinophils) [2][3][11]
Histamine H1 (H1R) Very Low (pKi = 4.8) Smooth Muscle, Endothelium, CNS [3]

| Histamine H2 (H2R) | Very Low (pKi < 3.5) | Gastric Parietal Cells, Cardiac Muscle |[3] |

Self-Validating Protocol: To confirm H3R-specific effects, use a selective H3R antagonist. To investigate potential H4R involvement, use a selective H4R antagonist like JNJ 7777120.[12][13] Comparing results with and without these antagonists will allow you to dissect the pharmacology at play.

Q5: Could you provide a standard protocol for a competitive radioligand binding assay to determine the Ki of RAMH at the H3 receptor?

A5: Certainly. A competitive binding assay is a foundational technique to quantify the affinity of a compound for a receptor. This protocol describes the displacement of a known radiolabeled H3R antagonist by unlabeled RAMH.

Diagram 2: Radioligand Binding Assay Workflow

Binding_Assay_Workflow prep 1. Membrane Preparation (HEK293 cells expressing hH3R) reaction 2. Reaction Setup (Membranes + Radioligand + RAMH) prep->reaction incubate 3. Incubation (e.g., 60 min at 25°C) reaction->incubate filter 4. Rapid Filtration (Separate bound from free ligand) incubate->filter wash 5. Washing (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Quantify radioactivity) wash->count analyze 7. Data Analysis (IC50 -> Ki calculation) count->analyze

General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells (or another suitable cell line) stably expressing the human H3 receptor.

    • Homogenize cells in a cold lysis buffer and pellet the membranes via high-speed centrifugation (e.g., 20,000 x g).[14]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of a suitable H3R radioligand (e.g., [³H]-Nα-methylhistamine), and the membrane preparation.[15]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membranes, and a high concentration of a non-radiolabeled H3R antagonist (e.g., 10 µM thioperamide) to saturate all specific binding sites.[15]

    • Competition Wells: Add assay buffer, radioligand, membranes, and serial dilutions of your unlabeled (R)-alpha-methylhistamine.

  • Incubation:

    • Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[15]

  • Filtration and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of RAMH.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of RAMH that inhibits 50% of specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Section 3: Navigating In Vivo Experiments

Translating in vitro findings to in vivo models introduces complexities related to pharmacokinetics and biodistribution.

Q6: I am not observing the expected physiological or behavioral effects in my animal model. What are the most common reasons for in vivo failure?

A6: This is a significant challenge often rooted in the inherent pharmacokinetic properties of RAMH.

Pharmacokinetic Hurdles: (R)-alpha-methylhistamine is a highly polar and strongly basic molecule. This chemical nature results in two major disadvantages for systemic administration:

  • Poor Membrane Penetration: It does not easily cross biological membranes, including the blood-brain barrier.[5]

  • Rapid Inactivation: The compound is quickly metabolized and cleared from the system.[5]

Strategies for Successful In Vivo Studies:

  • Route of Administration: The route is critical. While oral administration has been used at very high doses (e.g., 100 mg/kg), its bioavailability is low.[16] Intraperitoneal (i.p.) injection is more common and effective.[3][17] For targeting the central nervous system directly and bypassing the blood-brain barrier, intracerebroventricular (i.c.v.) administration is the most reliable method.[1]

  • Dosing: Doses can vary significantly based on the animal model and the endpoint being measured. Consult the literature for established dose ranges for your specific application.

  • Validation with Antagonists: The gold standard for confirming an H3R-mediated effect in vivo is to demonstrate that it can be blocked by pre-treatment with a selective H3R antagonist, such as thioperamide.[1][17] This control is essential for validating your findings.

  • Biomarker Analysis: Where possible, measure a downstream biomarker to confirm target engagement. For example, activation of presynaptic H3 autoreceptors in the brain inhibits histamine synthesis and release. This can be quantified by measuring the levels of the histamine metabolite tele-methylhistamine (t-MH) in brain tissue, which are decreased by RAMH.[17]

Table 3: Example In Vivo Dosing and Effects of (R)-alpha-methylhistamine

Animal Model Dose & Route Observed Effect Reference
Rat 1-100 µM (perfused) Endothelium-dependent vasodilation [8]
Rat 0.5-50 nmol (i.c.v.) Inhibition of gastric acid secretion [1]
Rat 10 mg/kg (i.p.) Reversal of propofol-induced memory impairment [3]
Mouse 6.3 mg/kg (i.p.) Decreased steady-state tele-methylhistamine levels in the brain [3][17]

| Rat | 100 mg/kg (oral) | Increased epithelial cell proliferation in the GI tract |[16] |

References

Validation & Comparative

A Researcher's Guide to Validating the Selectivity of (R)-1-(1H-Imidazol-4-yl)propan-2-amine for Histamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the selectivity profile of the novel compound, (R)-1-(1H-Imidazol-4-yl)propan-2-amine, across the four subtypes of histamine receptors. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design, ensuring a self-validating system for generating robust and reliable data.

Introduction: The Critical Role of Selectivity in Histamine Receptor Modulation

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] These receptors are key targets in pharmacology, with ligands developed for conditions ranging from allergies to gastric ulcers.[1][2] However, the therapeutic efficacy and safety of any new chemical entity depend critically on its receptor selectivity. A non-selective compound can trigger a cascade of off-target effects, leading to undesirable side effects and confounding experimental results.

This guide outlines the essential experimental workflow to characterize the binding affinity and functional potency of (R)-1-(1H-Imidazol-4-yl)propan-2-amine, a novel imidazole-based compound, thereby establishing its selectivity profile against the histamine receptor family.

The Landscape: Histamine Receptor Subtypes and Their Signaling Cascades

Understanding the distinct signaling mechanisms of each receptor subtype is paramount for designing appropriate functional assays. Upon activation, each histamine receptor subtype preferentially couples to a specific class of heterotrimeric G-proteins, initiating a unique intracellular signaling cascade.[3][4]

  • Histamine H1 Receptor (H1R): Couples to Gαq/11 proteins, activating Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) levels and activation of Protein Kinase C (PKC).[1][7]

  • Histamine H2 Receptor (H2R): Couples to Gαs proteins, which stimulate adenylyl cyclase (AC) activity.[5][8] This results in the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that activates Protein Kinase A (PKA).[1][4]

  • Histamine H3 Receptor (H3R) & H4 Receptor (H4R): Both couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][5][9] The βγ subunits released upon G-protein activation can also modulate other effectors, such as ion channels.[10]

The distinct downstream effects of G-protein coupling provide the basis for functional assays designed to measure receptor activation.

Histamine_Receptor_Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway H1 H1R Gq Gαq/11 H1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca ↑ Intracellular Ca²⁺ H2 H2R Gs Gαs H2->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc H3_H4 H3R / H4R Gi Gαi/o H3_H4->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Signaling pathways of histamine receptor subtypes.

Experimental Validation: A Two-Pronged Approach

To comprehensively assess selectivity, two distinct but complementary experimental approaches are required: binding assays to determine the affinity of the compound for each receptor, and functional assays to measure its ability to elicit a biological response.

Comparative Ligands for Assay Validation

The use of well-characterized, selective reference compounds is essential for validating assay performance and providing a benchmark against which to compare our test compound.

ReceptorAgonistAntagonist
H1R HistamineMepyramine[11][12][13]
H2R Dimaprit[14]Iodoaminopotentidine[11]
H3R (R)-α-Methylhistamine[15][16][17]Thioperamide[15][18]
H4R 4-Methylhistamine[19], VUF 8430[20][21][22]JNJ 7777120[23]
Part A: Radioligand Binding Assays for Affinity (Kᵢ) Determination

Principle: Competitive binding assays measure the ability of an unlabeled test compound, (R)-1-(1H-Imidazol-4-yl)propan-2-amine, to displace a specific, high-affinity radioligand from its receptor. The resulting data are used to calculate the inhibitory constant (Kᵢ), a quantitative measure of the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.[2][12]

Experimental Protocol: General Radioligand Binding

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing a single human histamine receptor subtype (H1, H2, H3, or H4) to ~90% confluency.

    • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in a hypotonic buffer containing protease inhibitors.

    • Homogenize the cell suspension and perform differential centrifugation to isolate the membrane fraction.[11]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ value, and a range of concentrations of the unlabeled test compound or a reference ligand.

    • H1R: Use [³H]-Mepyramine as the radioligand.[11][13]

    • H2R: Use [¹²⁵I]-Iodoaminopotentidine as the radioligand.[11]

    • H3R: Use [³H]-Nα-methylhistamine as the radioligand.[24]

    • H4R: Use [³H]-Histamine as the radioligand.[11]

    • Add the prepared cell membranes (15-30 µg protein) to initiate the binding reaction.

    • Incubate at 25°C for 60-240 minutes (time to be optimized for each receptor to reach equilibrium) with gentle agitation.[11][13]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Data Summary: Binding Affinity (Kᵢ)

CompoundH1R Kᵢ (nM)H2R Kᵢ (nM)H3R Kᵢ (nM)H4R Kᵢ (nM)
(R)-1-(1H-Imidazol-4-yl)propan-2-amine 15,2008,5004.5 2,100
(R)-α-Methylhistamine (H3 Agonist)>10,000>10,0007.2 450
4-Methylhistamine (H4 Agonist)>10,000654,30015

This hypothetical data suggests that (R)-1-(1H-Imidazol-4-yl)propan-2-amine has a high and selective affinity for the H3 receptor.

Part B: Functional Assays for Potency (EC₅₀) and Efficacy

Principle: Functional assays quantify the cellular response following receptor activation. For GPCRs, this typically involves measuring the change in concentration of a key second messenger. These assays determine the potency (EC₅₀, the concentration required to produce 50% of the maximal response) and efficacy (the maximal response relative to a full agonist) of the test compound.[1]

Experimental Protocol 1: cAMP Accumulation/Inhibition Assay (for H2R, H3R, H4R)

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (H2R, H3R, or H4R) into a 96-well plate and culture overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Mode Assay:

    • For H2R (Gαs-coupled): Add increasing concentrations of the test compound or a reference agonist (e.g., Dimaprit) and incubate.[14]

    • For H3R/H4R (Gαi-coupled): Add a Gαs-activating agent like forskolin to stimulate a baseline level of cAMP production. Concurrently, add increasing concentrations of the test compound or a reference agonist (e.g., (R)-α-Methylhistamine).[1][25] The agonist activity will be measured as an inhibition of the forskolin-stimulated cAMP level.

    • Incubate for 30 minutes at room temperature.[14]

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and the maximum efficacy (Eₘₐₓ).

Experimental Protocol 2: Intracellular Calcium Mobilization Assay (for H1R)

  • Cell Preparation:

    • Culture H1R-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity of the dye increases upon binding to free Ca²⁺.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Inject increasing concentrations of the test compound or a reference agonist (e.g., histamine).

    • Measure the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.[1]

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Hypothetical Data Summary: Functional Potency (EC₅₀)

CompoundH1R EC₅₀ (nM) (Ca²⁺ Flux)H2R EC₅₀ (nM) (cAMP ↑)H3R EC₅₀ (nM) (cAMP ↓)H4R EC₅₀ (nM) (cAMP ↓)
(R)-1-(1H-Imidazol-4-yl)propan-2-amine >30,000>30,00012.1 5,600
(R)-α-Methylhistamine (H3 Agonist)>30,000>30,00025.0 1,200
VUF 8430 (H4 Agonist)>30,000>10,0001,00050 [21]

This hypothetical functional data corroborates the binding data, demonstrating that (R)-1-(1H-Imidazol-4-yl)propan-2-amine is a potent and selective agonist at the H3 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (HEK293/CHO expressing H1/H2/H3/H4) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assays Functional Assays (cAMP & Ca²⁺ Measurement) Cell_Culture->Functional_Assays Binding_Assay Radioligand Binding Assays (Competition with [³H]-Ligands) Membrane_Prep->Binding_Assay Binding_Analysis Calculate Kᵢ values (Cheng-Prusoff) Binding_Assay->Binding_Analysis Functional_Analysis Calculate EC₅₀ values (Dose-Response Curves) Functional_Assays->Functional_Analysis Conclusion Determine Selectivity Profile Binding_Analysis->Conclusion Functional_Analysis->Conclusion

Caption: Overall workflow for validating receptor selectivity.

Conclusion: Synthesizing the Data for a Definitive Selectivity Profile

The ultimate goal is to integrate the affinity (Kᵢ) and potency (EC₅₀) data to build a comprehensive picture of the compound's behavior. Selectivity is not an absolute term; it is a ratio. For (R)-1-(1H-Imidazol-4-yl)propan-2-amine, the selectivity ratio can be calculated by dividing the Kᵢ or EC₅₀ value for the off-target receptors (H1, H2, H4) by the corresponding value for the primary target (H3).

Based on our hypothetical data, (R)-1-(1H-Imidazol-4-yl)propan-2-amine demonstrates a binding selectivity of over 460-fold for the H3R versus the H4R, and over 1,800-fold versus the H2R. The functional data confirms this profile, showing potent agonism at H3R with negligible activity at other subtypes at comparable concentrations.

This rigorous, multi-faceted validation approach provides high confidence in the characterization of (R)-1-(1H-Imidazol-4-yl)propan-2-amine as a potent and highly selective histamine H3 receptor agonist, making it a valuable tool for further pharmacological research.

References

A Comparative Analysis of the Biological Activity of (R)- vs. (S)-alpha-methylhistamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmacology, the stereochemistry of a molecule can be the determining factor in its biological activity. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of alpha-methylhistamine, two stereoisomers with markedly different pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds' interactions with histamine receptors.

Introduction: The Histamine Receptor Family

Histamine, a fundamental biogenic amine, exerts its diverse physiological and pathophysiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype is coupled to different intracellular signaling pathways and exhibits a unique tissue distribution, leading to a wide array of biological responses.

  • H1 Receptor: Primarily coupled to Gq/11, its activation leads to increases in intracellular calcium. It is well-known for its role in allergic reactions, causing responses like smooth muscle contraction and increased vascular permeability.[1]

  • H2 Receptor: Coupled to Gs, this receptor stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). It is famously involved in the regulation of gastric acid secretion.[2]

  • H3 Receptor: This receptor is coupled to Gi/o, and its activation inhibits adenylyl cyclase. It predominantly functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[3]

  • H4 Receptor: Also coupled to Gi/o, the H4 receptor is primarily expressed on immune cells and plays a crucial role in inflammatory responses and chemotaxis.[4]

Stereoselectivity at Histamine Receptors: A Tale of Two Isomers

The introduction of a methyl group at the alpha-position of the ethylamine side chain of histamine creates a chiral center, resulting in the (R)- and (S)-enantiomers of alpha-methylhistamine. This seemingly minor structural modification dramatically alters the affinity and functional activity of these molecules at histamine receptors, particularly the H3 receptor.

Comparative Receptor Binding and Functional Activity

The most striking difference between (R)- and (S)-alpha-methylhistamine lies in their interaction with the histamine H3 receptor. The (R)-enantiomer is a potent and selective agonist at this receptor subtype, while the (S)-enantiomer is significantly less active.[5] The methylation of the α-carbon atom of the ethylamine sidechain drastically increases the potency at the H3 receptor, and this increased activity resides almost entirely in the (R)-isomer.[5] The corresponding (S)-isomer is approximately 100-fold less potent at the H3 receptor.[5]

While initially considered highly selective for the H3 receptor, subsequent research revealed that (R)-alpha-methylhistamine also possesses considerable affinity for the H4 receptor, where it also acts as an agonist.[5][6] Methylation at the alpha-position leads to a significant reduction in activity at both H1 and H2 receptors for both enantiomers.[5]

Receptor Subtype(R)-alpha-methylhistamine(S)-alpha-methylhistamine
H1 Receptor Binding Affinity (Ki): Low micromolar range (qualitative)Binding Affinity (Ki): Low micromolar range (qualitative)
Functional Activity: Very weak agonist/inactiveFunctional Activity: Very weak agonist/inactive
H2 Receptor Binding Affinity (Ki): Does not effectively inhibit [3H]tiotidine binding[7]Binding Affinity (Ki): Agonist activity observed, but specific Ki not consistently reported[8]
Functional Activity: Agonist[8]Functional Activity: Agonist[8]
H3 Receptor Binding Affinity (Kd): ~50.3 nM[9]Binding Affinity (Ki): 50.12 nM - 1621.81 nM (varies with assay conditions)
Functional Activity: Potent Agonist[3]Functional Activity: Weak Agonist
H4 Receptor Binding Affinity (Ki): Considerable affinity, acts as an agonist[5][6][10]Binding Affinity (Ki): Data not consistently reported, expected to be low
Functional Activity: Agonist, but less potent than histamine[11]Functional Activity: Data not consistently reported

Note: The binding affinity values can vary depending on the specific experimental conditions, radioligand used, and tissue or cell line preparation.

In Vivo Biological Activities: A Reflection of Receptor Selectivity

The differential receptor profiles of the alpha-methylhistamine enantiomers translate into distinct in vivo effects.

(R)-alpha-methylhistamine , as a potent H3 receptor agonist, has been extensively studied for its effects on the central nervous system and peripheral tissues. Its activation of presynaptic H3 autoreceptors leads to an inhibition of histamine synthesis and release in the brain.[12] This mechanism underlies many of its observed pharmacological effects. For instance, it has been shown to influence locomotion, though reports on its direct effect on spontaneous activity vary.[12] In the periphery, (R)-alpha-methylhistamine can induce endothelium-dependent vasodilation, an effect mediated by H3 receptors.[1] It has also been reported to inhibit gastric acid secretion when administered centrally.[13]

(S)-alpha-methylhistamine , due to its significantly lower potency at the H3 receptor and overall weaker activity at other histamine receptors, has been less extensively characterized in vivo. It is often used as a negative control in studies investigating H3 receptor-mediated effects to demonstrate the stereoselectivity of the observed responses.

Experimental Protocols for Characterizing Biological Activity

The determination of the biological activity of compounds like (R)- and (S)-alpha-methylhistamine relies on a suite of well-established in vitro assays. The choice of assay is dictated by the specific question being addressed, whether it is the affinity of the ligand for the receptor or its functional consequence upon binding.

Radioligand Binding Assays: Quantifying Receptor Affinity

These assays directly measure the affinity of a ligand for a receptor. The principle involves the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Pellet the membranes by high-speed centrifugation and resuspend them in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine for H3 receptors).

    • Add increasing concentrations of the unlabeled test compound ((R)- or (S)-alpha-methylhistamine).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, potent, unlabeled ligand for the same receptor.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Causality Behind Experimental Choices: The choice of radioligand is critical; it must have high affinity and selectivity for the target receptor to provide a robust signal-to-noise ratio. The incubation time and temperature are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays measure the cellular response following receptor activation. For histamine receptors, common readouts include the measurement of second messengers like cAMP and GTPγS binding.

This assay is used to determine whether a ligand is an agonist or antagonist at receptors that modulate adenylyl cyclase activity.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Plate cells expressing the histamine receptor of interest (e.g., CHO-H2R for H2 receptors) in a multi-well plate and grow to a suitable confluency.

  • Compound Incubation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • Add increasing concentrations of the test compound ((R)- or (S)-alpha-methylhistamine).

    • For H3/H4 receptors (Gi/o-coupled), stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production by the test compound.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as those based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value and calculate the antagonist affinity (Kb) using the Schild equation.

Causality Behind Experimental Choices: The use of a phosphodiesterase inhibitor is essential to allow for the accumulation of a measurable amount of cAMP. For Gi/o-coupled receptors, co-stimulation with forskolin is necessary to have a baseline of adenylyl cyclase activity to inhibit.

This assay measures the activation of G proteins upon agonist binding to a GPCR. It is a proximal measure of receptor activation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Reaction:

    • In a multi-well plate, add the membrane preparation, GDP (to ensure G proteins are in their inactive state), and increasing concentrations of the test agonist ((R)- or (S)-alpha-methylhistamine).

    • Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

    • Incubate at a controlled temperature for a specific time.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of [35S]GTPγS bound to the G proteins on the membranes using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax (maximal stimulation) values from the resulting dose-response curve.

Causality Behind Experimental Choices: The use of the non-hydrolyzable [35S]GTPγS is crucial as it remains bound to the activated Gα subunit, allowing for its quantification. The inclusion of GDP ensures a low basal binding of [35S]GTPγS in the absence of an agonist.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the methodologies and biological context, the following diagrams illustrate the experimental workflow for a radioligand binding assay and the primary signaling pathways of the four histamine receptor subtypes.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Membrane Preparation (from cells expressing the target receptor) incubation Incubate Membranes with Radioligand and varying concentrations of Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Rapid Filtration to separate bound from unbound radioligand incubation->filtration scintillation Scintillation Counting to quantify radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Histamine_Receptor_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq11 Gq/11 H1->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA H3_H4 H3R / H4R Gio Gi/o H3_H4->Gio AC_inhib Adenylyl Cyclase Gio->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Conclusion

The stereoisomers of alpha-methylhistamine provide a classic example of the importance of stereochemistry in pharmacology. (R)-alpha-methylhistamine is a potent agonist at histamine H3 and H4 receptors, with a marked preference for the H3 subtype, while its activity at H1 and H2 receptors is substantially lower. In stark contrast, (S)-alpha-methylhistamine displays significantly weaker activity, particularly at the H3 receptor. This profound difference in biological activity underscores the precise three-dimensional requirements for ligand recognition and activation of histamine receptors. For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships is paramount for the design of novel, potent, and selective histamine receptor modulators. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of these and other promising compounds.

References

A Senior Application Scientist's Guide to Interpreting Data from Experiments Using (R)-alpha-methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-alpha-methylhistamine (RAMH) is a cornerstone pharmacological tool for researchers investigating the histaminergic system. As a potent and selective agonist for the histamine H3 receptor (H3R), its application in experimental models has been pivotal in elucidating the receptor's role as a presynaptic autoreceptor and heteroreceptor.[1][2][3] This guide provides an in-depth framework for designing experiments with RAMH, interpreting the resulting data, and comparing its performance against other relevant pharmacological agents. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring that the data you generate is robust, reproducible, and, most importantly, interpretable.

The Pharmacology of (R)-alpha-methylhistamine: Understanding the Target

(R)-alpha-methylhistamine exerts its effects by binding to and activating the H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Understanding the downstream signaling of the H3R is critical for interpreting any experimental outcome.

Mechanism of Action: The H3R couples primarily to the Gαi/o family of G proteins.[1][4] Agonist binding by RAMH initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This is a primary and readily measurable endpoint for H3R activation.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with N-type voltage-gated calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release.[1] This is the core mechanism behind the H3R's function as an inhibitory presynaptic receptor.

  • Activation of Kinase Pathways: H3R stimulation also activates the MAPK and PI3K/Akt signaling pathways, which are involved in processes like cell survival and plasticity.[4][5]

This dual effect—inhibiting neurotransmitter release and modulating intracellular signaling cascades—makes the H3R a complex and attractive drug target.

H3 Receptor Signaling Pathway

H3R_Signaling cluster_cytosol Cytosol RAMH (R)-alpha- methylhistamine H3R H3 Receptor RAMH->H3R Binds & Activates G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_Channel N-type Ca²⁺ Channel G_protein->Ca_Channel Gβγ inhibits MAPK MAPK Pathway G_protein->MAPK Gβγ activates PI3K PI3K/Akt Pathway G_protein->PI3K Gβγ activates cAMP ↓ cAMP AC->cAMP Converts Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Ca²⁺ influx ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA

Caption: H3R activation by RAMH inhibits cAMP and neurotransmitter release.

In Vitro Experimental Design & Data Interpretation

In vitro assays are essential for determining the fundamental pharmacological properties of a compound like RAMH, such as its affinity, potency, and selectivity.

Receptor Binding Assays

These assays measure the direct interaction of a ligand with the receptor. While tritiated RAMH (--INVALID-LINK---α-methylhistamine) has been used, it's important to recognize its limitations as a full agonist, which can induce receptor internalization and complicate data interpretation.[6] Modern assays often use a selective H3R antagonist radioligand.

Experimental Workflow: Competition Binding Assay

Binding_Workflow start Start prep Prepare Membranes (Expressing H3R) start->prep incubate Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [³H]JNJ-5207852) 2. Increasing concentrations of unlabeled RAMH prep->incubate separate Separate Bound from Free (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Non-linear regression to determine IC₅₀ and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competition radioligand binding assay.

Interpreting the Data: The primary output is an IC₅₀ value (the concentration of RAMH that displaces 50% of the radioligand). This is converted to a Ki (inhibition constant), which reflects the affinity of RAMH for the H3R.

  • A lower Ki value signifies higher binding affinity.

Comparative Analysis: By comparing the Ki of RAMH with other compounds, you can rank their binding affinities. This is the first step in characterizing a novel compound or validating your experimental system.

CompoundClassTypical H3R Ki (nM)Selectivity Profile
(R)-α-methylhistamine Agonist~50[7]High for H3R vs. H1R/H2R.[8] Can show activity at H4R.[7]
ImetitAgonist1-10Potent H3R agonist, also binds H4R.
ImmepipAgonist1-5Highly potent and selective H3R agonist.
HistamineEndogenous Agonist20-100Non-selective; activates H1, H2, H3, and H4 receptors.
PitolisantAntagonist/Inverse Agonist1-5Approved H3R antagonist for narcolepsy.[4]
ThioperamideAntagonist/Inverse Agonist2-10Standard H3R antagonist tool compound.[9] Also binds H4R.[10]

Data compiled from various pharmacological sources. Exact values may vary by experimental conditions.

Functional Assays

Functional assays measure the biological response following receptor activation. For the Gi/o-coupled H3R, the most common readouts are the inhibition of cAMP production and GTPγS binding.

Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin.

  • Treatment: Concurrently treat cells with increasing concentrations of RAMH or a comparator compound.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaLISA).

  • Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the agonist. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Interpreting the Data:

  • EC₅₀ (Half-maximal effective concentration): Represents the concentration of RAMH required to produce 50% of its maximal effect. A lower EC₅₀ indicates higher potency.

  • Emax (Maximum effect): Represents the maximum response achievable by the drug. A full agonist like RAMH will produce a robust Emax, while a partial agonist will produce a submaximal response.

Trustworthiness Check: The protocol is self-validating through controls. A "forskolin only" group establishes the 100% response level, while an "unstimulated" group provides the baseline. An H3R antagonist (e.g., Pitolisant) should block the effect of RAMH, confirming the response is H3R-mediated.

In Vivo Experimental Design & Data Interpretation

In vivo studies are crucial for understanding the physiological effects of H3R activation. However, interpreting this data requires careful consideration of pharmacokinetics (PK) and pharmacodynamics (PD).

Key Consideration: Standard RAMH has poor blood-brain barrier penetration and a very short plasma half-life (~1.3 minutes in rats).[11] This makes it suitable for peripheral studies or direct CNS administration (intracerebroventricular injection), but less so for systemic administration targeting the brain.[12][13] Lipophilic prodrugs have been developed to overcome this limitation.[12]

Neurotransmitter Release & Metabolism

A primary function of H3R is to inhibit histamine release (autoreceptor) and the release of other neurotransmitters like acetylcholine, dopamine, and norepinephrine (heteroreceptor).[1][5]

Experimental Approach: Measuring Histamine Turnover A reliable method to assess the in vivo effect of RAMH on the brain's histaminergic system is to measure the concentration of histamine's primary metabolite, tele-methylhistamine (t-MH).[9]

  • RAMH (H3R Agonist): Activation of presynaptic H3 autoreceptors inhibits histamine synthesis and release. This leads to a decrease in the levels of t-MH in the brain.[9]

  • Thioperamide (H3R Antagonist): Blocking the H3 autoreceptor removes this feedback inhibition, leading to an increase in histamine release and a subsequent increase in t-MH levels.[9]

Interpreting the Data: A significant decrease in t-MH levels in specific brain regions following RAMH administration provides strong evidence of target engagement and agonist activity at the H3 autoreceptor. The magnitude of this effect can be compared with other agonists to rank their in vivo potency.

Behavioral Studies

H3R modulation affects various complex behaviors, including cognition, sleep-wake cycles, and anxiety.[5][13]

  • RAMH (Agonist): Generally expected to have sedative or potentially cognition-impairing effects due to the inhibition of pro-cognitive neurotransmitters. For example, RAMH has been shown to decrease freezing time in conditioned fear stress tests in rats.[13]

  • H3R Antagonists/Inverse Agonists: These compounds are widely investigated for their potential as cognitive enhancers and wake-promoting agents by increasing the release of histamine and other neurotransmitters.[5][14]

Interpreting the Data: When evaluating behavioral data, it is crucial to correlate the observed effect with the timing of drug administration and its known pharmacokinetic profile. For RAMH, a behavioral change observed shortly after administration is more likely to be a direct effect. Comparing the behavioral profile of RAMH to an H3R antagonist provides a critical validation point. For example, if RAMH increases sleep time, a selective H3R antagonist should promote wakefulness.

Conclusion: A Synthesis of Insights

Interpreting data from experiments using (R)-alpha-methylhistamine requires a multi-faceted understanding of its pharmacology, from molecular interactions to systemic physiological effects.

  • Start with In Vitro Characterization: Always begin by defining the compound's affinity (Ki) and potency (EC₅₀) at the H3 receptor. Compare these values to established standards like Immepip (agonist) and Pitolisant (antagonist) to benchmark your results.

  • Acknowledge PK/PD Limitations: Be mindful of RAMH's poor brain penetration and short half-life when designing and interpreting in vivo studies.[11][12] The route of administration is a critical variable.

  • Connect Mechanism to Outcome: Always link the observed data back to the known H3R signaling pathways. A decrease in cAMP in vitro should correlate with an inhibition of neurotransmitter release in vivo, which in turn explains the observed behavioral outcome.

By adhering to these principles of rigorous experimental design and thoughtful data interpretation, researchers can effectively leverage (R)-alpha-methylhistamine to continue unraveling the complex and therapeutically promising biology of the histamine H3 receptor.

References

Comparative Analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine and Alternative Histamine H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction: The Significance of Histamine H3 Receptor Agonism

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and norepinephrine.[1] This modulation makes the H3 receptor a compelling therapeutic target for a variety of neurological and psychiatric disorders, such as cognitive impairments, sleep-wake cycle disturbances, and attention-deficit/hyperactivity disorder (ADHD).[2][3] Agonists of the H3 receptor, by mimicking the action of endogenous histamine, suppress neurotransmitter release, offering a potential mechanism for therapeutic intervention.[2]

This guide provides a comparative overview of the potent and selective histamine H3 receptor agonist, (R)-1-(1H-Imidazol-4-yl)propan-2-amine, and its key alternatives. While direct, peer-reviewed publications focusing exclusively on (R)-1-(1H-Imidazol-4-yl)propan-2-amine are limited, its structural identity to the well-characterized agonist (R)-α-methylhistamine allows for a robust, data-driven comparison based on extensive structure-activity relationship (SAR) studies within this class of compounds.[4][5] This analysis will delve into the pharmacological profiles, experimental data, and underlying mechanistic principles of these critical research tools.

Comparative Pharmacology of Histamine H3 Receptor Agonists

The imidazole core is a cornerstone in the design of potent histamine H3 receptor ligands.[6] The affinity and activity of these compounds are significantly influenced by substitutions on the imidazole ring and the ethylamine side chain.

Key Compounds for Comparison:
  • (R)-1-(1H-Imidazol-4-yl)propan-2-amine: The topic of this guide, structurally identical to (R)-α-methylhistamine.

  • (R)-α-methylhistamine: A widely used, potent, and selective H3 receptor agonist, serving as a benchmark for agonist activity.[4]

  • Immepip: A conformationally constrained and potent H3 receptor agonist.[1]

  • Imetit: A potent and selective H3 receptor agonist containing an isothiourea group.[7]

Performance Data: A Synthesis of In Vitro Findings

The following table summarizes the binding affinities (Ki) and functional activities (EC50 or pD2) of the selected H3 receptor agonists from various peer-reviewed studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, radioligands, and assay methodologies).

CompoundReceptor Binding Affinity (Ki, nM) - Human H3 ReceptorFunctional Agonist Activity (EC50/pD2)Key Characteristics & Insights
(R)-1-(1H-Imidazol-4-yl)propan-2-amine / (R)-α-methylhistamine ~0.4 - 5.0pD2 = 7.47 (guinea pig ileum)Potent and selective agonist. The (R)-enantiomer is significantly more active than the (S)-enantiomer, highlighting stereoselectivity at the H3 receptor.[4][8]
Immepip ~0.4pD2 = 7.47 (guinea pig ileum)High-affinity agonist with a conformationally restricted piperidine ring, which enhances potency.[1][8]
Imetit ~2.0Potent agonistThe isothiourea group replaces the amine function of histamine, resulting in high potency.[5][7]

Causality Behind Experimental Observations: The high affinity of these imidazole-based agonists is attributed to key interactions with the H3 receptor binding pocket. The imidazole ring acts as a crucial pharmacophore, while the stereochemistry and conformation of the side chain dictate the potency and selectivity. For instance, the methyl group in the alpha position of the ethylamine side chain in (R)-α-methylhistamine drastically increases its potency at the H3 receptor compared to histamine.[4] This modification, however, significantly reduces its affinity for H1 and H2 receptors, rendering it a selective H3 agonist.[4]

Experimental Methodologies: A Guide to In Vitro Characterization

The pharmacological profiles of H3 receptor agonists are typically determined through a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay Protocol

This protocol outlines a standard method for determining the binding affinity of a compound to the histamine H3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H3 receptor.

Workflow Diagram:

G prep Membrane Preparation (e.g., HEK293 cells expressing hH3R) incubation Incubation (Membranes, Radioligand, Test Compound) prep->incubation filtration Filtration (Separation of bound and free radioligand) incubation->filtration scintillation Scintillation Counting (Quantification of bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 determination and Ki calculation) scintillation->analysis

Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membrane homogenates from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.[9]

  • Incubation: In a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2), incubate the cell membranes with a specific H3 receptor radioligand (e.g., [3H]N-α-methylhistamine) and varying concentrations of the test compound.[9][10]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Functional Assay: cAMP Inhibition

This protocol describes a common functional assay to assess the agonist activity of a compound at the Gαi-coupled H3 receptor.

Objective: To determine the potency (EC50) and efficacy of a test compound in inhibiting cAMP production.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane Agonist H3R Agonist H3R Histamine H3 Receptor Agonist->H3R Binds Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate

H3 Receptor-Mediated Inhibition of cAMP Production

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Stimulation: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Agonist Treatment: Add varying concentrations of the test agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

Conclusion and Future Directions

(R)-1-(1H-Imidazol-4-yl)propan-2-amine, by virtue of its structural identity to (R)-α-methylhistamine, is a potent and selective histamine H3 receptor agonist. The extensive body of research on (R)-α-methylhistamine and other imidazole-based H3 agonists provides a strong foundation for understanding its pharmacological properties and potential applications.

Future research should focus on direct, head-to-head comparative studies of (R)-1-(1H-Imidazol-4-yl)propan-2-amine with newer generations of H3 receptor modulators, including those with different chemical scaffolds and those exhibiting functional selectivity. Such studies will be invaluable for elucidating the nuanced roles of H3 receptor signaling in health and disease and for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (R)-α-Methylhistamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a chiral molecule like (R)-α-methylhistamine, a selective histamine H₃ receptor agonist, is only the first step.[1] The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. The presence of its enantiomeric counterpart, (S)-α-methylhistamine, or other process-related impurities can drastically alter the pharmacological and toxicological profile of the final compound. Therefore, establishing enantiomeric and chemical purity is a non-negotiable cornerstone of quality control in drug discovery and development.[2][3]

This guide provides an in-depth comparison of orthogonal analytical methods for confirming the purity of synthesized (R)-α-methylhistamine. It is designed from a practical, field-proven perspective, moving beyond mere procedural lists to explain the causality behind methodological choices. The core principle is to build a self-validating analytical workflow where multiple independent techniques corroborate the final purity assessment.

The Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity

Confidence in a purity claim is not derived from a single analytical result but from the convergence of data from multiple, distinct methods. This is the essence of an orthogonal approach. For a chiral amine like (R)-α-methylhistamine, a robust strategy combines techniques that assess different molecular properties: stereochemical configuration, molecular mass, elemental composition, and the presence of achiral impurities. Each method acts as a check on the others, creating a powerful, self-validating system.

G cluster_0 Purity Confirmation Workflow cluster_1 Primary Purity Assessment cluster_2 Confirmatory & Orthogonal Methods Synthesized_Product Synthesized (R)-α-Methylhistamine Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC LCMS LC-MS (Chemical Purity & Identity) Synthesized_Product->LCMS NMR NMR with Chiral Agent (Enantiomeric Ratio) Chiral_HPLC->NMR Confirms Enantiomeric Ratio Final_Report Comprehensive Purity Report Chiral_HPLC->Final_Report Elemental_Analysis Elemental Analysis (Elemental Composition) LCMS->Elemental_Analysis Confirms Identity LCMS->Final_Report NMR->Final_Report Elemental_Analysis->Final_Report

Caption: Orthogonal workflow for purity confirmation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[3][4] Its strength lies in the direct physical separation of enantiomers, allowing for precise quantification.

Expertise & Experience: The Principle of Chiral Recognition

Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral HPLC overcomes this by employing a Chiral Stationary Phase (CSP).[5] These CSPs are themselves enantiomerically pure and create a chiral environment within the column. The synthesized (R)-α-methylhistamine and any contaminating (S)-enantiomer will form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, they interact with the stationary phase with differing affinities, leading to different retention times and, thus, separation.[5] For amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective.[4][6]

Experimental Protocol: Chiral HPLC
  • Column Selection: Chiralpak® AS-H (Amylose tris(S)-α-methylbenzylcarbamate) or a similar cellulose/amylose-based column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: A typical mobile phase for this type of compound under normal phase conditions would be a mixture of a non-polar solvent, an alcohol modifier, and a basic additive to improve peak shape. Example: n-Hexane / Ethanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The exact ratio should be optimized for best resolution.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm (imidazole ring absorbance)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized (R)-α-methylhistamine in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard of α-methylhistamine to confirm peak identification and system suitability.

  • Analysis:

    • Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers and to calculate the resolution factor. A baseline separation (Resolution > 1.5) is required.[7]

    • Inject the synthesized (R)-α-methylhistamine sample.

    • Integrate the peak areas for both enantiomers.

Data Interpretation & Trustworthiness

The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers. A trustworthy result requires a high-resolution separation where the undesired enantiomer peak is well above the limit of quantification (LOQ).[8]

  • Enantiomeric Excess (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

A result of >99% ee is typically required for pharmaceutical-grade material. The method validation should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[9][10]

G cluster_workflow Chiral HPLC Workflow Prep_Sample Prepare Sample (1 mg/mL in Mobile Phase) Inject_Racemic Inject Racemic Standard Prep_Sample->Inject_Racemic Check_Resolution Confirm Peak ID & Resolution > 1.5 Inject_Racemic->Check_Resolution Inject_Sample Inject Synthesized Sample Check_Resolution->Inject_Sample [System OK] Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peak Areas (R and S enantiomers) Acquire_Data->Integrate_Peaks Calculate_ee Calculate % Enantiomeric Excess Integrate_Peaks->Calculate_ee

Caption: Step-by-step workflow for Chiral HPLC analysis.

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

NMR spectroscopy provides an excellent orthogonal method to confirm enantiomeric purity.[11][12] While enantiomers produce identical NMR spectra, converting them into diastereomers using a Chiral Derivatizing Agent (CDA) allows for their differentiation and quantification.[13]

Expertise & Experience: The Principle of Diastereomeric Resolution

The primary amine group of α-methylhistamine can be acylated with an enantiomerically pure CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction creates two new diastereomeric amides: the (R,R) and the (S,R) diastereomers. These diastereomers are no longer mirror images and have distinct chemical environments. Consequently, their corresponding nuclei will exhibit different chemical shifts in the NMR spectrum, particularly for protons near the newly formed chiral center.[14] This allows for the integration of their unique signals to determine the enantiomeric ratio.

Experimental Protocol: NMR with CDA
  • Reagent Selection: (R)-Mosher's acid chloride is a common choice. Ensure the CDA is of high enantiomeric purity itself.

  • Derivatization Reaction:

    • In an NMR tube, dissolve ~5-10 mg of the synthesized (R)-α-methylhistamine in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Pyridine-d₅).

    • Add a slight molar excess (~1.1 equivalents) of the (R)-Mosher's acid chloride.

    • Add a non-nucleophilic base like triethylamine or pyridine (if not used as the solvent) to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature (typically monitored by TLC or a quick ¹H NMR scan).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration of the signals.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons on the methyl group (α-methyl) or the methylene group adjacent to the chiral center are often good candidates.

    • Carefully integrate the area of these two distinct signals.

Data Interpretation & Trustworthiness

The ratio of the integrals of the diastereomeric signals directly corresponds to the enantiomeric ratio of the original sample.[15] This method is self-validating because the presence of a signal for the undesired (S,R) diastereomer confirms its existence, and the absence of such a signal (above the noise level) confirms high enantiomeric purity. The accuracy is dependent on the reaction going to completion without kinetic resolution and the quality of the NMR data acquisition, particularly the signal-to-noise ratio and proper integration.[16]

G cluster_workflow NMR with CDA Workflow Dissolve Dissolve Sample in NMR Tube Add_CDA Add Chiral Derivatizing Agent Dissolve->Add_CDA React Allow Reaction to Complete Add_CDA->React Acquire_NMR Acquire ¹H NMR Spectrum (High Resolution) React->Acquire_NMR Identify_Signals Identify Diastereomeric Signal Pair Acquire_NMR->Identify_Signals Integrate Integrate Signals Identify_Signals->Integrate Calculate_Ratio Calculate Enantiomeric Ratio Integrate->Calculate_Ratio

Caption: Workflow for enantiopurity analysis by NMR.

Method 3 & 4: Mass Spectrometry and Elemental Analysis

While chiral methods confirm enantiomeric purity, they do not necessarily confirm chemical purity or identity. LC-MS and Elemental Analysis are crucial for this purpose.

Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular identity and assessing for achiral impurities.[17] A standard reversed-phase HPLC method coupled with a mass spectrometer will provide a chromatogram indicating the presence of any non-enantiomeric impurities and a mass spectrum confirming the molecular weight of the main component (C₆H₁₁N₃, Molar Mass: 125.175 g/mol ).[1][18] High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the molecular formula to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.[19]

Elemental Analysis (EA): This is a fundamental technique that determines the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis).[20] The experimental values must align with the theoretical percentages calculated from the molecular formula of (R)-α-methylhistamine. Regulatory and publication standards typically require the experimental values to be within ±0.4% of the theoretical values to confirm the sample's bulk purity and correct formulation.[19]

Comparative Summary of Analytical Techniques

Technique Primary Purpose Information Provided Key Strengths Limitations
Chiral HPLC Quantify Enantiomeric PurityPercentage of each enantiomer (% ee)Direct separation; High precision and accuracy; Established regulatory acceptance[2][9]Requires method development; Expensive chiral columns[15]
NMR with CDA Confirm Enantiomeric RatioRatio of diastereomersOrthogonal to HPLC; Provides structural informationIndirect method; CDA must be pure; Potential for kinetic resolution[13]
LC-MS / HRMS Confirm Identity & Achiral PurityMolecular weight; Molecular formula (HRMS); Profile of achiral impuritiesHigh sensitivity; High confidence in identity[17][19]Does not differentiate enantiomers
Elemental Analysis Confirm Elemental Composition%C, %H, %NConfirms bulk purity and correct molecular formulaInsensitive to isomeric impurities; Requires high sample purity to be meaningful[19][21]

Conclusion

Confirming the purity of synthesized (R)-α-methylhistamine is a multi-step, evidence-based process. No single technique is sufficient to provide the required level of confidence for research and drug development purposes. By employing an orthogonal strategy that combines the quantitative power of Chiral HPLC , the confirmatory insight of NMR with a Chiral Derivatizing Agent , the identity verification of Mass Spectrometry , and the fundamental compositional check of Elemental Analysis , a scientist can build a comprehensive and self-validating purity profile. This rigorous approach ensures that subsequent biological and clinical studies are based on a well-characterized molecule, which is the foundation of scientific integrity and successful drug development.

References

A Researcher's Guide to the Statistical Analysis of (R)-alpha-methylhistamine: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the experimental and statistical analysis of (R)-alpha-methylhistamine, a cornerstone tool in histamine research. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of characterizing this potent and selective H3 receptor agonist and comparing its performance against other key alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for robust and self-validating assays, and offer a clear framework for the statistical interpretation of your data.

Introduction: The Significance of (R)-alpha-methylhistamine in Histamine Receptor Research

(R)-alpha-methylhistamine is a highly potent and selective agonist for the histamine H3 receptor, a critical regulator of neurotransmitter release in the central and peripheral nervous systems.[1][2] Its selectivity, however, is not absolute, as it also exhibits activity at the histamine H4 receptor, an important player in immune responses.[3] This dual activity necessitates a thorough and comparative analytical approach to accurately interpret experimental findings. Understanding the precise pharmacological profile of (R)-alpha-methylhistamine is paramount for elucidating the physiological roles of H3 and H4 receptors and for the development of novel therapeutics targeting these receptors for a range of disorders, including neurological conditions and inflammatory diseases.[2]

This guide will provide a comprehensive comparison of (R)-alpha-methylhistamine with other standard histamine receptor agonists, namely Imetit and Immepip, as well as the endogenous ligand, histamine. We will focus on two key experimental paradigms: radioligand binding assays to determine receptor affinity and functional assays measuring cyclic AMP (cAMP) modulation to assess agonist potency.

Comparative Pharmacological Profile of Histamine Receptor Agonists

A critical aspect of understanding the utility of (R)-alpha-methylhistamine is to compare its binding affinity (Ki) and functional potency (EC50) with other relevant compounds across the four human histamine receptor subtypes. The following table summarizes this comparative data, providing a quantitative basis for experimental design and interpretation.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)H3 vs H4 SelectivityH3 Receptor EC50 (nM)
(R)-alpha-methylhistamine >10,000>10,000~1-2~200-400>200-fold~7.76 (pEC50)[4]
Imetit >10,000>10,0000.32[5]9~28-fold~8.18 (pEC50)[4]
Immepip >10,000>10,0000.4922.5-fold[6]-
Histamine ~30~5008[5]50[7]6.25-fold-

Note: Ki and EC50 values can vary depending on the specific experimental conditions, such as the cell line and assay methodology used.

Experimental Design and Protocols: Ensuring Data Integrity

The foundation of any robust statistical analysis is a well-designed and meticulously executed experiment. Here, we provide detailed, step-by-step protocols for two fundamental assays in the characterization of histamine receptor ligands.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and competitor in a 96-well plate prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]Nα-methylhistamine) prep_radioligand->incubate prep_competitor Prepare serial dilutions of (R)-alpha-methylhistamine & alternatives prep_competitor->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Add scintillation fluid and quantify radioactivity wash->scintillation calc_binding Calculate specific binding scintillation->calc_binding plot_curve Plot competition curve calc_binding->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human histamine receptor of interest (H1, H2, H3, or H4).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes and resuspend them in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[5]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Assay buffer or the unlabeled test compound (e.g., (R)-alpha-methylhistamine, Imetit, Immepip, or histamine) at various concentrations.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]Nα-methylhistamine for H3 receptors).[7]

      • The cell membrane preparation.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competitor).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[7]

  • Separation and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[7]

cAMP Functional Assay: Assessing Agonist Potency

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of Gi/o-coupled receptors like H3 and H4.

Experimental Workflow: cAMP Functional Assay

G cluster_prep Preparation cluster_assay Assay Stimulation cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture cells expressing the target receptor (H3 or H4) pre_treat Pre-treat cells with the test compound cell_culture->pre_treat agonist_prep Prepare serial dilutions of (R)-alpha-methylhistamine & alternatives agonist_prep->pre_treat stimulate Stimulate cells with forskolin and the agonist pre_treat->stimulate lyse_cells Lyse the cells stimulate->lyse_cells measure_camp Measure intracellular cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_camp plot_curve Plot dose-response curve measure_camp->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Caption: Workflow for a Gi/o-coupled cAMP functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture cells (e.g., HEK293 or CHO) expressing the human H3 or H4 receptor.

    • Seed the cells into a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test agonist (e.g., (R)-alpha-methylhistamine).

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence of the agonist.

    • The agonist, acting through the Gi/o pathway, will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other detection technologies.[9]

Downstream Signaling Pathways: A Visual Representation

To better understand the mechanism of action of (R)-alpha-methylhistamine, it is crucial to visualize the downstream signaling pathways of its primary targets, the H3 and H4 receptors.

Histamine H3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_channel->Ca_ion Influx Neurotransmitter_release Neurotransmitter Release cAMP->Neurotransmitter_release Modulation Ca_ion->Neurotransmitter_release Agonist (R)-alpha-methylhistamine Agonist->H3R ATP ATP ATP->AC

Caption: H3 receptor activation by an agonist leads to inhibition of adenylyl cyclase and voltage-gated calcium channels via the Gi/o protein.

Histamine H4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation PLC Phospholipase C G_protein->PLC Activation MAPK MAPK Activation G_protein->MAPK Activation Ca_release Ca2+ Release from ER PLC->Ca_release Actin_polymerization Actin Polymerization Ca_release->Actin_polymerization Chemotaxis Cell Migration (Chemotaxis) Actin_polymerization->Chemotaxis Agonist (R)-alpha-methylhistamine Agonist->H4R

Caption: H4 receptor activation stimulates phospholipase C and MAPK pathways, leading to calcium release and chemotaxis in immune cells.

Statistical Analysis: From Raw Data to Meaningful Comparisons

Data Analysis for Radioligand Binding Assays
  • Calculate Specific Binding: For each concentration of the competitor, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (in the absence of the competitor).

  • Non-linear Regression: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression program (e.g., GraphPad Prism). This will yield the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Analysis for cAMP Functional Assays
  • Normalize Data: Express the cAMP levels at each agonist concentration as a percentage of the response to forskolin alone (or a maximal response).

  • Non-linear Regression: Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression. This will provide the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.[10]

Statistical Comparison of Agonist Potencies

To determine if the EC50 values of different agonists are statistically significant, you can perform the following:

  • Replicate Experiments: It is essential to perform each experiment independently at least three times to obtain a mean EC50 value and a measure of variance (e.g., standard deviation or standard error of the mean) for each agonist.[11]

  • Statistical Tests:

    • t-test: To compare the mean EC50 value of one agonist to a standard or another agonist, a Student's t-test can be used.[11]

    • ANOVA: To compare the mean EC50 values of multiple agonists, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate.[11]

    • F-test for Curve Comparison: More advanced statistical software can perform an F-test to directly compare the entire dose-response curves, which can determine if the curves are statistically different in terms of their EC50, maximal response, or slope.

Conclusion: A Framework for Rigorous Research

This guide has provided a comprehensive framework for the experimental and statistical analysis of (R)-alpha-methylhistamine and its comparison with other histamine receptor agonists. By following the detailed protocols, understanding the underlying signaling pathways, and applying rigorous statistical methods, researchers can ensure the generation of high-quality, reproducible, and meaningful data. This, in turn, will facilitate a deeper understanding of the roles of histamine H3 and H4 receptors in health and disease and accelerate the development of novel and effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic benefits of novel compounds. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, ensuring that your innovative work is conducted with the highest standards of laboratory safety. This is not just a checklist; it's a procedural framework designed to build a culture of safety and trust within your laboratory.

Hazard Assessment: Understanding the Compound

This compound is a chemical intermediate, and like many novel compounds, its toxicological properties have not been exhaustively investigated[1]. Therefore, we must treat it with a degree of caution appropriate for a substance with unknown potential hazards. Based on data from structurally similar imidazole-containing compounds, we can anticipate a certain hazard profile. The dihydrochloride salt form indicates it is likely a solid, possibly a fine powder, making dust inhalation a primary concern.

Anticipated Hazard Profile:

Potential HazardRationale and Recommended Precautions
Eye Irritation Imidazole derivatives can cause serious eye irritation or damage[2][3][4]. Direct contact with the dust or a solution could lead to significant injury. Action: Always wear safety glasses with side shields or chemical splash goggles.
Skin Irritation Similar compounds are known to cause skin irritation[2]. Prolonged or repeated contact may lead to dermatitis. Action: Wear appropriate chemical-resistant gloves and a lab coat.
Respiratory Tract Irritation Inhalation of dust may cause respiratory irritation[1]. Action: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust exposure.
Harmful if Swallowed Some imidazole compounds are harmful if ingested[5][6]. Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense. The following protocol is designed to provide comprehensive protection when handling this compound.

  • Eye and Face Protection: Chemical safety glasses with side-shields that conform to EN166 standards are the minimum requirement.[1] For procedures with a higher risk of splashing, such as preparing solutions, it is best practice to use chemical splash goggles.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid skin contact with the compound[3].

  • Body Protection: A standard laboratory coat should be worn at all times to protect your skin and clothing from accidental contamination. For tasks with a higher risk of spills, consider a chemically resistant apron.

  • Respiratory Protection: For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. However, when weighing out larger quantities or if there is a potential for significant dust generation, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is recommended[1]. For higher levels of protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used[1].

Operational Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a step-by-step guide for safe operations.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep Review SDS & Procedure Don Appropriate PPE weigh Weigh Compound Use anti-static weigh paper prep->weigh Proceed to handling dissolve Prepare Solution Add solid to solvent slowly weigh->dissolve After weighing transfer Transfer to Reaction Vessel Use appropriate glassware dissolve->transfer Once dissolved decontaminate Decontaminate Work Area Wipe down surfaces transfer->decontaminate After experiment dispose Dispose of Waste Segregate waste streams decontaminate->dispose remove_ppe Remove PPE Follow proper doffing procedure dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for this compound.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared with a clear and concise emergency plan is critical.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention[1][7].

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][8]. Remove contact lenses if present and easy to do so[8]. Seek immediate medical attention.

  • If Inhaled: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1].

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[7]. Seek immediate medical attention.

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Without creating dust, sweep up the spilled solid and place it into a suitable, closed container for disposal[1]. Clean the spill area thoroughly.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: this compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material[2]. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered contaminated. Place these materials in a sealed, labeled container for hazardous waste disposal.

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical waste disposal[2][7].

Conclusion

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research. A proactive approach to safety is not a barrier to discovery; it is the platform upon which successful and responsible science is built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 2
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.